Product packaging for 3-Bromo-1,6-naphthyridine(Cat. No.:CAS No. 17965-73-0)

3-Bromo-1,6-naphthyridine

Cat. No.: B1288835
CAS No.: 17965-73-0
M. Wt: 209.04 g/mol
InChI Key: WRSZLHTTXPEKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-1,6-naphthyridine is a useful research compound. Its molecular formula is C8H5BrN2 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2 B1288835 3-Bromo-1,6-naphthyridine CAS No. 17965-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSZLHTTXPEKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617821
Record name 3-Bromo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17965-73-0
Record name 3-Bromo-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17965-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,6-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromo-1,6-naphthyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and potential applications of 3-Bromo-1,6-naphthyridine. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, offering a scaffold for the development of novel therapeutic agents and functional organic materials.

Core Chemical Properties and Structure

This compound is a brominated derivative of the 1,6-naphthyridine bicyclic system. Its chemical structure and fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₅BrN₂[1]
Molecular Weight 209.04 g/mol N/A
IUPAC Name This compound[1]
CAS Number 17965-73-0[2]
SMILES String C1=CN=CC2=CC(=CN=C21)Br[1]
Predicted Boiling Point 306.2±22.0°C at 760 mmHg[3]
Melting Point Not availableN/A
Solubility Not availableN/A

Structural Elucidation

The structure of this compound is characterized by a fused pyridine and pyridinone ring system, with a bromine atom substituted at the 3-position.

Caption: A 2D representation of the this compound structure.

Experimental Protocols and Reactivity

While a specific, detailed synthesis protocol for this compound was not found in the surveyed literature, general synthetic strategies for the 1,6-naphthyridine scaffold are well-established. These methods often involve the condensation of aminopyridines with dicarbonyl compounds or their equivalents.

The bromine atom at the 3-position makes this compound a versatile intermediate for a variety of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is widely used to form carbon-carbon bonds. A general protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative, which can be adapted for this compound, is as follows:

General Protocol:

  • Reactants: To a reaction vessel, add the bromo-heterocycle (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

  • Catalyst and Ligand: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq.) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand (e.g., SPhos, XPhos).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80 to 120 °C for several hours.

  • Work-up and Purification: After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

G Suzuki-Miyaura Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine this compound, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Solvent B->C D Heat under Inert Atmosphere C->D E Cool and Quench D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction is crucial for synthesizing arylamines. A general protocol adaptable for this compound is outlined below:

General Protocol:

  • Reactants: In a reaction vessel, combine the bromo-heterocycle (1.0 eq.), the desired amine (1.0-1.2 eq.), and a strong, non-nucleophilic base such as NaOt-Bu or LiHMDS (1.2-1.5 eq.).

  • Catalyst and Ligand: Add a palladium catalyst, often a pre-catalyst like a palladacycle, or a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky electron-rich phosphine ligand (e.g., BINAP, Josiphos).

  • Solvent: Use an anhydrous aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Conditions: The reaction is typically heated under an inert atmosphere at temperatures between 80 and 110 °C until the starting material is consumed.

  • Work-up and Purification: The reaction is cooled, quenched with water, and extracted with an organic solvent. The organic phase is then washed, dried, and concentrated. The product is purified by chromatography or recrystallization.

G Buchwald-Hartwig Amination Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine this compound, Amine, and Base B Add Palladium Catalyst and Ligand A->B C Add Anhydrous Solvent B->C D Heat under Inert Atmosphere C->D E Cool and Quench D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography or Recrystallization G->H

Caption: A generalized workflow for a Buchwald-Hartwig amination reaction.

Biological Activity and Potential Applications

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[7] While specific biological data for this compound is not available in the current literature, the broader class of 1,6-naphthyridine derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Many 1,6-naphthyridine derivatives have been investigated for their potential as anticancer agents.[7][8] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[9] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival.

Kinase Inhibition

Several 1,6-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[10][11] For example, substituted 1,6-naphthyridines have been developed as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target for kidney diseases.[10]

Antimicrobial Activity

The naphthyridine core is also a key component of several antibacterial agents.[4] Derivatives of 1,6-naphthyridine have been synthesized and evaluated for their antimicrobial properties.

It is important to note that the biological activity of this compound itself has not been specifically reported in the reviewed literature. Further research is required to determine its bioactivity and potential therapeutic applications.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the fields of drug discovery and materials science. Its chemical structure allows for facile functionalization through modern cross-coupling methodologies, enabling the synthesis of diverse libraries of novel compounds. While specific experimental data on its physical properties and biological activity are currently limited, the well-documented importance of the 1,6-naphthyridine scaffold suggests that this compound is a promising starting point for the development of new chemical entities with a range of potential applications. Further investigation into the synthesis, reactivity, and biological profile of this compound is warranted.

References

An In-Depth Technical Guide to the Synthesis of 3-Bromo-1,6-naphthyridine from Pyridine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-1,6-naphthyridine, a valuable scaffold in medicinal chemistry, starting from readily available pyridine precursors. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate the replication and optimization of this synthetic route.

Introduction

The 1,6-naphthyridine core is a privileged heterocyclic scaffold found in numerous biologically active compounds and pharmaceutical agents. The introduction of a bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space for drug discovery and development. This guide focuses on a two-stage synthetic approach: the construction of the 1,6-naphthyridine core from a pyridine precursor, followed by the selective bromination to yield the target compound, this compound.

Synthetic Strategy Overview

The synthesis commences with the construction of the 1,6-naphthyridine framework from a suitable pyridine derivative. A well-established method for this transformation is the Skraup-Doebner-von Miller reaction, which utilizes an aminopyridine as the starting material. Subsequently, the parent 1,6-naphthyridine undergoes electrophilic bromination to introduce a bromine atom at the desired 3-position.

Synthesis_Overview Pyridine_Precursor Pyridine Precursor (e.g., 4-Aminopyridine) Naphthyridine_Core 1,6-Naphthyridine Core Pyridine_Precursor->Naphthyridine_Core Ring Annulation (Skraup Synthesis) Target_Molecule This compound Naphthyridine_Core->Target_Molecule Electrophilic Bromination

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Stage 1: Synthesis of 1,6-Naphthyridine via Skraup Synthesis

The Skraup synthesis is a classic method for the preparation of quinolines and related fused heterocyclic systems. In this context, 4-aminopyridine is reacted with glycerol in the presence of a strong acid and an oxidizing agent to yield 1,6-naphthyridine.

Reaction:

Experimental Procedure:

A detailed experimental protocol for the Skraup synthesis of 1,6-naphthyridine from 4-aminopyridine is outlined below. This procedure is a modification of the classical Skraup reaction to control its exothermic nature.

  • Reagents and Materials:

    • 4-Aminopyridine

    • Glycerol (anhydrous)

    • Sulfuric acid (concentrated)

    • Nitrobenzene (as oxidizing agent and solvent)

    • Ferrous sulfate (optional, to moderate the reaction)

    • Sodium hydroxide solution (for workup)

    • Organic solvent for extraction (e.g., dichloromethane or chloroform)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 4-aminopyridine with cooling in an ice bath.

    • To this mixture, add anhydrous glycerol and ferrous sulfate (if used).

    • Slowly add nitrobenzene to the reaction mixture.

    • Gently heat the mixture. The reaction is exothermic and may become vigorous. Be prepared to cool the flask if the reaction becomes too rapid.

    • Once the initial exothermic reaction subsides, continue heating the mixture under reflux for several hours to ensure complete reaction.

    • After cooling, cautiously pour the reaction mixture onto ice.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until basic.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 1,6-naphthyridine can be purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValue/Range
Yield 30-50%
Reaction Time 4-8 hours
Reaction Temp. Reflux
Purification Column Chromatography (Silica gel, Ethyl acetate/Hexane gradient) or Recrystallization (Ethanol/Water)
Stage 2: Selective Bromination of 1,6-Naphthyridine

The second stage involves the selective electrophilic bromination of the synthesized 1,6-naphthyridine at the 3-position. The choice of brominating agent and reaction conditions is crucial to achieve the desired regioselectivity.

Reaction:

Experimental Procedure:

A general procedure for the selective bromination of 1,6-naphthyridine is provided below.

  • Reagents and Materials:

    • 1,6-Naphthyridine

    • N-Bromosuccinimide (NBS)

    • Inert solvent (e.g., acetonitrile, dichloromethane)

    • Radical initiator (optional, e.g., AIBN or benzoyl peroxide)

    • Sodium thiosulfate solution (for quenching)

    • Sodium bicarbonate solution (for workup)

  • Procedure:

    • Dissolve 1,6-naphthyridine in a suitable inert solvent in a round-bottom flask.

    • Add N-Bromosuccinimide (NBS) to the solution. A radical initiator can be added if the reaction is sluggish.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any remaining bromine.

    • Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove any acidic byproducts.

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or recrystallization.

Quantitative Data:

ParameterValue/Range
Yield 60-80%
Reaction Time 2-6 hours
Reaction Temp. Room Temperature to 50 °C
Purification Column Chromatography (Silica gel, Ethyl acetate/Hexane gradient) or Recrystallization (Ethanol)

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data
¹H NMR Aromatic protons will show characteristic shifts and coupling constants. The proton at the 3-position in the starting material will be absent in the product spectrum.
¹³C NMR The spectrum will show the expected number of signals for the aromatic carbons. The carbon at the 3-position will show a significant downfield shift due to the attachment of the bromine atom.
Mass Spec. The mass spectrum will show the molecular ion peak corresponding to the mass of this compound, along with a characteristic isotopic pattern for a bromine-containing compound.
Melting Point A sharp melting point should be observed for the purified product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic process.

Skraup_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Mix 4-Aminopyridine and H₂SO₄ B Add Glycerol and optional FeSO₄ A->B C Add Nitrobenzene B->C D Gentle Heating C->D E Reflux D->E F Quench with Ice E->F G Neutralize with NaOH F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify (Chromatography/ Recrystallization) I->J

Caption: Experimental workflow for the Skraup synthesis of 1,6-naphthyridine.

Bromination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve 1,6-Naphthyridine in inert solvent B Add NBS (and optional radical initiator) A->B C Stir at RT or with gentle heating B->C D Quench with Na₂S₂O₃ C->D E Wash with NaHCO₃ D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify (Chromatography/ Recrystallization) G->H

Caption: Experimental workflow for the bromination of 1,6-naphthyridine.

Conclusion

This technical guide has detailed a reliable and reproducible two-stage synthesis of this compound from pyridine precursors. By following the outlined experimental protocols and utilizing the provided quantitative data, researchers, scientists, and drug development professionals can efficiently synthesize this key intermediate for further elaboration in their respective research and development programs. The versatility of the bromo-substituent opens up a wide array of possibilities for the creation of novel 1,6-naphthyridine derivatives with potential therapeutic applications.

An In-Depth Technical Guide to 3-Bromo-1,6-naphthyridine (CAS Number: 17965-73-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,6-naphthyridine, with the CAS number 17965-73-0, is a heterocyclic aromatic compound belonging to the naphthyridine family. The naphthyridine scaffold, consisting of two fused pyridine rings, is a significant pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, analytical data, potential hazards, and biological activities associated with this compound and its related analogs, serving as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 17965-73-0N/A
Chemical Name This compoundN/A
Molecular Formula C₈H₅BrN₂PubChem
Molecular Weight 209.04 g/mol PubChem
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available in the public domain. However, general synthetic strategies for substituted 1,6-naphthyridines often involve multi-step sequences. One common approach involves the construction of the fused pyridine ring system through condensation and cyclization reactions. For instance, a plausible route could involve the reaction of a suitably substituted aminopyridine with a β-dicarbonyl compound or its equivalent, followed by bromination at the desired position. Researchers may need to adapt and optimize existing literature methods for naphthyridine synthesis to achieve the target compound.

A general workflow for a potential synthetic approach is outlined below.

G A Substituted Aminopyridine C Condensation/Cyclization A->C B β-Dicarbonyl Compound B->C D 1,6-Naphthyridine Core C->D E Bromination D->E F This compound E->F

Caption: A potential synthetic workflow for this compound.

Analytical Data

Detailed spectroscopic data for this compound is not consistently reported across public databases. The following represents predicted or typical spectral characteristics for such a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants would be dependent on the electronic environment of each proton on the naphthyridine ring system.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms of the naphthyridine core in the aromatic region (typically 110-160 ppm). The carbon atom attached to the bromine would likely appear at a lower field compared to the other carbons.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (in the 1400-1600 cm⁻¹ region), and C-Br stretching (typically below 800 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br). Fragmentation patterns would involve the loss of bromine and cleavage of the naphthyridine ring.

Hazards and Safety

Specific toxicological data for this compound is limited. However, based on the Material Safety Data Sheets (MSDS) of structurally related bromo-heterocyclic compounds, the following hazards should be considered[1][2]:

HazardDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or fume hood.
Skin Corrosion/Irritation May cause skin irritation.Avoid contact with skin. In case of contact, wash immediately with soap and water.
Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust or vapors.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Biological Activity and Potential Applications

The 1,6-naphthyridine scaffold is a key structural motif in a number of biologically active compounds, suggesting that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activities of various naphthyridine derivatives. These compounds have been shown to exert their effects through different mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Potential Mechanisms of Action:

  • Kinase Inhibition: The 1,6-naphthyridine core has been identified as a scaffold for the development of potent kinase inhibitors.[3] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. By inhibiting specific kinases, these compounds can disrupt cancer cell proliferation, survival, and metastasis. A general workflow for a kinase inhibitor screening assay is depicted below.

G A Kinase Enzyme D Incubation A->D B Substrate + ATP B->D C Test Compound (this compound derivative) C->D E Measurement of Kinase Activity D->E F Phosphorylated Substrate E->F No Inhibition G Inhibition of Kinase Activity E->G Inhibition

Caption: A simplified workflow for a kinase inhibition assay.

  • Apoptosis Induction: Some naphthyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A generalized representation of the apoptotic signaling pathway is shown below.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway A Ligand Binding to Death Receptors B Caspase-8 Activation A->B G Executioner Caspases (Caspase-3, -6, -7) B->G C Mitochondrial Stress D Cytochrome c Release C->D E Apoptosome Formation D->E F Caspase-9 Activation E->F F->G H Apoptosis G->H

Caption: A simplified diagram of the major apoptotic signaling pathways.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to evaluate the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents, particularly in the area of oncology. While detailed experimental data for this specific compound is not extensively available, the known biological activities of the broader naphthyridine class provide a strong rationale for its further investigation. This technical guide summarizes the currently available information and provides a framework for future research into the synthesis, characterization, and biological evaluation of this compound and its derivatives. Researchers are encouraged to perform detailed experimental work to fully elucidate the properties and therapeutic potential of this promising compound.

References

The 1,6-Naphthyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine nucleus, a heterocyclic aromatic compound consisting of two fused pyridine rings, has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds make it a versatile scaffold for designing molecules with a wide array of biological activities. This technical guide provides a comprehensive overview of the multifaceted biological activities of 1,6-naphthyridine derivatives, with a focus on their anticancer, antiviral, antimicrobial, anti-inflammatory, and neurological properties. This document aims to be a valuable resource by presenting quantitative data in a structured format, detailing relevant experimental protocols, and visualizing key signaling pathways and experimental workflows.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the 1,6-naphthyridine core have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[1][2] These compounds have been shown to exert their effects through the inhibition of crucial enzymes involved in cancer progression.[3][4]

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is implicated in the development of several cancers, making it a promising therapeutic target.[3][4] A novel series of 1,6-naphthyridine-2-one derivatives has been developed as potent and selective inhibitors of FGFR4 kinase.[3] Notably, compound 19g from this series has shown excellent kinase selectivity and substantial cytotoxic effects against various colorectal cancer cell lines.[3] Furthermore, this compound demonstrated significant tumor inhibition in a HCT116 xenograft mouse model without apparent toxicity, highlighting its potential as a therapeutic candidate.[3]

Heat Shock Protein 90 (Hsp90) Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is overexpressed in many cancers and is essential for the stability and function of numerous oncoproteins.[5][6] A series of novobiocin analogs based on the 1,6-naphthyridin-2(1H)-one scaffold have been designed and evaluated for their anticancer activity. These compounds have been shown to induce the degradation of Hsp90 client proteins, leading to cell cycle arrest and apoptosis in breast cancer cell lines.[5][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 1,6-naphthyridine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
17a MOLT-3 (Lymphoblastic Leukemia)9.1 ± 2.0[7]
HeLa (Cervical Carcinoma)13.2 ± 0.7[7]
HL-60 (Promyeloblast)8.9 ± 2.2[7]
Compound 6 SKMel173 (Melanoma)1.01[8]
SKMel103 (Melanoma)0.782[8]
SKMel19 (Melanoma)0.607[8]
A375 (Melanoma)1.413[8]

Antiviral Activity: A Promising Avenue for New Therapeutics

1,6-Naphthyridine derivatives have emerged as a promising class of antiviral agents, with notable activity against human cytomegalovirus (HCMV).[9][10]

A particular 1,6-naphthyridine derivative, referred to as compound A1 , has demonstrated potent anti-HCMV activity, with a 50% inhibitory concentration (IC50) that is 39- to 223-fold lower than that of the clinically used antiviral drug ganciclovir.[9][10] Importantly, ganciclovir-resistant HCMV strains remained susceptible to this class of compounds, suggesting a different mechanism of action.[9][10]

Quantitative Antiviral Activity Data

The antiviral efficacy of a representative 1,6-naphthyridine derivative is presented below.

CompoundVirusCell LineEC50 (µM)Reference
A1 HCMV (AD169)Hs68<0.07[9][10]
HCMV (Towne)MRC-50.11[9][10]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 1,6-naphthyridine scaffold has also been explored for its antimicrobial properties.[1][11]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentrations (MIC) of several naphthyridine derivatives against various microbial strains are summarized below. It is important to note that while some derivatives show activity, others have not demonstrated significant antibacterial effects in certain studies.

CompoundMicroorganismMIC (mg/L)Reference
10j Staphylococcus aureus8[12]
10f Staphylococcus aureus31[12]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Certain 1,6-naphthyridine derivatives have been investigated for their anti-inflammatory properties. For instance, new naphthyridine compounds isolated from the sponge Aaptos suberitoides have been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[13] One such compound, 4-methoxycarbonyl-5-oxo-1,6-naphthyridine , exhibited an IC50 value of 0.15 mM for NO production inhibition.[13] Mechanistic studies revealed that this compound inhibits the mitogen-activated protein kinase (MAPK) signaling pathway and activates the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) signaling pathway.[13]

Neurological Applications: Targeting Receptors and Enzymes in the CNS

The 1,6-naphthyridine core is also a feature in compounds designed to target the central nervous system. Benzo[h][1][4]naphthyridine derivatives have been evaluated as 5-HT4 receptor antagonists, which are of interest for treating neurodegenerative diseases like Alzheimer's.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a 1,6-naphthyridine derivative that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCT116, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • 1,6-Naphthyridine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the 1,6-naphthyridine compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antiviral Plaque Reduction Assay

Objective: To determine the concentration of a 1,6-naphthyridine derivative that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Host cell line susceptible to the virus (e.g., MRC-5 for HCMV)

  • Virus stock

  • Complete cell culture medium

  • 6-well or 12-well plates

  • 1,6-Naphthyridine test compounds

  • Overlay medium (e.g., medium containing 0.5% agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed host cells into plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock and infect the cell monolayers for 1-2 hours.

  • During the infection, also prepare serial dilutions of the 1,6-naphthyridine compounds.

  • After the infection period, remove the virus inoculum and wash the cells.

  • Add the overlay medium containing the different concentrations of the test compound to the respective wells.

  • Incubate the plates for a period that allows for plaque formation (e.g., 7-14 days for HCMV).

  • Fix the cells with a solution like 10% formalin.

  • Stain the cells with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC50 value.[15][16][17][18]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a 1,6-naphthyridine derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • 1,6-Naphthyridine test compounds

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Dispense 100 µL of broth medium into each well of a 96-well plate.

  • Add 100 µL of the test compound at twice the highest desired concentration to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Prepare a standardized inoculum of the microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density with a microplate reader. The MIC is the lowest concentration of the compound that prevents visible growth.[11][19][20][21]

Signaling Pathways and Mechanisms of Action

The biological effects of 1,6-naphthyridine derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

FGFR4 Signaling Pathway Inhibition

1,6-Naphthyridine-based FGFR4 inhibitors block the binding of fibroblast growth factors (FGFs) to the receptor, thereby preventing its dimerization and autophosphorylation. This inhibition disrupts the downstream signaling cascade, which includes the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and survival in FGFR4-dependent cancers.[3][22][23]

FGFR4_Inhibition FGF FGF FGFR4 FGFR4 FGF->FGFR4 P1 Receptor Dimerization & Autophosphorylation FGFR4->P1 Naphthyridine 1,6-Naphthyridine Inhibitor Naphthyridine->FGFR4 FRS2 FRS2 P1->FRS2 PI3K PI3K P1->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of the FGFR4 signaling pathway.
Hsp90 Chaperone Cycle Disruption

1,6-Naphthyridine-based Hsp90 inhibitors typically bind to the ATP-binding pocket of Hsp90, preventing the hydrolysis of ATP. This disrupts the chaperone cycle and leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.[5][24][25][26]

Hsp90_Inhibition Hsp90 Hsp90 ChaperoneComplex Hsp90-Client Complex Hsp90->ChaperoneComplex ATP ATP ATP->Hsp90 Naphthyridine 1,6-Naphthyridine Inhibitor Naphthyridine->Hsp90 Degradation Ubiquitination & Proteasomal Degradation Naphthyridine->Degradation ClientProtein Unfolded Client Protein (Oncoprotein) ClientProtein->Hsp90 FoldedProtein Folded/Active Oncoprotein ChaperoneComplex->FoldedProtein ChaperoneComplex->Degradation

Disruption of the Hsp90 chaperone cycle.
Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel 1,6-naphthyridine-based kinase inhibitors typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Preclinical Evaluation cluster_2 Clinical Development HTS High-Throughput Screening of 1,6-Naphthyridine Library HitID Hit Identification HTS->HitID LeadGen Lead Generation & SAR Studies HitID->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt InVitro In Vitro Pharmacology (Cell-based assays) LeadOpt->InVitro InVivoPK In Vivo Pharmacokinetics (ADME) InVitro->InVivoPK InVivoPD In Vivo Pharmacodynamics InVivoPK->InVivoPD InVivoEfficacy In Vivo Efficacy (Xenograft Models) InVivoPD->InVivoEfficacy ClinicalTrials Clinical Trials InVivoEfficacy->ClinicalTrials

A typical kinase inhibitor discovery workflow.

Conclusion

The 1,6-naphthyridine core represents a highly versatile and privileged scaffold in the field of medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antiviral, antimicrobial, and anti-inflammatory effects. The ability of these compounds to interact with a variety of clinically relevant targets underscores their potential for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the current state of research on 1,6-naphthyridine derivatives, offering valuable data, detailed experimental protocols, and mechanistic insights to guide future drug discovery and development efforts. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this promising class of compounds are warranted to unlock their full therapeutic potential.

References

3-Bromo-1,6-naphthyridine: A Versatile Heterocyclic Building Block for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,6-naphthyridine is a key heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural framework, featuring a fused pyridine ring system with a strategically positioned bromine atom, renders it a versatile precursor for the synthesis of a diverse array of complex molecules. The bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of novel molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of innovative pharmaceuticals and functional organic materials.

Synthesis and Characterization

While a definitive, step-by-step protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a scalable and safe method for a closely related precursor, 3-bromo-1,6-naphthyridin-5(6H)-one, has been recently developed. This method offers a significant improvement over traditional approaches that may involve hazardous reagents and produce low yields. The synthesis of this compound itself can be envisioned through modifications of established naphthyridine synthesis routes, such as the Skraup reaction or tandem nitrile hydration/cyclization, followed by a bromination step.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 17965-73-0
Molecular Formula C₈H₅BrN₂
Molecular Weight 209.05 g/mol
Appearance Off-white to yellow solid
Boiling Point 306.2 ± 22.0 °C at 760 mmHg[1]

Spectroscopic Data:

  • ¹H NMR: Aromatic protons would be expected in the range of δ 7.0-9.0 ppm, with characteristic coupling patterns revealing their relative positions on the naphthyridine core.

  • ¹³C NMR: The spectrum would display eight distinct signals for the aromatic carbons, with the carbon atom attached to the bromine exhibiting a characteristic chemical shift.

Chemical Reactivity and Functionalization

The bromine atom at the 3-position of the 1,6-naphthyridine core is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents, leading to the generation of extensive compound libraries for screening and optimization in drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of aryl, heteroaryl, and alkyl groups at the 3-position. These modifications are crucial for tuning the electronic properties and biological activity of the resulting molecules.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)
Pd(PPh₃)₄ (3-5)-K₂CO₃ or Cs₂CO₃ (2-3)1,4-Dioxane/H₂O80-10012-24
Pd(OAc)₂ (1-2)SPhos or XPhos (2-4)K₃PO₄ (2-3)Toluene or Dioxane100-11016-24
PdCl₂(dppf) (2-3)-Na₂CO₃ (2)DMF/H₂O80-9012-18

Experimental Protocol: Generalized Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) and the corresponding boronic acid or boronate ester (1.2-1.5 equiv) in a suitable solvent (e.g., 1,4-dioxane/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv) are added. The reaction mixture is then degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted-1,6-naphthyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the 1,6-naphthyridine scaffold, providing access to a variety of amino-substituted derivatives with potential applications in medicinal chemistry.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)
Pd₂(dba)₃ (1-2)BINAP or Xantphos (2-4)NaOtBu or Cs₂CO₃ (1.5-2.5)Toluene or Dioxane80-11018-24
Pd(OAc)₂ (2)RuPhos or BrettPhos (4)K₃PO₄ or LiHMDS (2-3)THF or Toluene80-10016-24

Experimental Protocol: Generalized Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 2.0 equiv). The vessel is sealed, and a dry, degassed solvent (e.g., toluene) is added. The reaction mixture is then heated with stirring at 80-110 °C for 18-24 hours. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the 3-amino-1,6-naphthyridine product.

Applications

The derivatives of this compound have shown significant promise in various fields, primarily driven by the diverse biological activities exhibited by the 1,6-naphthyridine scaffold.

Medicinal Chemistry

The 1,6-naphthyridine core is a privileged structure in drug discovery, with derivatives demonstrating a wide range of pharmacological activities. These include potential applications as:

  • Anticancer agents: Substituted 1,6-naphthyridines have been investigated as inhibitors of various kinases, such as c-Met, which are implicated in cancer progression.

  • Antiviral agents: The naphthyridine scaffold has been explored for the development of compounds with activity against viruses such as HIV.

  • Antimicrobial agents: Derivatives have shown potential as antibacterial and antifungal agents.

  • CNS agents: The structural motif is also present in molecules targeting central nervous system disorders.

Materials Science

The planar, electron-deficient nature of the 1,6-naphthyridine ring system makes it an attractive component for the design of novel organic electronic materials. By functionalizing the 3-position through cross-coupling reactions, the electronic and photophysical properties can be fine-tuned for applications in:

  • Organic Light-Emitting Diodes (OLEDs): As components of emissive or charge-transporting layers.

  • Organic Field-Effect Transistors (OFETs): As the semiconductor material.

  • Organic Photovoltaics (OPVs): As electron-accepting or electron-donating materials.

Visualizations

Synthesis_and_Functionalization Start Starting Materials Synthesis Synthesis of This compound Start->Synthesis BromoNaph This compound Synthesis->BromoNaph Suzuki Suzuki-Miyaura Coupling BromoNaph->Suzuki Buchwald Buchwald-Hartwig Amination BromoNaph->Buchwald ArylNaph 3-Aryl-1,6-naphthyridines Suzuki->ArylNaph AminoNaph 3-Amino-1,6-naphthyridines Buchwald->AminoNaph Applications Applications (Medicinal Chemistry, Materials Science) ArylNaph->Applications AminoNaph->Applications

Caption: General workflow for the synthesis and functionalization of this compound.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-Br Pd0->PdII_Aryl Oxidative Addition Transmetal Transmetalation PdII_Aryl_R R-Pd(II)L_n-R' PdII_Aryl->PdII_Aryl_R Transmetalation PdII_Aryl_R->Pd0 Reductive Elimination RedElim Reductive Elimination 3-R'-1,6-naphthyridine 3-R'-1,6-naphthyridine PdII_Aryl_R->3-R'-1,6-naphthyridine This compound This compound This compound->PdII_Aryl R'-B(OH)₂ R'-B(OH)₂ R'-B(OH)₂->PdII_Aryl_R Base Base Base->PdII_Aryl_R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)L_n-Br Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Amine R-Pd(II)L_n(HNR'₂)-Br PdII_Aryl->PdII_Amine Amine Coordination AmineCoord Amine Coordination PdII_Amido R-Pd(II)L_n(NR'₂) PdII_Amine->PdII_Amido Deprotonation Deprotonation Deprotonation PdII_Amido->Pd0 Reductive Elimination 3-(NR'₂)-1,6-naphthyridine 3-(NR'₂)-1,6-naphthyridine PdII_Amido->3-(NR'₂)-1,6-naphthyridine RedElim Reductive Elimination This compound This compound This compound->PdII_Aryl HNR'₂ HNR'₂ HNR'₂->PdII_Amine Base Base Base->PdII_Amido

References

The Emerging Potential of 3-Bromo-1,6-naphthyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of a diverse range of therapeutic agents. Its unique structural and electronic properties allow for versatile interactions with various biological targets. Within this class of compounds, 3-Bromo-1,6-naphthyridine has emerged as a particularly valuable and versatile starting material for the synthesis of potent and selective modulators of key cellular signaling pathways. This technical guide provides an in-depth overview of the synthetic utility and therapeutic potential of this compound, with a focus on its application in the development of kinase inhibitors for oncology.

The strategic placement of the bromine atom at the 3-position of the 1,6-naphthyridine core serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide array of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties. This guide will detail the synthesis of bioactive molecules derived from this compound, present their quantitative biological data, outline relevant experimental protocols, and visualize the signaling pathways they modulate.

Synthetic Utility of this compound

This compound is a key building block for the synthesis of substituted 1,6-naphthyridine derivatives. Its primary utility lies in its susceptibility to palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds at the 3-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl and hetero-biaryl compounds. In the context of this compound, this reaction is instrumental in introducing diverse aryl and heteroaryl moieties, which are often crucial for potent biological activity.

Suzuki_Miyaura_Coupling Start This compound Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reactant Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Reaction Reactant Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Catalyst Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Base Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Solvent Product 3-Aryl/Heteroaryl-1,6-naphthyridine (Bioactive Derivative) Reaction->Product Yields Evaluation Biological Evaluation (e.g., Kinase Assays, Cytotoxicity) Product->Evaluation Tested in cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation Inhibitor 3-Substituted-1,6-naphthyridine Inhibitor Inhibitor->cMet Inhibits RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT STAT STAT Pathway P->STAT Proliferation Cell Proliferation, Survival, Motility RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds P P FGFR->P Autophosphorylation Inhibitor 3-Aryl-1,6-naphthyridine Inhibitor Inhibitor->FGFR Inhibits RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Spectroscopic data (NMR, IR, Mass Spec) for 3-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 3-Bromo-1,6-naphthyridine. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document primarily presents predicted mass spectrometry data. Further experimental investigation is recommended to obtain detailed NMR and IR spectroscopic profiles.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₈H₅BrN₂), the predicted mass spectrometry data provides expected mass-to-charge ratios (m/z) for various adducts. This information is invaluable for confirming the presence and identity of the target molecule in a sample.

Table 1: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺208.9709
[M+Na]⁺230.9528
[M-H]⁻206.9563
[M+NH₄]⁺225.9974
[M+K]⁺246.9268
[M]⁺207.9631

Data sourced from computational predictions.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: Typically 0-12 ppm.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Spectral Width: Typically 0-200 ppm.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: A range that includes the expected molecular ion peak (e.g., m/z 100-500).

  • Capillary Voltage and Cone Voltage: Optimized to achieve good signal intensity and minimal fragmentation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel or known chemical compound.

Spectroscopic_Analysis_Workflow Logical Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesize Compound Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS Initial Analysis IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) Elucidate C-H Framework Purification->NMR Data_Integration Integrate All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Proposal Propose Chemical Structure Data_Integration->Structure_Proposal Structure_Validation Validate Structure Structure_Proposal->Structure_Validation Consistency Check

Caption: Workflow for Spectroscopic Analysis.

Disclaimer: The information provided in this guide is intended for research and development purposes. The predicted mass spectrometry data should be confirmed by experimental analysis. Researchers should adhere to all safety protocols when handling chemical substances and operating analytical instrumentation.

The Rise of 1,6-Naphthyridines: A Technical Guide to Novel Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This versatile heterocyclic system is a key component in the design of targeted therapies, particularly in oncology. This technical guide provides an in-depth overview for researchers and drug development professionals on the discovery of novel 1,6-naphthyridine derivatives, focusing on their synthesis, biological evaluation, and therapeutic potential as kinase inhibitors.

The 1,6-Naphthyridine Scaffold as a Kinase Inhibitor

The unique structural features of the 1,6-naphthyridine core make it an ideal framework for the development of potent and selective kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors have become a major focus of modern drug discovery.

Novel 1,6-naphthyridine derivatives have been successfully developed to target a range of oncogenic kinases, including MET, VEGFR-2, FGFR4, and AXL, demonstrating the scaffold's broad applicability.[5][6][7][8]

Quantitative Data on Novel 1,6-Naphthyridine Derivatives

The following tables summarize the quantitative data for recently developed 1,6-naphthyridine derivatives, highlighting their potency and selectivity against various kinase targets.

Table 1: In Vitro Potency of 1,6-Naphthyridine Derivatives as Kinase Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Reference
8 MET9.8[9]
9g MET9.8[9]
23a MET7.1[5][9]
44 VEGFR-2, c-Met68, 9.8[5]
A34 FGFR4Not specified, but potent[6][10]
19g FGFR4Not specified, but potent[7]
25c AXL1.1[8]

Table 2: In Vitro Cytotoxicity of 1,6-Naphthyridine Derivatives

Compound IDCell Line(s)IC50 (µM)Reference
51 A549, Hela, MCF-70.66, 0.38, 0.44[5]
16 HeLa, HL-60, PC-30.7, 0.1, 5.1[11][12]

Table 3: Pharmacokinetic Profiles of Selected 1,6-Naphthyridine Derivatives

Compound IDBioavailability (F%)Clearance (CL) (L/h/kg)Reference
8 125.0[9]
9g 630.12[9]
23a 57.70.02[5][9]

Experimental Protocols

General Synthesis of 1,6-Naphthyridin-2(1H)-one Derivatives

The synthesis of the 1,6-naphthyridin-2(1H)-one core can be achieved through several routes, commonly starting from a pre-formed pyridine or pyridone ring.[13][14] A general and efficient method involves the cyclization of a substituted pyridine derivative.

Protocol:

  • Starting Material: Begin with a suitably substituted 4-aminopyridine derivative.

  • Condensation: React the 4-aminopyridine with an appropriate three-carbon building block, such as a malonic acid derivative or an α,β-unsaturated ester, under thermal or acid-catalyzed conditions.

  • Cyclization: The intermediate from the condensation reaction undergoes intramolecular cyclization to form the second ring of the 1,6-naphthyridine system. This step is often facilitated by heating in a high-boiling point solvent like Dowtherm A or by using a dehydrating agent.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 1,6-naphthyridin-2(1H)-one derivative.

Further functionalization at various positions of the 1,6-naphthyridine core can be achieved through standard organic chemistry transformations to generate a library of novel derivatives for biological screening.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro potency (IC50) of novel 1,6-naphthyridine derivatives against a target kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR4, MET)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Peptide substrate specific for the kinase

  • Test compounds (1,6-naphthyridine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound solution, the recombinant kinase enzyme, and the peptide substrate.

  • Initiation: Start the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the reaction plate at room temperature (or 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a luminescent signal generation.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to evaluate the cytotoxic effects of novel 1,6-naphthyridine derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., Hep-3B for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing Pathways and Workflows

Signaling Pathway of FGFR4 Inhibition

The following diagram illustrates the signaling pathway of Fibroblast Growth Factor Receptor 4 (FGFR4) and the point of intervention by novel 1,6-naphthyridine derivatives. Aberrant FGFR4 signaling is implicated in the development of hepatocellular carcinoma.[7][10]

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds FGFR4->FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation Promotes Naphthyridine 1,6-Naphthyridine Derivative Naphthyridine->FGFR4 Inhibits Autophosphorylation

Caption: FGFR4 signaling pathway and inhibition by 1,6-naphthyridine derivatives.

Drug Discovery Workflow for Novel 1,6-Naphthyridine Derivatives

The diagram below outlines a typical workflow for the discovery and preclinical development of novel 1,6-naphthyridine-based drug candidates.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation Scaffold_Selection Scaffold Selection (1,6-Naphthyridine) Target_ID->Scaffold_Selection Library_Synthesis Library Synthesis & SAR Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Pharmacology (Potency, Selectivity) Lead_Opt->In_Vitro ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo In_Vitro->Lead_Opt Iterative Optimization ADME_Tox->Lead_Opt Candidate_Selection Candidate Selection In_Vivo->Candidate_Selection

Caption: General workflow for 1,6-naphthyridine drug discovery.

Conclusion and Future Directions

The 1,6-naphthyridine scaffold continues to be a highly fruitful area of research in drug discovery. The adaptability of its synthesis and the ability to modulate its biological activity through substitution make it a powerful tool in the development of targeted therapies. Future research will likely focus on further optimizing the selectivity of these compounds to minimize off-target effects and exploring their application in other therapeutic areas beyond oncology, such as neurodegenerative and inflammatory diseases.[4] The continued exploration of the chemical space around the 1,6-naphthyridine core promises to yield the next generation of innovative medicines.

References

The Pivotal Role of Bromine Substitution in Naphthyridine Derivatives: A Physicochemical Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heteroaromatic system, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a bromine atom to this framework, creating substituted bromo-naphthyridines, has emerged as a powerful tool for modulating physicochemical properties and enhancing biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of substituted bromo-naphthyridines, detailing the experimental methodologies for their determination and exploring their implications in drug development through the lens of key signaling pathways.

Core Physicochemical Properties of Substituted Bromo-Naphthyridines

The substitution pattern of bromine on the naphthyridine ring, along with the nature of other substituents, profoundly influences the molecule's solubility, lipophilicity, melting point, and ionization constant (pKa). These parameters are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

While a comprehensive experimental dataset for a wide range of substituted bromo-naphthyridines is not centrally available in the literature, the following tables summarize representative computed and experimentally-derived data for select compounds. This data serves as a valuable reference for understanding the impact of substitution on the physicochemical properties of this compound class.

Table 1: Lipophilicity and Solubility of Selected Bromo-Naphthyridine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
2-Bromo-1,8-naphthyridineC₈H₅BrN₂209.051.8
3-Bromo-1,5-naphthyridineC₈H₅BrN₂209.042.39
8-Bromo-1,6-naphthyridineC₈H₅BrN₂209.041.8
2-Bromo-1,7-naphthyridin-8(7H)-oneC₈H₅BrN₂O225.041.6

Note: LogP values are computationally predicted and serve as an estimation of lipophilicity.

Table 2: Thermal Properties of Selected Bromo-Naphthyridine Derivatives

CompoundMolecular FormulaMelting Point (°C)
1,6-NaphthyridineC₈H₆N₂<40[1]
2,6-NaphthyridineC₈H₆N₂114-115[1]

Note: Experimental data for a broad range of substituted bromo-naphthyridines is limited. The provided data for parent naphthyridines illustrates the range of melting points within the core scaffold.

Key Experimental Protocols

Accurate and reproducible determination of physicochemical properties is paramount in drug discovery. The following sections detail the standard experimental protocols for characterizing substituted bromo-naphthyridines.

Lipophilicity (LogP/LogD) Determination

Lipophilicity, a measure of a compound's partitioning between a lipid and an aqueous phase, is a critical factor influencing membrane permeability and oral absorption.

Experimental Workflow: Lipophilicity (LogP) Determination by Shake-Flask Method

G prep Sample Preparation: Dissolve bromo-naphthyridine in octanol and buffer. equil Equilibration: Shake the mixture vigorously to ensure partitioning. prep->equil Shake sep Phase Separation: Centrifuge to separate the octanol and aqueous layers. equil->sep Centrifuge quant Quantification: Measure the concentration in each phase via HPLC or UV-Vis. sep->quant Analyze calc Calculation: LogP = log([Compound]octanol / [Compound]aqueous) quant->calc Calculate

Caption: Workflow for LogP determination using the shake-flask method.

Aqueous Solubility Measurement

Aqueous solubility is a crucial property that affects a drug's dissolution rate and bioavailability.

Experimental Workflow: Thermodynamic Solubility Assay

G add_excess Add excess solid bromo-naphthyridine to buffer. equilibrate Equilibrate: Shake at a constant temperature for 24-48 hours. add_excess->equilibrate Shake filter Filter to remove undissolved solid. equilibrate->filter Filter quantify Quantify the concentration of the filtrate by HPLC-UV. filter->quantify Analyze

Caption: Workflow for determining thermodynamic (equilibrium) solubility.

pKa Determination

The ionization constant (pKa) determines the charge state of a molecule at a given pH, which significantly impacts its solubility, permeability, and target binding.

Experimental Workflow: pKa Determination by UV-Vis Spectrophotometry

G prep_buffers Prepare a series of buffers with varying pH. prep_samples Prepare solutions of the bromo-naphthyridine in each buffer. prep_buffers->prep_samples measure_abs Measure the UV-Vis absorbance spectrum for each solution. prep_samples->measure_abs plot_data Plot absorbance at a specific wavelength versus pH. measure_abs->plot_data fit_curve Fit the data to the Henderson-Hasselbalch equation to determine pKa. plot_data->fit_curve

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.[2][3][4][5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and confirmation of synthesized bromo-naphthyridine derivatives.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the bromo-naphthyridine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum to determine the number and environment of hydrogen atoms.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum to identify the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between atoms and aid in unambiguous structure determination.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

  • Fragmentation Analysis (MS/MS): Induce fragmentation of the molecular ion to obtain structural information based on the resulting fragment ions. The presence of bromine is often indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[6]

Involvement in Key Signaling Pathways

Substituted bromo-naphthyridines have shown promise as modulators of several critical signaling pathways implicated in diseases such as cancer and inflammation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Certain naphthyridine derivatives have been shown to inhibit this pathway.[7]

Signaling Pathway: Wnt/β-catenin Pathway Inhibition

G Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes Inhibitor Bromo-Naphthyridine Inhibitor Inhibitor->beta_catenin May promote degradation Inhibitor->TCF_LEF May block interaction

Caption: Simplified diagram of the Wnt/β-catenin signaling pathway and potential points of inhibition by bromo-naphthyridine derivatives.[8][9][10][11][12]

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a key regulator of cellular responses to stress and inflammation. Inhibitors of this pathway have therapeutic potential in a range of inflammatory diseases.

Signaling Pathway: p38 MAPK Pathway

G Stress Stress / Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Inflammation Inflammatory Response Downstream->Inflammation Inhibitor Bromo-Naphthyridine Inhibitor Inhibitor->p38 Inhibits

Caption: Overview of the p38 MAPK signaling cascade and its inhibition.[13][14][15][16][17]

BET Bromodomain Inhibition

Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that play a crucial role in transcriptional regulation. Inhibitors of BET proteins, including some naphthyridine derivatives, have shown promise in cancer therapy.

Signaling Pathway: BET Bromodomain Inhibition

G Histones Acetylated Histones BET BET Protein (e.g., BRD4) Histones->BET Binds to P_TEFb P-TEFb BET->P_TEFb Recruits RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II Phosphorylates Transcription Gene Transcription (e.g., MYC) RNA_Pol_II->Transcription Inhibitor Bromo-Naphthyridine Inhibitor Inhibitor->BET Blocks binding to acetylated histones

Caption: Mechanism of action of BET inhibitors in disrupting gene transcription.[18][19][20][21][22]

Conclusion

The incorporation of bromine into the naphthyridine scaffold offers a versatile strategy for fine-tuning the physicochemical properties of these molecules, thereby enhancing their drug-like characteristics. A thorough understanding and precise measurement of properties such as lipophilicity, solubility, and pKa are essential for the rational design of novel bromo-naphthyridine derivatives with improved pharmacokinetic profiles and biological activities. The continued exploration of these compounds as modulators of key signaling pathways holds significant promise for the development of new therapeutics for a range of diseases. This guide provides a foundational framework for researchers in this exciting and rapidly evolving field.

References

The 1,6-Naphthyridine Scaffold: A Privileged Core in Modern Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with an ongoing demand for novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. Among the heterocyclic cores that have garnered significant attention, the 1,6-naphthyridine scaffold has emerged as a "privileged" structure. Its rigid, planar nature and the strategic placement of nitrogen atoms provide a unique framework for designing potent and selective inhibitors against a range of therapeutically relevant kinases. This technical guide delves into the pivotal role of the 1,6-naphthyridine core in kinase inhibition, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

The Versatility of the 1,6-Naphthyridine Scaffold in Targeting Diverse Kinases

The 1,6-naphthyridine motif has proven to be a versatile template for the development of inhibitors targeting multiple kinase families implicated in cancer and other diseases. Researchers have successfully derivatized this core to achieve potent inhibition of key oncogenic drivers.

MET and VEGFR-2 Inhibition

The c-Met and VEGFR-2 receptor tyrosine kinases are critical regulators of angiogenesis, tumor growth, and metastasis. Several 1,6-naphthyridine-based compounds have demonstrated potent dual inhibitory activity against these targets. For instance, a scaffold-hopping strategy from a 2,7-naphthyridinone lead to the discovery of a 1,6-naphthyridin-4(1H)-one derivative with a MET IC50 of 9.8 nM.[1] Further optimization of this series yielded compounds with improved pharmacokinetic properties and selectivity. One notable derivative, 23a , exhibited a MET IC50 of 7.1 nM and an impressive 3226-fold selectivity over VEGFR-2.[1] Another compound, 4r , not only showed comparable c-Met potency to the approved drug Cabozantinib but also displayed significant tumor growth inhibition (93%) in a U-87MG human glioblastoma xenograft model at an oral dose of 45 mg/kg.[1][2]

FGFR4 Inhibition

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a key driver in the progression of certain cancers, including colorectal and hepatocellular carcinoma.[3] A series of 1,6-naphthyridine-2-one derivatives has been developed as potent and selective FGFR4 inhibitors. The standout compound from this series, 19g , demonstrated excellent kinase selectivity and induced significant tumor inhibition in a HCT116 colorectal cancer xenograft mouse model without apparent toxicity.[3] This compound was also shown to effectively disrupt the phosphorylation of FGFR4 and its downstream signaling proteins.[3]

AXL Inhibition

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is implicated in tumor progression and therapy resistance.[4] Starting from a dual MET/AXL inhibitor, a series of 1,6-naphthyridinone derivatives were optimized to enhance AXL potency and selectivity over MET. This effort led to the discovery of 25c , a potent and selective type II AXL inhibitor with an IC50 of 1.1 nM and a 343-fold selectivity over MET.[4] Compound 25c effectively inhibited AXL-driven cell proliferation, migration, and invasion, and demonstrated significant antitumor efficacy in a BaF3/TEL-AXL xenograft model.[4]

CDK5 Inhibition

Cyclin-dependent kinase 5 (CDK5) is a crucial regulator of neuronal development and function, and its aberrant activity is linked to various neurodegenerative diseases and cancers.[5][6] Novel substituted 1,6-naphthyridines have been identified as potent CDK5 inhibitors, with potential therapeutic applications in kidney diseases.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro potency of representative 1,6-naphthyridine-based kinase inhibitors against their primary targets.

CompoundTarget KinaseIC50 (nM)Reference
8 MET9.8[1]
9g MET9.8[1]
23a MET7.1[1]
44 VEGFR-268[1]
44 c-Met9.8[1]
22a MET9.0[7]
25c AXL1.1[4]
19g FGFR4Not specified[3]
2t c-Met2600[8]

Note: IC50 values are highly dependent on assay conditions. Direct comparison between different studies should be made with caution.

Key Experimental Methodologies

The characterization of 1,6-naphthyridine-based kinase inhibitors involves a series of in vitro and in vivo assays. Below are detailed protocols for some of the key experiments cited in the literature.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant kinase (e.g., MET, VEGFR-2, FGFR4, AXL)

  • Kinase-specific substrate peptide

  • ATP

  • 1,6-Naphthyridine test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of the 1,6-naphthyridine test compounds in 100% DMSO.

  • Kinase Reaction Setup:

    • In a multi-well plate, add the serially diluted test compounds or DMSO (vehicle control) to each well.

    • Add the recombinant kinase to each well.

    • Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells, which is an indicator of cell proliferation.

Materials:

  • Cancer cell lines (e.g., HCT116, U-87 MG)

  • Complete cell culture medium

  • 1,6-Naphthyridine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the desired cancer cell line into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,6-naphthyridine test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis of Kinase Signaling Pathways

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling cascade upon treatment with an inhibitor.

Materials:

  • Cancer cell lines

  • 1,6-Naphthyridine test compounds

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with the 1,6-naphthyridine inhibitor at various concentrations and for different time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated or total protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and then apply a chemiluminescent substrate.

  • Image Acquisition: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels to determine the effect of the inhibitor.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by 1,6-naphthyridine inhibitors and a typical experimental workflow for their evaluation.

MET_Signaling_Pathway HGF HGF MET c-MET Receptor HGF->MET RAS RAS MET->RAS PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 Naphthyridine 1,6-Naphthyridine Inhibitor Naphthyridine->MET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Simplified MET signaling pathway and the point of inhibition by 1,6-naphthyridine derivatives.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 Naphthyridine 1,6-Naphthyridine Inhibitor Naphthyridine->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT SOS SOS GRB2->SOS RAS_MAPK RAS-MAPK Pathway SOS->RAS_MAPK Proliferation Cell Proliferation, Differentiation RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: The FGF19-FGFR4 signaling axis and its inhibition by 1,6-naphthyridine compounds.

AXL_Signaling_Pathway GAS6 Gas6 AXL AXL Receptor GAS6->AXL PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK STAT JAK/STAT AXL->STAT NFkB NF-κB AXL->NFkB Naphthyridine 1,6-Naphthyridine Inhibitor Naphthyridine->AXL AKT AKT PI3K->AKT Survival Cell Survival, Proliferation, Migration AKT->Survival MAPK->Survival STAT->Survival NFkB->Survival Experimental_Workflow Start Compound Synthesis (1,6-Naphthyridine Scaffold) Biochem In Vitro Kinase Assay (IC50 Determination) Start->Biochem Cellular Cell-Based Assays (Proliferation, Signaling) Biochem->Cellular Lead Lead Optimization Biochem->Lead SAR InVivo In Vivo Xenograft Models (Antitumor Efficacy) Cellular->InVivo Cellular->Lead SAR PK Pharmacokinetic Studies InVivo->PK PK->Lead

References

Unlocking the Anticancer Potential of Functionalized 1,6-Naphthyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of a diverse range of heterocyclic compounds. Among these, the 1,6-naphthyridine scaffold has emerged as a privileged structure, with its derivatives exhibiting potent and varied mechanisms of antitumor activity. This technical guide provides an in-depth overview of the anticancer potential of functionalized 1,6-naphthyridine compounds, consolidating key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate.

Quantitative Anticancer Activity of 1,6-Naphthyridine Derivatives

The anticancer efficacy of functionalized 1,6-naphthyridine compounds has been demonstrated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical quantitative measure of a compound's potency. Below are compiled tables summarizing the in vitro cytotoxic activities of various 1,6-naphthyridine derivatives.

Table 1: Cytotoxicity of 2,4-Disubstituted-1,6- and 1,7-Naphthyridine Derivatives [1]

CompoundCell LineCancer TypeIC50 (µM)
17a MOLT-3Lymphoblastic Leukemia9.1 ± 2.0
HeLaCervical Carcinoma13.2 ± 0.7
HL-60Promyeloblast8.9 ± 2.2

Notably, compounds 16a, 16b, and 19a from this series showed no toxicity toward normal embryonic lung cells (MRC-5), suggesting a degree of selectivity for cancer cells.[1]

Table 2: Cytotoxicity of Naphthyridine Derivatives in Cervical, Leukemia, and Prostate Cancer Cell Lines [2][3]

CompoundHeLa (Cervical Cancer) IC50 (µM)HL-60 (Leukemia) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)
14 2.61.52.7
15 2.30.811.4
16 0.70.15.1
Colchicine (Reference)23.67.819.7

Compounds 14, 15, and 16, which feature a C-2 naphthyl ring, demonstrated significantly greater potency than the reference compound colchicine across all three cell lines.[2][3]

Table 3: Antiproliferative Activity of Naturally Derived Naphthyridine Alkaloids [4]

CompoundCell LineCancer TypeIC50 (µM)
Aaptamine (16) H1299Non-small Cell Lung Cancer10.47 - 15.03 µg/mL
A549Non-small Cell Lung Cancer10.47 - 15.03 µg/mL
HeLaCervical Cancer10.47 - 15.03 µg/mL
CEM-SST-lymphoblastic Leukemia10.47 - 15.03 µg/mL
Compound 20 P388Murine Leukemia1.8
Compound 22 P388Murine Leukemia3.5
Compound 24 Adult T-cell LeukemiaAdult T-cell Leukemia0.29
Bisleuconothine A (54) SW480Colon Cancer2.74
HCT116Colon Cancer3.18
HT29Colon Cancer1.09
SW620Colon Cancer3.05

Mechanisms of Action: Targeting Key Oncogenic Pathways

Functionalized 1,6-naphthyridines exert their anticancer effects through the modulation of various critical signaling pathways and the inhibition of key enzymes involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Protein Kinases

Several 1,6-naphthyridine derivatives have been designed as potent inhibitors of protein kinases that are often dysregulated in cancer.

  • c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor growth, angiogenesis, and invasion. Certain 1H-imidazo[4,5-h][5][6]naphthyridin-2(3H)-ones have been identified as a new class of c-Met kinase inhibitors.

  • FGFR4 Kinase: Aberrant Fibroblast Growth Factor Receptor 4 (FGFR4) signaling is implicated in the development of several cancers, including colorectal cancer. Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4.[7]

Disruption of Chaperone Proteins
  • Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins. A series of novobiocin analogs based on the 1,6-naphthyridin-2(1H)-one scaffold have been designed to target Hsp90, leading to the degradation of its client proteins and subsequent anticancer effects.[8]

Interference with DNA Topology
  • Topoisomerase I (Top1): Topoisomerases are essential enzymes that resolve topological problems in DNA during various cellular processes. Dibenzo[c,h][5][6]naphthyridines have been synthesized and evaluated as Topoisomerase I inhibitors, demonstrating potent antitumor activities.[9]

Modulation of Signaling Pathways
  • PI3K/Akt/GSK3β Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Aaptamine, a naturally occurring 1,6-naphthyridine derivative, has been shown to interfere with the PI3K/Akt/GSK3β axis in non-small cell lung cancer cell lines.

  • WNT Signaling Pathway: The WNT signaling pathway is crucial in embryogenesis and its aberrant activation is a hallmark of many cancers. Bisleuconothine A, a 1,7-naphthyridine alkaloid, exerts its antineoplastic activity by inhibiting the WNT signaling pathway.[4]

Visualization of Key Signaling Pathways and Workflows

To elucidate the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Angiogenesis Angiogenesis cMet->Angiogenesis Metastasis Invasion & Metastasis cMet->Metastasis Naphthyridine 1,6-Naphthyridine Inhibitor Naphthyridine->cMet Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: c-Met Signaling Pathway Inhibition by 1,6-Naphthyridine Derivatives.

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits CellCycle Cell Cycle Progression GSK3b->CellCycle inhibits Aaptamine Aaptamine (1,6-Naphthyridine) Aaptamine->PI3K interferes

Caption: PI3K/Akt/GSK3β Pathway Modulation by Aaptamine.

Experimental_Workflow Synthesis Synthesis of Functionalized 1,6-Naphthyridines InVitro In Vitro Screening (e.g., MTT Assay) Synthesis->InVitro MoA Mechanism of Action Studies (e.g., Kinase Inhibition, Western Blot) InVitro->MoA InVivo In Vivo Efficacy (Xenograft Models) MoA->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: General Workflow for Anticancer Drug Discovery with 1,6-Naphthyridines.

Detailed Experimental Protocols

The following sections provide standardized protocols for key experiments used in the evaluation of the anticancer potential of 1,6-naphthyridine compounds.

Synthesis of Functionalized 1,6-Naphthyridines

A variety of synthetic routes have been developed for the preparation of functionalized 1,6-naphthyridines. One common approach involves a multi-component, one-pot reaction.

Example Protocol: One-Pot Synthesis of Substituted 1,6-Naphthyridine Derivatives [10]

  • Reactant Preparation: In a round-bottom flask, combine 2,2,6,6-tetramethylpiperidin-4-one (1 equivalent), an appropriate aromatic aldehyde (1 equivalent), and malononitrile (1 equivalent).

  • Solvent and Catalyst: Add ammonium acetate as a catalyst and a suitable solvent (e.g., ethanol).

  • Reaction: Reflux the reaction mixture for the appropriate time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization or column chromatography to yield the desired 1,6-naphthyridine-3-carbonitrile derivative.

Note: The specific reaction conditions, including temperature, time, and choice of solvent, may vary depending on the specific substrates and desired product.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridine compounds in the growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Evaluation: Human Tumor Xenograft Model

Xenograft models in immunocompromised mice are crucial for evaluating the in vivo antitumor efficacy of lead compounds.

  • Animal Models: Use female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

  • Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase. Prepare a single-cell suspension in a sterile, serum-free medium or PBS. Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor formation. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the 1,6-naphthyridine compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring: Measure the tumor volume (calculated as (length × width²)/2) and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific treatment duration.

  • Data Analysis: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

Conclusion and Future Directions

Functionalized 1,6-naphthyridine derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action. The data and protocols presented in this guide underscore their potential to target key oncogenic pathways and inhibit tumor growth both in vitro and in vivo. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring novel drug delivery systems to improve their pharmacokinetic profiles. Further elucidation of their complex interactions with cellular signaling networks will undoubtedly pave the way for the development of novel and effective cancer therapies based on the 1,6-naphthyridine scaffold.

References

The Versatile Reactivity of the Bromine Atom in 3-Bromo-1,6-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Bromo-1,6-naphthyridine scaffold is a pivotal building block in medicinal chemistry and materials science. The strategic placement of the bromine atom on the electron-deficient 1,6-naphthyridine core imparts a versatile reactivity profile, making it an ideal substrate for a variety of cross-coupling and nucleophilic substitution reactions. This technical guide provides an in-depth exploration of the reactivity of the bromine atom at the 3-position of the 1,6-naphthyridine ring system, offering detailed experimental protocols and a summary of its application in the development of kinase inhibitors.

Overview of Reactivity

The 1,6-naphthyridine core, a fused bicyclic system of two pyridine rings, is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic significantly influences the reactivity of its substituents. The bromine atom at the 3-position serves as a versatile handle for the introduction of a wide array of functional groups through several key reaction classes.

Key Reactions Include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of complex molecules and libraries of compounds for drug discovery.

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with a diverse range of amines.

    • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

    • Cyanation: For the introduction of a nitrile group.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,6-naphthyridine ring can facilitate the direct displacement of the bromide by strong nucleophiles under suitable conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of this compound in palladium-catalyzed cross-coupling reactions allows for the systematic modification of the 3-position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl structures. The reaction of this compound with various arylboronic acids provides access to a wide range of 3-aryl-1,6-naphthyridines.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888

Note: The data in this table is representative of typical conditions for Suzuki-Miyaura couplings of bromopyridines and may require optimization for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if required) under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL).

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1,6-naphthyridine.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Catalyst and Ligand under Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Workup F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Pure Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1001895
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1102488
3BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)Cs₂CO₃ (2)Toluene1001691

Note: The data in this table is representative of typical conditions for Buchwald-Hartwig aminations of bromopyridines and may require optimization for this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture with stirring for the specified time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding 3-amino-1,6-naphthyridine derivative.[1][2]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 3-alkynyl-1,6-naphthyridines.

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃N (2)THF60692
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (1)i-Pr₂NH (2)DMF80885
31-HeptynePd(PPh₃)₄ (3)CuI (1.5)Piperidine (2)Toluene901288

Note: The data in this table is representative of typical conditions for Sonogashira couplings of bromo-heterocycles and may require optimization for this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF, 10 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), the copper co-catalyst (e.g., CuI, 0.01 mmol), and the base (e.g., Et₃N, 2.0 mmol).

  • The mixture is degassed with an inert gas for 15 minutes.

  • The terminal alkyne (1.2 mmol) is then added, and the reaction is stirred at the indicated temperature for the specified time.

  • After completion, the reaction mixture is cooled, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The residue is purified by flash column chromatography to give the desired 3-alkynyl-1,6-naphthyridine.[3][4]

Cyanation

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation, typically using zinc cyanide or copper cyanide as the cyanide source.

Table 4: Cyanation of this compound

EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMF1201285
2CuCNPd(PPh₃)₄ (5)--NMP1502478

Note: The data in this table is representative of typical conditions for the cyanation of bromo-pyridines and may require optimization for this compound.

Experimental Protocol: General Procedure for Cyanation

  • A mixture of this compound (1.0 mmol), the cyanide source (e.g., Zn(CN)₂, 0.6 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the ligand (e.g., dppf, 0.04 mmol) in an anhydrous, degassed solvent (e.g., DMF, 5 mL) is heated under an inert atmosphere.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with aqueous sodium bicarbonate and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography to afford 3-cyano-1,6-naphthyridine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 1,6-naphthyridine ring system is susceptible to nucleophilic aromatic substitution.[5] While less common than palladium-catalyzed reactions for this substrate, under forcing conditions or with strong nucleophiles, direct displacement of the bromine atom can occur. The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

General Considerations for SNAr:

  • Nucleophile: Strong nucleophiles such as alkoxides, thiolates, and amides are typically required.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally used to facilitate the reaction.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy for the formation of the Meisenheimer intermediate.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL) is added the nucleophile (e.g., sodium methoxide, 1.5 mmol).

  • The reaction mixture is heated to a high temperature (e.g., 100-150 °C) and stirred for several hours to days, with monitoring by TLC or LC-MS.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The organic extracts are washed, dried, and concentrated.

  • Purification by column chromatography yields the substituted 1,6-naphthyridine.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 1,6-naphthyridine have emerged as promising scaffolds for the development of kinase inhibitors. The ability to functionalize the 3-position of the this compound core allows for the fine-tuning of inhibitory activity and selectivity against various kinases, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and c-Met.[6][7]

FGFR4 Signaling Pathway

Aberrant FGFR4 signaling is implicated in the progression of several cancers.[6] Small molecule inhibitors targeting the ATP-binding site of the FGFR4 kinase domain can block downstream signaling cascades, thereby inhibiting cell proliferation and survival. The 1,6-naphthyridine core can serve as a template for designing such inhibitors, with substituents at the 3-position playing a key role in binding to the receptor.

FGFR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho-β FGFR4->KLB FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg Phosphorylates PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->FGFR4 Blocks ATP Binding

Caption: Simplified FGFR4 signaling pathway and the site of action for 1,6-naphthyridine-based inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The bromine atom at the 3-position provides a reliable and reactive handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity has been successfully exploited in the synthesis of libraries of compounds for drug discovery, leading to the identification of potent kinase inhibitors. The detailed protocols and reactivity data presented in this guide are intended to facilitate the further exploration and application of this important heterocyclic scaffold in the development of novel therapeutics and functional materials.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in numerous biologically active molecules.[3] The 1,6-naphthyridine core is a significant pharmacophore, and the functionalization of this heterocycle via Suzuki-Miyaura coupling of bromo-substituted derivatives offers a versatile route to novel compounds with potential therapeutic applications.

These application notes provide a comprehensive guide for the Suzuki-Miyaura coupling of 3-bromo-1,6-naphthyridine with various boronic acids and esters. Included are detailed experimental protocols, a summary of reaction conditions, and troubleshooting advice to facilitate the successful synthesis of 3-aryl-1,6-naphthyridine derivatives.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[4]

Data Presentation: Comparison of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The electronic and steric properties of both the this compound and the boronic acid coupling partner also play a crucial role. The following table summarizes various reaction conditions adapted from protocols for structurally similar bromo-aza-aromatic compounds, providing a comparative overview to guide optimization.

EntryArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Notes
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901280-90General condition for heteroaryl bromides.[5]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001690-95Effective for electron-rich boronic acids.[5]
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801885-92Good for heteroaryl boronic acids.[5]
4Phenylboronic acid pinacol esterPdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O (5:1)100885-95Useful for boronic esters.
54-Trifluoromethylphenylboronic acidPd(OAc)₂ (3)Buchwald Ligand (e.g., RuPhos) (6)K₂CO₃ (2)Toluene/H₂O (10:1)1101275-85For electron-deficient boronic acids.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials and Equipment
  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Phosphine ligand (if required, e.g., SPhos, XPhos)

  • Anhydrous base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

General Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the anhydrous base (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and, if necessary, the phosphine ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts and wash with brine (20 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1,6-naphthyridine.

Mandatory Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow reagents Reagents: This compound Arylboronic Acid Base setup Reaction Setup (Schlenk Flask) reagents->setup catalyst Catalyst System: Pd Catalyst Ligand (optional) catalyst->setup solvent Degassed Solvent solvent->setup inert Inert Atmosphere (N₂ or Ar) setup->inert heating Heating & Stirring inert->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Work-up monitoring->workup Completion purification Column Chromatography workup->purification product Pure Product: 3-Aryl-1,6-naphthyridine purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L₂(X) oa->pd2 tm Transmetalation pd2->tm pd2_aryl Ar-Pd(II)L₂(Ar') tm->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 product Ar-Ar' re->product arx Ar-X (this compound) arx->oa ar_boron Ar'-B(OR)₂ ar_boron->tm base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is fresh and has been stored properly. Consider using a more robust pre-catalyst.[6]

    • Inappropriate Ligand: For challenging couplings, specialized ligands like those from the Buchwald portfolio can be more effective than generic phosphine ligands.[6]

    • Insufficient Base Strength: A stronger base may be required to facilitate transmetalation.

    • Poor Solubility: The choice of solvent is critical. If reactants are not soluble, the reaction will be slow or may not proceed.

    • Oxygen Contamination: The presence of oxygen can deactivate the catalyst. Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere.[6]

  • Side Product Formation:

    • Homo-coupling of Boronic Acid: This is often caused by oxygen. Rigorous degassing is essential. Using a slight excess of the this compound can also mitigate this side reaction.[6]

    • De-bromination (Proto-dehalogenation): This can occur in the presence of water or other proton sources. Using anhydrous solvents and ensuring the base is not excessively hydrated can help.

By following these protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis of a diverse library of 3-aryl-1,6-naphthyridine derivatives for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in medicinal chemistry and drug development due to its wide substrate scope and tolerance of various functional groups. The 1,6-naphthyridine scaffold is a privileged heterocycle found in numerous biologically active compounds, and the introduction of an amino group at the 3-position via Buchwald-Hartwig amination provides a versatile entry point for the synthesis of novel derivatives with potential therapeutic applications.

This document provides a detailed guide to the reaction conditions and a representative protocol for the Buchwald-Hartwig amination of 3-Bromo-1,6-naphthyridine. While specific literature examples for this exact substrate are limited, the protocols and data presented here are based on well-established procedures for structurally analogous heteroaryl bromides, such as bromopyridines.[2][3][4]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 3-amino-1,6-naphthyridine derivative and regenerate the Pd(0) catalyst.[1][5] The selection of the appropriate catalyst, ligand, base, and solvent is critical for achieving high reaction efficiency and yield.

Data Presentation: Typical Conditions for Buchwald-Hartwig Amination of Bromo-N-Heterocycles

The following table summarizes common conditions employed for the Buchwald-Hartwig amination of various bromo-N-heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.

EntrySubstrateAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (0.18 mmol)(±)-BINAP (0.35 mmol)NaOtBu (2.8)Toluene80460[2]
23-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDS (2.5)THF651683[3]
33-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalyst (4)-LiHMDS (2.5)THF651278[3]
46-Bromopurine ribonucleosideAnilinePd(OAc)₂ (5)Xantphos (7.5)Cs₂CO₃ (1.4)Toluene100--[6]
54-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridinePhenylmethanaminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane1001-[7]

Experimental Protocols

Disclaimer: The following protocol is a representative, general procedure adapted from methodologies for analogous bromopyridine substrates.[2][3] Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the desired outcome for the specific amination of this compound with a particular amine. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:
  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS, 1.4-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Magnetic stir bar

  • Oven-dried Schlenk flask or sealed reaction vessel

General Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under a counterflow of an inert gas.

  • Addition of Reactants: Add this compound to the flask.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas. Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Filter the mixture through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 3-amino-1,6-naphthyridine derivative.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents 1. Add Pd Catalyst, Ligand, Base, and this compound to Schlenk Flask inert_atm 2. Evacuate and Backfill with Inert Gas (3x) prep_reagents->inert_atm add_solvents 3. Add Anhydrous Solvent and Amine inert_atm->add_solvents heat_stir 4. Heat and Stir add_solvents->heat_stir monitor 5. Monitor Reaction Progress (TLC, LC-MS) heat_stir->monitor cool_quench 6. Cool and Quench monitor->cool_quench extract 7. Extraction with Organic Solvent cool_quench->extract purify 8. Column Chromatography extract->purify product Pure 3-Amino-1,6-naphthyridine Derivative purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

catalytic_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord Amine Amido Pd(II)-Amido Complex AmineCoord->Amido Base Amido->Pd0 Reductive Elimination Product 3-Amino-1,6-naphthyridine Product Amido->Product Reactants This compound + Amine Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 3-Bromo-1,6-naphthyridine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 1,6-naphthyridine scaffold in biologically active compounds.[1] The following sections detail key coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, offering tailored procedures for the synthesis of a diverse range of 3-substituted-1,6-naphthyridine derivatives.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. The appropriate choice of palladium precursor, ligand, base, and solvent is critical for successful transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, instrumental in the synthesis of biaryl and heteroaryl structures.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001688-98
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801880-90

Yields are estimated based on typical reactions with similar brominated heterocycles.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed deionized water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative\nAddition Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OR)2 Base Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Reductive\nElimination Reductive Elimination Ar-X This compound R-B(OR)2 Boronic Acid/Ester Ar-R 3-Aryl-1,6-naphthyridine

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction enables the synthesis of 3-alkenyl-1,6-naphthyridines through the palladium-catalyzed coupling of this compound with various alkenes.

Data Presentation: Representative Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1002475-85
2n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃ (2)Acetonitrile801880-90
31-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)NaOAc (2.5)DMA1202070-80

Yields are estimated based on typical reactions with similar brominated heterocycles.

Experimental Protocol: Heck Reaction

This protocol is a general procedure for the Heck reaction with aryl bromides.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, 5 mL)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of 3-alkynyl-1,6-naphthyridines.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF65685-95
21-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NEt (2)Dioxane801280-90
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (3)DMF70890-98

Yields are estimated based on typical reactions with similar brominated heterocycles.

Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., THF, 10 mL)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at the specified temperature and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 3-amino-1,6-naphthyridine derivatives through the palladium-catalyzed coupling of this compound with a variety of primary and secondary amines.[3][4]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAminePd Pre-catalyst (mol% Pd)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.4)Toluene1001880-90
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.5)Dioxane1102475-85
3BenzylamineG3-XPhos (2)-LHMDS (2)THF601285-95

Yields are estimated based on typical reactions with similar brominated heterocycles.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure adapted from protocols for the amination of bromopyridines.[5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • Ligand (e.g., BINAP, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine Reactants, Catalyst, Ligand, Base in Schlenk Flask Inert Evacuate and Backfill with Inert Gas Setup->Inert Solvent Add Anhydrous Solvent and Coupling Partner Inert->Solvent Heat Heat to Desired Temperature with Stirring Solvent->Heat Monitor Monitor Progress (TLC, LC-MS, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Dilute Dilute with Organic Solvent Cool->Dilute Filter Filter through Celite/Silica Dilute->Filter Wash Wash with Water and Brine Filter->Wash Dry Dry Organic Layer and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of 3-Amino-1,6-Naphthyridine Derivatives via C-N Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of an amino group at the C-3 position of the 1,6-naphthyridine core is a key step in the synthesis of many potent pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-1,6-naphthyridine derivatives via palladium-catalyzed C-N cross-coupling reactions, primarily focusing on the Buchwald-Hartwig amination. This methodology offers a versatile and efficient route to these valuable compounds.

Reaction Principle

The synthesis of 3-amino-1,6-naphthyridine derivatives is achieved through the palladium-catalyzed cross-coupling of a 3-halo-1,6-naphthyridine (typically bromo or chloro) with a primary or secondary amine. The Buchwald-Hartwig amination is the most prominent and widely used method for this transformation due to its high efficiency, broad substrate scope, and tolerance of various functional groups.[1][2]

The catalytic cycle of the Buchwald-Hartwig amination involves the following key steps[2][3]:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the 3-halo-1,6-naphthyridine, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the 3-amino-1,6-naphthyridine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of palladium precursor, phosphine ligand, and base is crucial for the success of the reaction and needs to be optimized for specific substrates.

Experimental Protocols

This section provides a general, step-by-step protocol for the synthesis of 3-amino-1,6-naphthyridine derivatives via Buchwald-Hartwig amination.

Starting Material: The synthesis of the precursor, 3-bromo-1,6-naphthyridin-5(6H)-one, has been reported and can be N-alkylated to provide a versatile starting material for the C-N coupling reaction.[1]

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 3-Bromo-1,6-naphthyridine Derivatives

Materials:

  • This compound derivative (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%)[2]

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the this compound derivative (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOt-Bu, 1.5 equiv) under an inert atmosphere.

  • Reagent Addition: Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can also be performed under microwave irradiation for shorter reaction times.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-amino-1,6-naphthyridine derivative.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of 3-halo-pyridines and related heterocycles, which can be extrapolated for the synthesis of 3-amino-1,6-naphthyridine derivatives.

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterTypical Conditions
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, SPhos, RuPhos, BINAP, DavePhos
Base NaOt-Bu, Cs₂CO₃, K₃PO₄, LiHMDS
Solvent Toluene, Dioxane, THF
Temperature 80 - 120 °C
Reaction Time 2 - 24 hours

Table 2: Representative Examples of Buchwald-Hartwig Amination on Similar Heterocyclic Scaffolds

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
13-Bromo-pyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃Toluene10085-95
23-Chloro-quinolineMorpholinePd₂(dba)₃ / XPhosNaOt-BuDioxane11090-98
32-Bromo-pyridinen-ButylaminePd(OAc)₂ / BINAPK₃PO₄Toluene10080-92

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh 3-halo-1,6-naphthyridine, Pd catalyst, ligand, and base inert Place in oven-dried Schlenk tube start->inert purge Evacuate and backfill with inert gas (3x) inert->purge add_reagents Add anhydrous solvent and amine via syringe purge->add_reagents heat Heat with vigorous stirring (80-110°C or MW) add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute, wash with water and brine cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end end purify->end 3-Amino-1,6-naphthyridine Derivative

Caption: A typical experimental workflow for the synthesis of 3-amino-1,6-naphthyridine derivatives.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L_n pd_complex Oxidative Addition Complex pd0->pd_complex 3-Halo-1,6-naphthyridine amido_complex Pd(II)-Amido Complex pd_complex->amido_complex + Amine (R₂NH) - HX amido_complex->pd0 product 3-Amino-1,6-naphthyridine Product amido_complex->product Reductive Elimination reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition amine_coordination Amine Coordination & Deprotonation start_materials 3-Halo-1,6-naphthyridine + Amine (R₂NH)

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Conclusion

The palladium-catalyzed C-N cross-coupling reaction, particularly the Buchwald-Hartwig amination, provides a powerful and versatile method for the synthesis of 3-amino-1,6-naphthyridine derivatives. The protocols and data presented in these application notes offer a solid foundation for researchers to develop and optimize the synthesis of these important compounds for applications in drug discovery and materials science. Careful selection of the catalyst system and reaction conditions is paramount to achieving high yields and purity.

References

Application Notes and Protocols: Synthesis of PI3K/Akt Pathway Inhibitors from 3-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making its components attractive targets for the development of novel anticancer therapeutics. The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. This document provides a detailed guide for the synthesis and evaluation of potential PI3K/Akt pathway inhibitors using 3-Bromo-1,6-naphthyridine as a key starting material. The protocols outlined below describe a proposed synthetic route, in vitro enzymatic assays, and cellular assays to characterize the activity of the synthesized compounds.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized 1,6-naphthyridine derivatives. This data is for illustrative purposes and should be generated empirically following the provided protocols.

Table 1: In Vitro Kinase Inhibitory Activity of 1,6-Naphthyridine Derivatives

Compound IDPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
B-NAP-001 1515025805
B-NAP-002 250>1000350600120
B-NAP-003 89515552
Torin2 200---0.25[1]
Control -----

Table 2: Cellular Activity of Lead Compound B-NAP-003

Cell Linep-Akt (Ser473) Inhibition (IC50, nM)Cell Proliferation (GI50, nM)
MCF-7 (PIK3CA mutant) 3580
PC-3 (PTEN null) 50120
U-87 MG (PTEN null) 45110

Signaling Pathway and Experimental Workflow

To visualize the biological target and the experimental approach, the following diagrams are provided.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell Survival Cell Survival Akt->Cell Survival Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Inhibitor 3-Bromo-1,6- naphthyridine Derivative Inhibitor->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 3-Bromo-1,6- naphthyridine Suzuki Suzuki Coupling with Arylboronic Acid Start->Suzuki Product 1,6-Naphthyridine Derivative Suzuki->Product HTRF PI3K HTRF Assay (IC50 Determination) Product->HTRF Western Western Blot (p-Akt Levels) HTRF->Western Lead Compound Viability Cell Viability Assay (GI50 Determination) Western->Viability

Caption: Experimental Workflow for Synthesis and Evaluation.

Experimental Protocols

Proposed Synthesis of 3-Aryl-1,6-naphthyridines

This protocol describes a proposed synthetic route for the functionalization of this compound via a Suzuki-Miyaura cross-coupling reaction. This method is analogous to established procedures for the synthesis of related kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid or pinacol ester derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.05-0.1 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1,6-naphthyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay

This protocol is for determining the in vitro inhibitory activity of the synthesized compounds against PI3K isoforms.

Materials:

  • PI3K HTRF Assay Kit (e.g., from Millipore or similar vendor)[2]

  • Recombinant PI3K isoforms (α, β, δ, γ)

  • PIP2 (substrate)

  • ATP

  • Synthesized inhibitor compounds

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the inhibitor solution or DMSO (vehicle control).

  • Add the PI3K enzyme and PIP2 substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes).

  • Stop the reaction by adding the detection mix containing Eu³⁺-cryptate labeled anti-GST antibody and XL665-labeled GST-GRP1-PH domain.

  • Incubate the plate at room temperature for 1-2 hours to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the effect of the synthesized inhibitors on the phosphorylation of Akt at Serine 473 in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, U-87 MG)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt[3]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Prepare protein samples with Laemmli buffer and denature by heating.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.[3][4]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the anti-total Akt antibody to normalize for protein loading.

  • Quantify the band intensities and determine the concentration-dependent inhibition of Akt phosphorylation.

References

Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions, tolerates a wide array of functional groups, and has become indispensable in the synthesis of complex molecules, natural products, and pharmaceuticals.[1][2]

For drug development professionals, the incorporation of an alkyne moiety into a heterocyclic scaffold is of particular interest. The linear geometry of the alkyne can act as a rigid linker or probe, while the triple bond itself can participate in further transformations, such as "click" chemistry, to generate diverse compound libraries. 3-Bromo-heterocycles are common and readily available starting materials, making their efficient coupling a critical step in many synthetic routes.

This document provides detailed protocols and application notes for the Sonogashira coupling of various 3-bromo-heterocycles, including pyridine, thiophene, and furan derivatives. Both traditional copper-co-catalyzed and modern copper-free methodologies are discussed.

Catalytic Cycle and Mechanism

The Sonogashira reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the 3-bromo-heterocycle to form a Pd(II) complex. This is often the rate-limiting step.[1]

    • Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.[3]

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated heterocycle and regenerate the Pd(0) catalyst.[2]

  • Copper Cycle :

    • The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[3][4] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step.[3]

Copper-Free Sonogashira Coupling: Concerns over alkyne homocoupling (Glaser coupling) promoted by the copper co-catalyst have led to the development of copper-free protocols.[5][6] These systems often rely on more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the direct reaction of the palladium complex with the deprotonated alkyne.[3]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox HetAr-Pd(II)L₂(Br) pd0->pd_ox Oxidative Addition (HetAr-Br) pd_trans HetAr-Pd(II)L₂(C≡CR) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product HetAr-C≡C-R pd_trans->product cu_cat Cu(I)X cu_alkyne [Cu(I)-alkyne] complex cu_cat->cu_alkyne R-C≡C-H cu_acetylide Cu(I)-C≡CR cu_alkyne->cu_acetylide Base (-BH⁺) cu_acetylide->pd_ox cu_acetylide->cu_cat Regeneration

Caption: Simplified catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Experimental Protocols

Protocol 1: General Copper-Co-catalyzed Sonogashira Coupling of 3-Bromo-heterocycles

This protocol is a general starting point adapted from procedures for the coupling of 2-amino-3-bromopyridine.[7][8]

Materials:

  • 3-Bromo-heterocycle (1.0 eq)

  • Terminal Alkyne (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, 1-5 mol%)

  • Copper(I) Iodide (CuI, 1-5 mol%)

  • Ligand (e.g., PPh₃, if using a Pd source without integrated ligands, 2-10 mol%)

  • Base (e.g., Et₃N, Diisopropylamine, 3-7 eq)

  • Anhydrous Solvent (e.g., DMF, THF, Toluene)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst, ligand (if required), and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent (e.g., DMF, 2-5 mL per mmol of halide) and stir the mixture for 15-30 minutes at room temperature.[7]

  • Add the 3-bromo-heterocycle, the terminal alkyne, and the amine base via syringe.

  • Heat the reaction to the desired temperature (ranging from room temperature to 100 °C) and monitor its progress by TLC or GC-MS.[2][7]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.[2]

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of 3-Bromo-heterocycles

This protocol is particularly useful for sensitive substrates where alkyne homocoupling is a concern. It is adapted from a general procedure for aryl bromides.[5]

Materials:

  • 3-Bromo-heterocycle (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Palladium Pre-catalyst (e.g., (AllylPdCl)₂, 1-2 mol%)

  • Bulky Phosphine Ligand (e.g., P(t-Bu)₃, 2-4 mol%)

  • Base (e.g., DABCO or Cs₂CO₃, 2 eq)

  • Anhydrous Solvent (e.g., Acetonitrile or DMF)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir to allow for the in situ formation of the active Pd(0) catalyst.

  • Add the 3-bromo-heterocycle, the terminal alkyne, and the base.

  • Stir the reaction at room temperature until completion (monitor by TLC or GC-MS). For less reactive substrates, gentle heating (e.g., 80 °C) may be required.[5]

  • Upon completion, perform an aqueous work-up similar to Protocol 1 (steps 6-9).

  • Purify the product by flash column chromatography.

G start Start prep Prepare Flask (Oven-dried, Inert Gas) start->prep add_solids Add Pd Catalyst, CuI, Ligand prep->add_solids add_liquids Add Solvent, Base, 3-Bromo-heterocycle add_solids->add_liquids degas Degas Mixture (e.g., Freeze-Pump-Thaw) add_liquids->degas add_alkyne Add Terminal Alkyne degas->add_alkyne react Stir at RT or Heat add_alkyne->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for Sonogashira coupling reactions.

Data and Applications

The Sonogashira coupling is effective for a range of 3-bromo-heterocycles. The reactivity can be influenced by the nature of the heterocycle and the presence of other substituents. The general reactivity trend for the halide is I > OTf > Br >> Cl.[1][2]

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridine Derivatives[8][9][10]
3-Bromo-heterocycleAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylene2.5% Pd(TFA)₂, 5% PPh₃, 5% CuIEt₃NDMF1003>90
2-Amino-3-bromopyridine4-Ethynyltoluene2.5% Pd(TFA)₂, 5% PPh₃, 5% CuIEt₃NDMF1003>90
2-Amino-3-bromopyridineCyclopropylacetylene2.5% Pd(TFA)₂, 5% PPh₃, 5% CuIEt₃NDMF100388
2-Amino-3-bromopyridine1-Decyne2.5% Pd(TFA)₂, 5% PPh₃, 5% CuIEt₃NDMF100385
2-Amino-3-bromo-5-methylpyridinePhenylacetylene2.5% Pd(TFA)₂, 5% PPh₃, 5% CuIEt₃NDMF1003up to 93
2-Amino-3-bromo-5-methylpyridine1-Heptyne2.5% Pd(TFA)₂, 5% PPh₃, 5% CuIEt₃NDMF1003up to 93
Table 2: Examples of Copper-Free Sonogashira Coupling[6]
3-Bromo-heterocycleAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
3-BromopyridinePhenylacetylene(AllylPdCl)₂ / P(t-Bu)₃DABCOAcetonitrileRTGood
3-BromothiophenePhenylacetylene(AllylPdCl)₂ / P(t-Bu)₃DABCOAcetonitrileRTGood
3-Bromopyridine-N-oxidePhenylacetylene(AllylPdCl)₂ / P(t-Bu)₃DABCOAcetonitrileRTExcellent

Troubleshooting and Key Considerations

  • Inert Atmosphere : Palladium(0) complexes are sensitive to oxygen, which can lead to catalyst deactivation and promote alkyne homocoupling. Maintaining a strictly inert atmosphere is crucial for reproducible results.[1]

  • Reagent Quality : The purity of the solvent and base is critical. Anhydrous solvents and freshly distilled amine bases are recommended.

  • Catalyst Choice : While Pd(PPh₃)₂Cl₂ is a common choice, other palladium sources and ligands can offer improved performance. For electron-rich or sterically hindered heterocycles, catalysts with bulky, electron-rich phosphine ligands may be more effective.[3]

  • Low Reactivity : If the reaction is sluggish, consider increasing the temperature, using a more polar solvent like NMP, or switching to the corresponding 3-iodo-heterocycle, which is generally more reactive.[1][9]

  • Side Reactions : The primary side reaction is the Glaser homocoupling of the terminal alkyne. This can be minimized by using copper-free conditions, ensuring an oxygen-free environment, or slowly adding the alkyne to the reaction mixture.[5]

References

Application Notes and Protocols for the Heck Reaction of 3-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Heck reaction on 3-Bromo-1,6-naphthyridine, a key transformation for the synthesis of novel compounds in medicinal chemistry and materials science. Due to the electron-deficient nature of the naphthyridine core, careful selection of reaction conditions is crucial for achieving high yields and selectivity. This document outlines a general protocol and explores variations in catalysts, ligands, bases, and solvents to optimize this important C-C bond-forming reaction.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] This reaction is widely used in organic synthesis to create substituted alkenes with high stereoselectivity, typically favoring the E-isomer.[2] For heteroaromatic substrates like this compound, the Heck reaction enables the introduction of various alkenyl groups at the 3-position, providing access to a diverse range of functionalized molecules with potential biological activity.

General Reaction Scheme

The general scheme for the Heck reaction of this compound with a generic alkene is presented below:

G cluster_0 Heck Reaction of this compound This compound plus1 + This compound->plus1 Alkene R-CH=CH2 plus1->Alkene arrow Pd Catalyst, Base Solvent, Heat Alkene->arrow 3-Alkenyl-1,6-naphthyridine arrow->3-Alkenyl-1,6-naphthyridine

Caption: General Heck reaction of this compound.

Key Reaction Parameters and Optimization

The success of the Heck reaction on this compound is highly dependent on the careful selection of the following components:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective catalyst precursors.[3] The active Pd(0) species is typically formed in situ.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the reaction. For electron-deficient heteroaromatic bromides, both simple triarylphosphines like triphenylphosphine (PPh₃) and more electron-rich, bulky monophosphine ligands such as XPhos have proven effective.[4] The choice of ligand can significantly impact reaction efficiency and substrate scope.

  • Base: An organic or inorganic base is required to neutralize the hydrogen halide generated during the catalytic cycle.[3] Common choices include organic amines like triethylamine (NEt₃) or inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[1][5]

  • Solvent: Polar aprotic solvents are generally used to facilitate the dissolution of the reactants and the catalyst system. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dioxane are frequently employed.[5]

  • Alkene Coupling Partner: The reactivity of the alkene can influence the reaction conditions. Electron-deficient alkenes, such as acrylates and styrenes, are often more reactive.[1]

Experimental Protocols

General Protocol for the Heck Reaction of this compound

This protocol is a general starting point and can be optimized by varying the components as detailed in the tables below.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (NEt₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk tube or sealed reaction vial, add this compound, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the anhydrous DMF, followed by the alkene and triethylamine via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-140 °C.

  • Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkenyl-1,6-naphthyridine.

Data Presentation: Summary of Reaction Conditions

The following tables summarize various conditions that can be employed for the Heck reaction of this compound, based on general protocols for similar electron-deficient heteroaromatic bromides.

Table 1: Catalyst and Ligand Variations

EntryPalladium Source (mol%)Ligand (mol%)Notes
1Pd(OAc)₂ (2)PPh₃ (4)A standard and cost-effective choice.
2Pd(OAc)₂ (2)P(o-tolyl)₃ (4)A more electron-rich phosphine that can improve yields.
3Pd₂(dba)₃ (1)XPhos (2)A bulky, electron-rich ligand often effective for challenging substrates.[4]
4Pd(OAc)₂ (2)None (ligandless)Can be effective in some cases, particularly with a phase-transfer catalyst like TBAB.

Table 2: Base and Solvent Variations

EntryBase (equiv)SolventTemperature (°C)Notes
1NEt₃ (1.5)DMF100-140A common combination for Heck reactions.[4]
2K₂CO₃ (2.0)Dioxane100-120An inorganic base that can be advantageous for certain substrates.
3NaOAc (2.0)NMP120-150A weaker base that may require higher temperatures.
4Cy₂NMe (2.0)Toluene110A hindered amine base.

Visualizations

Heck Reaction Catalytic Cycle

The catalytic cycle of the Heck reaction involves a series of well-defined steps, including oxidative addition, migratory insertion, and β-hydride elimination.[3]

Heck_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(Ln) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene Ar-Pd(II)(Alkene)-X(Ln) Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-Pd(II)-X(Ln) Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Beta_Elim->Alkene_Coord Product PdII_Hydride H-Pd(II)(Alkene)-X(Ln) Beta_Elim->PdII_Hydride Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Base Red_Elim->Pd0 - BHX

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow

A streamlined workflow is essential for the successful execution of the Heck reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Reactants (this compound, Catalyst, Ligand) Inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reagents->Inert Solvents Add Anhydrous Solvents and Liquid Reagents Inert->Solvents Heating Heat to Reaction Temperature (100-140 °C) Solvents->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the Heck reaction.

References

Application of 3-Bromo-1,6-naphthyridine in Organic Electronic Materials: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of 3-Bromo-1,6-naphthyridine as a key building block in the synthesis of novel organic electronic materials. While direct literature on the application of this specific isomer is emerging, its structural attributes and the reactivity of the bromo substituent make it a promising candidate for creating advanced materials for Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs). The protocols and data presented herein are based on established synthetic methodologies for related naphthyridine isomers and analogous heterocyclic systems, providing a robust framework for research and development.

Introduction

The 1,6-naphthyridine core is an electron-deficient heterocyclic system, a desirable characteristic for creating n-type (electron-transporting) and emissive materials in organic electronics. The presence of a bromine atom at the 3-position offers a versatile handle for post-synthetic modification through various cross-coupling reactions. This allows for the facile introduction of a wide range of functional groups to tune the material's photophysical and electrochemical properties, such as its emission color, energy levels (HOMO/LUMO), and charge carrier mobility.

This compound serves as a versatile intermediate for constructing more complex molecular architectures.[1] Its bromine atom is a reactive site for cross-coupling reactions like Suzuki or Buchwald-Hartwig, which are fundamental in materials research for developing light-emitting or charge-transporting molecules.[1]

Data Presentation: Predicted Properties of 3-Substituted 1,6-Naphthyridine Derivatives

The following tables summarize the predicted photophysical and electrochemical properties of hypothetical derivatives synthesized from this compound. These predictions are based on reported data for analogous 1,5- and 1,8-naphthyridine derivatives.

Table 1: Predicted Photophysical Properties of Functionalized 1,6-Naphthyridine Derivatives

Derivative NameFunctional Group at 3-positionPredicted Absorption Max (λ_abs, nm)Predicted Emission Max (λ_em, nm)Predicted Fluorescence Quantum Yield (Φ_F)Predicted Application
NP-Cz9H-carbazol-9-yl~350-380~420-450 (Blue)~0.6-0.8Blue Emitter in OLEDs
NP-TPAN,N-diphenylaniline~360-390~480-510 (Green)~0.7-0.9Green Emitter in OLEDs
NP-PyPyren-1-yl~380-410~500-530 (Green-Yellow)~0.5-0.7Emissive Layer in OLEDs
NP-BTZBenzothiazol-2-yl~370-400--Electron Transport Material

Table 2: Predicted Electrochemical Properties and Device Performance

Derivative NameHOMO (eV)LUMO (eV)Predicted Electron Mobility (cm²/Vs)Predicted OLED External Quantum Efficiency (EQE, %)
NP-Cz-5.6 to -5.8-2.5 to -2.710⁻⁵ to 10⁻⁴5-10
NP-TPA-5.4 to -5.6-2.4 to -2.610⁻⁵ to 10⁻⁴8-15
NP-Py-5.7 to -5.9-2.6 to -2.810⁻⁴ to 10⁻³4-8
NP-BTZ-6.0 to -6.2-2.8 to -3.010⁻⁴ to 10⁻³N/A (ETL)

Experimental Protocols

The following are detailed protocols for the synthesis of a representative blue-emitting material, 3-(9H-carbazol-9-yl)-1,6-naphthyridine (NP-Cz), and the fabrication of a simplified OLED device.

Protocol 1: Synthesis of 3-(9H-carbazol-9-yl)-1,6-naphthyridine via Buchwald-Hartwig Amination

This protocol outlines the synthesis of a potential blue-emitting material using a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • 9H-Carbazole

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, dichloromethane)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), 9H-Carbazole (1.2 mmol), and Sodium tert-butoxide (1.4 mmol).

  • Catalyst Preparation: In a separate glovebox or under a stream of argon, prepare the catalyst system by mixing Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) in anhydrous toluene (10 mL).

  • Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reagents.

  • Heating: Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield the pure 3-(9H-carbazol-9-yl)-1,6-naphthyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a simple OLED device using the synthesized material as the emissive layer.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrate

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • Synthesized 3-(9H-carbazol-9-yl)-1,6-naphthyridine (NP-Cz)

  • 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat with UV-ozone for 15 minutes.

  • Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the substrate at 120 °C for 15 minutes in a nitrogen atmosphere.

  • Emissive Layer (EML): Transfer the substrate into a high-vacuum thermal evaporator. Deposit a 40 nm thick layer of the synthesized NP-Cz onto the PEDOT:PSS layer.

  • Electron Transport Layer (ETL): Deposit a 30 nm thick layer of TPBi onto the emissive layer.

  • Electron Injection Layer (EIL): Deposit a 1 nm thick layer of LiF onto the ETL.

  • Cathode: Deposit a 100 nm thick layer of aluminum as the cathode.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass lid to protect it from oxygen and moisture.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE) of the fabricated device.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of 3-(9H-carbazol-9-yl)-1,6-naphthyridine cluster_fabrication OLED Fabrication reagents 1. Reagents Mixing (this compound, Carbazole, NaOtBu) catalyst 2. Catalyst Addition (Pd2(dba)3, Xantphos) reagents->catalyst reaction 3. Reaction (Toluene, 110°C, 24h) catalyst->reaction workup 4. Work-up & Extraction reaction->workup purification 5. Column Chromatography workup->purification characterization_synth 6. Characterization (NMR, MS) purification->characterization_synth eml 3. EML Deposition (Synthesized Material) characterization_synth->eml Purified Material substrate 1. Substrate Cleaning (ITO Glass) hil 2. HIL Deposition (PEDOT:PSS) substrate->hil hil->eml etl 4. ETL Deposition (TPBi) eml->etl eil 5. EIL Deposition (LiF) etl->eil cathode 6. Cathode Deposition (Al) eil->cathode encapsulation 7. Encapsulation cathode->encapsulation characterization_device 8. Device Characterization (J-V-L, EQE) encapsulation->characterization_device

Caption: Workflow for material synthesis and device fabrication.

logical_relationship cluster_modification Molecular Engineering via Cross-Coupling cluster_properties Tunable Properties cluster_application Target Applications start This compound (Building Block) suzuki Suzuki Coupling (e.g., Arylboronic acids) start->suzuki buchwald Buchwald-Hartwig Amination (e.g., Carbazoles, Amines) start->buchwald sonogashira Sonogashira Coupling (e.g., Alkynes) start->sonogashira photophysical Photophysical Properties (Absorption, Emission, Quantum Yield) suzuki->photophysical electrochemical Electrochemical Properties (HOMO/LUMO Levels) suzuki->electrochemical morphological Solid-State Morphology (Film Formation, Packing) suzuki->morphological buchwald->photophysical buchwald->electrochemical buchwald->morphological sonogashira->photophysical sonogashira->electrochemical sonogashira->morphological oled OLEDs (Emitters, Hosts, ETLs) photophysical->oled osc OSCs (Acceptors, Donors) photophysical->osc ofet OFETs (n-type, p-type channels) photophysical->ofet electrochemical->oled electrochemical->osc electrochemical->ofet morphological->oled morphological->osc morphological->ofet

Caption: Logical relationship of this compound in materials design.

References

Synthesis of Bioactive Benzo[b]naphthyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive benzo[b]naphthyridine derivatives. Benzo[b]naphthyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] Their planar structure allows for intercalation with DNA and interaction with various biological targets.[3]

This guide outlines established synthetic methodologies, presents key quantitative data in a structured format, and includes detailed experimental procedures. Visual diagrams of synthetic workflows and relevant signaling pathways are provided to facilitate a comprehensive understanding of the synthesis and biological application of these compounds.

Synthetic Strategies and Methodologies

Several synthetic routes have been developed for the construction of the benzo[b]naphthyridine scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the Friedländer annulation, multicomponent reactions, and microwave-assisted synthesis.

The Friedländer annulation is a classical and versatile method for synthesizing quinolines and related fused heterocyclic systems, including benzo[b]naphthyridines.[4] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4][5] Modifications of this method, such as using deep eutectic solvents or manganese dioxide as a catalyst, have been reported to improve yields and reaction conditions.[5]

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[6][7] This technique has been successfully applied to the one-pot synthesis of functionalized benzo[b][5][8]naphthyridine scaffolds.[6][7]

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step from three or more starting materials, minimizing waste and simplifying purification processes. This strategy has been utilized for the synthesis of various naphthyridine derivatives.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic procedures and biological assays for various benzo[b]naphthyridine derivatives.

Table 1: Synthesis of (E)-1,2,3,4-Tetrahydrobenzo[b][5][10]naphthyridine Derivatives via Mn-Catalyzed Dehydrogenative Friedländer Annulation [5]

EntryStarting MaterialsProductYield (%)
12-amino-5-cl-benzhydrol, 1-benzyl-4-piperidinol(E)-1,2,3,4-Tetrahydrobenzo[b][5][10]naphthyridine derivative75
22-amino-5-chloro-benzhydrol, benzyl alcohol(E)-6,7-dihydrodibenzo[b,j][5][7]phenanthroline derivativeGood

Table 2: Microwave-Assisted One-Pot Synthesis of 5,6-dihydro-naphtho[g]benzo[b][5][8]naphthyridine Derivatives [6]

Entry2-chloroquinoline-3-carbaldehyde1-tetraloneAmmonium acetateReaction Time (min)Yield (%)
11a2310-1285
21b2310-1282
31c2310-1288
41d2310-1280
51e2310-1284

Table 3: In Vitro Anticancer Activity of Benzo[de][5][10]naphthyridine and Related Derivatives [1]

CompoundCell LineIC50 (µM)
9-Amino-2-ethoxy-8-methoxy-3H-benzo[de][5][10]naphthyridin-3-oneHL-600.03 - 8.5
3-isobutylaminodemethyl(oxy)aaptamineK5620.03 - 8.5
3-(isopentylamino)demethyl(oxy)aaptamineMCF-70.03 - 8.5
3-(phenethylamino)demethyl(oxy)aaptamineKB0.03 - 8.5
8,9,9-trimethoxy-9H-benzo[de][5][10]naphthyridineP3881.8
1,3-dioxolo[4,5-d]benzo[de][5][10]naphthyridineP3883.5
Bisleuconothine ASW4802.74
Bisleuconothine AHCT1163.18
Bisleuconothine AHT291.09
Bisleuconothine ASW6203.05

Experimental Protocols

Protocol 1: Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-1,2,3,4-Tetrahydrobenzo[b][5][11]naphthyridines[5]

This protocol describes a dehydrogenative Friedländer annulation followed by a C(sp3)–H functionalization.

Materials:

  • 2-amino-5-cl-benzhydrol (1 mmol)

  • 1-benzyl-4-piperidinol (1 mmol)

  • Manganese dioxide (MnO2) (10 mol %)

  • Potassium tert-butoxide (KOtBu) (1.5 equiv)

  • Choline chloride/p-toluenesulfonic acid (ChCl/p-TSA) deep eutectic solvent (DES-1)

  • Tetrabutylammonium bromide/p-toluenesulfonic acid (TBAB/p-TSA) deep eutectic solvent (DES-2)

Procedure:

  • Prepare DES-1 by stirring a mixture of ChCl (100 mg) and p-TSA (100 mg) (1:1) at 100 °C.

  • To the prepared DES-1, add 2-amino-5-cl-benzhydrol (1 mmol), 1-benzyl-4-piperidinol (1 mmol), MnO2 (10 mol %), and KOtBu (1.5 equiv).

  • Heat the reaction mixture at 100 °C for 45 minutes to complete the dehydrogenation step.

  • Add DES-2 (prepared from TBAB (100 mg) and p-TSA (100 mg) (1:1)) to the reaction mixture.

  • Continue heating at 100 °C for an additional 45 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel to obtain the desired (E)-1,2,3,4-tetrahydrobenzo[b][5][10]naphthyridine.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 5,6-dihydro-naphtho[g]benzo[b][5][9]naphthyridine[6]

This protocol details a one-pot, three-component reaction under microwave irradiation.

Materials:

  • 2-chloroquinoline-3-carbaldehyde (1a-e) (2.4 mmol)

  • 1-tetralone (2) (3.6 mmol)

  • Ammonium acetate (3) (6 mmol)

  • Sodium hydride (NaH) (10 mol %)

  • Dry dimethylformamide (DMF) (10 mL)

Procedure:

  • In a flask suitable for microwave synthesis, combine 2-chloroquinoline-3-carbaldehyde (500 mg, 2.4 mmol), 1-tetralone (0.48 mL, 3.6 mmol), ammonium acetate (462 mg, 6 mmol), and NaH (10 mol %) in dry DMF (10 mL).

  • Place the flask in a CEM microwave synthesizer.

  • Irradiate the reaction mixture at 240 W for 10-12 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Work up the mixture with dilute HCl.

  • Collect the precipitated solid by filtration, dry it, and recrystallize from a suitable solvent (e.g., acetonitrile) to afford the pure 5,6-dihydro-naphtho[g]benzo[b][5][8]naphthyridine derivative.

Visualizations

Synthetic Workflow Diagrams

cluster_0 Protocol 1: Mn-Catalyzed Synthesis A 2-amino-5-cl-benzhydrol + 1-benzyl-4-piperidinol B Dehydrogenation (MnO2, KOtBu, DES-1, 100°C, 45 min) A->B C Intermediate B->C D Friedländer Annulation (DES-2, 100°C, 45 min) C->D E (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine D->E

Caption: Workflow for Mn-Catalyzed Synthesis.

cluster_1 Protocol 2: Microwave-Assisted Synthesis F 2-chloroquinoline-3-carbaldehyde + 1-tetralone + Ammonium acetate G One-Pot Reaction (NaH, DMF, Microwave 240W, 10-12 min) F->G H 5,6-dihydronaphtho[g]benzo[b][1,8]naphthyridine G->H cluster_2 Signaling Pathways Targeted by Benzo[b]naphthyridines RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzo Benzo[b]naphthyridine Derivatives Benzo->AKT Inhibition Topoisomerase Topoisomerase Benzo->Topoisomerase Inhibition Apoptosis Apoptosis Benzo->Apoptosis Induction DNA DNA Replication Topoisomerase->DNA DNA->Proliferation Leads to

References

Application Notes and Protocols for the One-Pot Multicomponent Synthesis of 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products.[1][2] Derivatives of 1,6-naphthyridine exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, making them attractive targets in drug discovery. One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like 1,6-naphthyridine derivatives from simple and readily available starting materials in a single synthetic operation. This approach aligns with the principles of green chemistry by minimizing waste, energy consumption, and reaction steps.[3][4] These application notes provide detailed protocols for various one-pot multicomponent syntheses of 1,6-naphthyridine derivatives, along with quantitative data and a visualization of a relevant signaling pathway.

I. Four-Component Synthesis of Chromeno[4,3-h][5][6]naphthyridine Derivatives

This protocol describes a one-pot, four-component reaction for the synthesis of substituted chromeno[4,3-h][5][6]naphthyridine derivatives utilizing an aromatic aldehyde, two equivalents of malononitrile, and a 1-aminonaphthalene derivative, catalyzed by a recyclable magnetic nanocatalyst (SiO2/Fe3O4@MWCNTs) in an aqueous medium at ambient temperature.[3][4]

Experimental Protocol

Materials:

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1 mmol)

  • Malononitrile (2 mmol)

  • 1-Naphthylamine (1 mmol)

  • SiO2/Fe3O4@MWCNTs catalyst

  • Water

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), 1-naphthylamine (1 mmol), and SiO2/Fe3O4@MWCNTs catalyst in water.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the magnetic catalyst can be recovered using an external magnet.

  • The solid product is collected by filtration.

  • The crude product is purified by recrystallization from hot ethanol to yield the pure chromeno[4,3-h][5][6]naphthyridine derivative.[4]

Data Presentation
EntryAromatic AldehydeProductYield (%)m.p. (°C)
14-Nitrobenzaldehyde3,12-diamino-1-(4-nitrophenyl)-5-oxo-5H-chromeno[4,3-h][5][6]naphthyridine-2-carbonitrile75165-167
24-Methoxybenzaldehyde3,12-diamino-1-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-h][5][6]naphthyridine-2-carbonitrile90171-173

Table 1: Synthesis of chromeno[4,3-h][5][6]naphthyridine derivatives. Data sourced from[4].

Characterization Data for 3,12-diamino-1-(4-nitrophenyl)-5-oxo-5H-chromeno[4,3-h][5][6]naphthyridine-2-carbonitrile:

  • IR (KBr, νmax/cm-1): 3453, 3385 (NH2), 2198 (CN), 1736, 1698 (C=O).[4]

  • 1H NMR (400 MHz, CDCl3): δ 4.98 (s, 2H, NH2), 6.69 (s, 2H, NH2), 7.32-8.30 (m, 8H, Ar-H).[4]

  • Elemental Analysis: Calcd for C22H12N5O2: C, 66.50; H, 3.04; N, 17.62. Found: C, 66.64; H, 3.18; N, 17.83.[4]

Experimental Workflow

G Workflow for Four-Component Synthesis A Reactants (Aldehyde, Malononitrile, 1-Naphthylamine) D One-Pot Reaction (Room Temperature) A->D B Catalyst (SiO2/Fe3O4@MWCNTs) B->D C Solvent (Water) C->D E Magnetic Separation of Catalyst D->E F Filtration E->F G Crude Product F->G H Recrystallization (Hot Ethanol) G->H I Pure Product H->I

Caption: Workflow for the four-component synthesis.

II. Three-Component Synthesis of Benzo[f][5][6]naphthyridine Derivatives

This protocol outlines a one-pot, three-component synthesis of 5-chloro-4-phenyl-benzo[f][5][6]naphthyridine-2-amino-3-carbonitrile derivatives from 2-chloroquinoline-4-amines, various aromatic aldehydes, and malononitrile in ethanol.[5]

Experimental Protocol

Materials:

  • 2-Chloroquinoline-4-amine derivative (e.g., 2-chloro-6-methylquinolin-4-amine, 1 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)

  • Malononitrile (1 mmol)

  • Triethylamine (catalyst)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the 2-chloroquinoline-4-amine derivative (1 mmol), aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol in a round-bottom flask.

  • Add a catalytic amount of triethylamine to the mixture.

  • Reflux the reaction mixture and monitor its progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • The crude product can be purified by recrystallization from ethanol to afford the pure benzo[f][5][6]naphthyridine derivative.[5]

Data Presentation
Entry2-Chloroquinoline-4-amineAldehydeProductYield (%)
12-Chloroquinolin-4-amineBenzaldehyde2-amino-5-chloro-4-phenylbenzo[f][5][6]naphthyridine-3-carbonitrile85
22,6-Dichloroquinolin-4-amine4-Chlorobenzaldehyde2-amino-5,8-dichloro-4-(4-chlorophenyl)benzo[f][5][6]naphthyridine-3-carbonitrile82
32-Chloro-6-methylquinolin-4-amine4-Methylbenzaldehyde2-amino-5-chloro-8-methyl-4-(p-tolyl)benzo[f][5][6]naphthyridine-3-carbonitrile88

Table 2: Synthesis of benzo[f][5][6]naphthyridine derivatives. Data adapted from[5].

Proposed Reaction Mechanism

G Proposed Mechanism for Three-Component Synthesis A Aldehyde + Malononitrile B Knoevenagel Condensation A->B C Arylidenemalononitrile Intermediate B->C E Michael Addition C->E D 2-Chloroquinoline-4-amine D->E F Adduct E->F G Intramolecular Cyclization F->G H Dehydrocyanation & Aromatization G->H I Final Product H->I

Caption: Proposed reaction mechanism.

III. Application in Drug Discovery: Targeting the FGFR4 Signaling Pathway

Certain 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in cancer therapy, particularly for hepatocellular carcinoma. These inhibitors can disrupt the phosphorylation of FGFR4 and its downstream signaling pathways, thereby inhibiting cancer cell proliferation.

FGFR4 Signaling Pathway

The binding of the FGF19 ligand to the FGFR4/β-Klotho complex on the cell surface leads to the dimerization and autophosphorylation of the intracellular kinase domains of FGFR4. This activation triggers several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4/β-Klotho FGF19->FGFR4 Binding FRS2 FRS2 FGFR4->FRS2 Phosphorylation PI3K PI3K FGFR4->PI3K Activation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Naphthyridine 1,6-Naphthyridine-2-one Inhibitor Naphthyridine->FGFR4 Inhibition

Caption: FGFR4 signaling and its inhibition.

References

Gram-Scale Synthesis of Functionalized 1,6-Naphthyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, and kinase inhibition activities.[1][2][3] The development of robust and scalable synthetic methods to access functionalized 1,6-naphthyridines is therefore of significant interest to the pharmaceutical and medicinal chemistry sectors. This document provides detailed application notes and experimental protocols for the gram-scale synthesis of functionalized 1,6-naphthyridines, focusing on modern, efficient, and scalable methodologies.

Introduction

Functionalized 1,6-naphthyridines are crucial intermediates in the synthesis of a variety of biologically significant molecules, most notably kinase inhibitors.[1] Traditional synthetic routes to this core structure have often involved hazardous reagents and harsh reaction conditions, limiting their applicability on a larger scale.[1][4] This guide details contemporary synthetic strategies that are safer, more scalable, and offer modular access to a diverse range of functionalized 1,6-naphthyridine derivatives. The protocols provided herein are intended to be readily adaptable for drug discovery and development programs.

Method 1: Safe and Scalable Synthesis of 3-Bromo-N-Alkyl-1,6-Naphthyridones via Enamine Cyclization

This method provides a modular and safer alternative to traditional condensation reactions for producing N-alkylated 3-bromo-1,6-naphthyridones, key intermediates for further functionalization.[1] It avoids the use of hazardous reagents like 1,3,5-triazine, which can generate hydrogen cyanide, and circumvents the need for toxic alkyl halides.[1]

Reaction Workflow

cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization A Methyl 5-bromo-2-methylnicotinate C Enamine Intermediate A->C DMF, 80 °C, 2.5 h B DMF-DMA B->C D Enamine Intermediate F 3-Bromo-N-alkyl-1,6-naphthyridone D->F iPrOH, 80 °C, 16-64 h E Aliphatic Amine (R1-NH2) E->F cluster_0 Intramolecular Cycloaromatisation A 4-(Arylamino)nicotinonitrile C Fused Polycyclic 1,6-Naphthyridin-4-amine A->C DCM, 0.5-4 h B CF3SO3H or H2SO4 B->C cluster_0 One-Pot Multicomponent Reaction A Benzaldehyde Derivative E Substituted 1,6-Naphthyridine A->E B Malononitrile (2 equiv) B->E C 1-Naphthylamine C->E D SiO2/Fe3O4@MWCNTs (catalyst) D->E Water, Room Temperature

References

Application Notes and Protocols: Molecular Docking Studies of 1,6-Naphthyridine Derivatives with HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking studies of 1,6-naphthyridine derivatives targeting the Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT). This document outlines the necessary protocols, data presentation standards, and visualization of the computational workflow. The provided methodologies are based on established computational drug design strategies and aim to facilitate the discovery and optimization of novel HIV-1 RT inhibitors.[1][2][3]

Introduction

HIV-1 Reverse Transcriptase (RT) is a crucial enzyme in the viral replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1][3] This pivotal role makes it a primary target for antiretroviral therapy. Two main classes of inhibitors target HIV-1 RT: nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its function.[3] The emergence of drug-resistant strains necessitates the continuous development of new and effective inhibitors.[1]

Computational methods, particularly molecular docking, are integral to the rational design of new anti-HIV agents.[1][2] These techniques predict the binding affinity and orientation of small molecules within the active or allosteric sites of a target protein, providing insights for lead optimization.[3] The 1,6-naphthyridine scaffold has emerged as a promising pharmacophore in the design of various enzyme inhibitors. Recent studies have explored its potential as a core structure for novel HIV-1 RT inhibitors.[4]

This document provides a detailed protocol for conducting molecular docking studies of 1,6-naphthyridine derivatives against HIV-1 RT using AutoDock Vina, a widely used and effective docking software.

Data Presentation

The following table summarizes the in vitro anti-HIV-1 activity of recently developed 2,4-disubstituted-1,6- and 1,7-naphthyridine derivatives, which can be used to correlate with molecular docking results.

Compound IDScaffoldR1R2IC50 (µM) against HIV-1 RT
16a 1,6-Naphthyridine2-cyanopyridinylH0.222
16b 1,6-Naphthyridine2-cyanopyridinylCH30.218
19a 1,6-Naphthyridine2-cyanopyridinylCl0.175
Nevirapine ---1.053
Rilpivirine ---0.063
Efavirenz ---0.058

Table 1: Anti-HIV-1 RT activity (IC50) of selected 2,4-disubstituted-1,6-naphthyridine derivatives and approved drugs. Data sourced from a recent study on novel naphthyridine derivatives as potent HIV-1 NNRTIs.[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking of 1,6-naphthyridine derivatives with HIV-1 RT using AutoDock Vina.

Software and Hardware Requirements
  • Hardware: A standard workstation with a multi-core processor is sufficient for these calculations.

  • Software:

    • AutoDockTools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina.

    • AutoDock Vina: The molecular docking program.

    • PyMOL or UCSF Chimera: Molecular visualization software for analyzing docking results.

    • ChemDraw or similar software: For drawing and generating 3D coordinates of ligands.

    • Open Babel: For file format conversion.

Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of HIV-1 RT from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1RT2. This structure contains the p66 and p51 subunits. The NNRTI binding pocket is located in the p66 subunit.

  • Prepare the Receptor:

    • Load the PDB file into AutoDockTools.

    • Remove water molecules and any co-crystallized ligands or ions from the structure.

    • Add polar hydrogen atoms to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the PDBQT format (e.g., 1RT2_protein.pdbqt).

Ligand Preparation
  • Create 3D Structures: Draw the 2D structures of the 1,6-naphthyridine derivatives using chemical drawing software and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).

  • Prepare Ligands for Docking:

    • Load the energy-minimized ligand files (e.g., in MOL2 or SDF format) into AutoDockTools.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligands in the PDBQT format (e.g., ligand_1.pdbqt).

Molecular Docking with AutoDock Vina
  • Grid Box Definition:

    • Identify the NNRTI binding pocket on the p66 subunit of HIV-1 RT. Key residues in this pocket often include Lys101, Lys103, Tyr181, Tyr188, and Trp229.[4]

    • In AutoDockTools, define a grid box that encompasses the entire binding pocket. A typical grid box size for the HIV-1 RT NNRTI site is 25 x 25 x 25 Å with a spacing of 1.0 Å.

    • Record the center coordinates (x, y, z) and dimensions of the grid box.

  • Configuration File: Create a configuration file (e.g., conf.txt) with the following parameters:

  • Run Docking Simulation: Execute AutoDock Vina from the command line:

Analysis of Docking Results
  • Binding Affinity: The output file will contain the binding affinities (in kcal/mol) for the different predicted binding modes. The most negative value represents the best binding affinity.

  • Visualization of Binding Poses:

    • Load the prepared protein PDBQT file and the docked ligand PDBQT file into a molecular visualization tool like PyMOL or UCSF Chimera.

    • Analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions with key residues in the binding pocket.

    • Compare the binding poses of different derivatives to understand structure-activity relationships. For instance, molecular docking of potent 2-cyanopyridinyl-1,6-naphthyridines has revealed hydrogen bond formation with residues like LYS101, PRO225, and PHE227, and π-π stacking with TYR181 and TRP229.[4]

Mandatory Visualization

The following diagrams illustrate the key workflows and conceptual relationships in the molecular docking study of 1,6-naphthyridine derivatives with HIV-1 RT.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (HIV-1 RT - PDB: 1RT2) grid Grid Box Definition (NNRTI Binding Site) p_prep->grid l_prep Ligand Preparation (1,6-Naphthyridine Derivatives) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Analysis of Results (Binding Affinity & Poses) dock->results sar Structure-Activity Relationship (SAR) results->sar

Caption: Workflow for molecular docking of 1,6-naphthyridine derivatives with HIV-1 RT.

logical_relationship cluster_components Core Components cluster_process Computational Process cluster_output Key Outputs target Target Protein (HIV-1 RT) docking Molecular Docking Simulation target->docking ligand Ligand (1,6-Naphthyridine Derivative) ligand->docking binding_affinity Binding Affinity (kcal/mol) docking->binding_affinity binding_pose Binding Pose & Interactions docking->binding_pose

Caption: Logical relationship of components in a molecular docking study.

References

Troubleshooting & Optimization

How to minimize homo-coupling in Suzuki reactions of bromo-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homo-coupling side reactions during the Suzuki-Miyaura coupling of bromo-naphthyridines.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of Suzuki reactions, and why is it a problem with bromo-naphthyridines?

A1: Homo-coupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. This is particularly problematic as it consumes the valuable boronic acid, reduces the yield of the desired unsymmetrical product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule. Bromo-naphthyridines, being electron-deficient heteroaromatics, can sometimes exhibit slower rates of oxidative addition to the palladium catalyst, providing a larger window for the competing homo-coupling pathway to occur.

Q2: What are the primary causes of homo-coupling in Suzuki reactions?

A2: The primary drivers of homo-coupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) pre-catalysts.[1] Oxygen can facilitate the oxidative coupling of boronic acids.[1] Additionally, if the reduction of a Pd(II) pre-catalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can promote the homo-coupling of the boronic acid.

Q3: How does the choice of boronic acid versus a boronate ester affect homo-coupling?

A3: While boronic acids are generally more reactive, they are also more prone to side reactions like protodeboronation and homo-coupling. Boronate esters, such as pinacol esters, are more stable and less susceptible to these side reactions. Using a boronate ester can be an effective strategy to minimize the formation of homo-coupled byproducts, especially in challenging coupling reactions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the Suzuki coupling of bromo-naphthyridines.

Issue 1: Significant formation of boronic acid homo-coupling byproduct.
Potential Cause Troubleshooting Steps
Presence of Oxygen 1. Thoroughly Degas Solvents: Before use, degas all solvents (e.g., dioxane, toluene, DMF, water) by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes or by using several freeze-pump-thaw cycles.[1] 2. Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of an inert gas throughout the entire process.[1]
Use of Pd(II) Pre-catalyst 1. Employ a Pd(0) Source: Whenever possible, use a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step where homo-coupling can be initiated. 2. Use of Pre-catalysts with Reducing Ligands: Some modern pre-catalysts are designed for efficient generation of the active Pd(0) species.
Suboptimal Ligand Choice 1. Utilize Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type ligands can accelerate the desired catalytic cycle, thereby outcompeting the homo-coupling pathway. Their steric bulk can also hinder the formation of intermediates that lead to dimerization.
Inappropriate Base Selection 1. Screen Weaker Bases: While a base is necessary to activate the boronic acid, overly strong bases can sometimes promote side reactions. Consider screening weaker inorganic bases like K₂CO₃ or K₃PO₄.[2]
High Reaction Temperature 1. Optimize Temperature: While elevated temperatures are often required, excessively high temperatures can sometimes lead to catalyst decomposition and an increase in side products. Try running the reaction at the lowest temperature that provides a reasonable reaction rate.
Issue 2: Low yield of the desired cross-coupled product with significant starting material remaining.
Potential Cause Troubleshooting Steps
Catalyst Deactivation 1. Ligand Selection: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this by sterically shielding the palladium. 2. Increase Catalyst Loading: If deactivation is suspected, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the yield.
Inefficient Transmetalation 1. Base Strength and Solubility: Transmetalation requires the activation of the boronic acid by the base. Ensure the chosen base is strong enough and has some solubility in the reaction medium. K₃PO₄ and Cs₂CO₃ are often effective choices for nitrogen-containing heterocycles. 2. Use of Boronic Esters: In some cases, boronic esters can exhibit different reactivity profiles in the transmetalation step.
Poor Solubility of Reagents 1. Solvent System Optimization: Naphthyridine derivatives can have poor solubility. A solvent screen including polar aprotic solvents like DMF or dioxane, often in combination with water, is recommended. For highly insoluble substrates, consider higher boiling point solvents, but be mindful of potential thermal degradation.

Data Presentation

The following table summarizes the effect of different catalysts and ligands on the Suzuki-Miyaura coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, a reaction analogous to bromo-naphthyridine coupling. This data highlights the importance of catalyst selection in achieving high yields.

Catalyst (mol%) Ligand Base Solvent Temp (°C) Time (h) Yield (%)
Pd(PPh₃)₄ (5)PPh₃K₂CO₃DME801875
Pd(OAc)₂ (5)PPh₃K₂CO₃DME801860
PdCl₂(dppf) (5)dppfK₂CO₃DME80295
Pd₂(dba)₃ (5)P(o-tol)₃K₂CO₃DME801870

Data is illustrative and based on analogous heteroaryl couplings. Optimal conditions for specific bromo-naphthyridines may vary.

Experimental Protocols

General Protocol for Minimizing Homo-coupling in the Suzuki Reaction of a Bromo-naphthyridine

This protocol provides a robust starting point for the Suzuki coupling of bromo-naphthyridines, with an emphasis on minimizing homo-coupling.

Materials:

  • Bromo-naphthyridine derivative (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-naphthyridine, boronic acid (or ester), and the base.

  • Inerting the Atmosphere: Seal the flask and thoroughly purge with an inert gas. This is a critical step to remove oxygen.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the bromo-naphthyridine is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key mechanistic pathways in Suzuki-Miyaura reactions.

Suzuki_Cycle cluster_start Reaction Start cluster_boron Boronic Acid Activation pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)L2-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L2-Ar' oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product_complex Ar-Ar' transmetalation_complex->product_complex Ar-X\n(Bromo-naphthyridine) Ar-X (Bromo-naphthyridine) Ar-X\n(Bromo-naphthyridine)->oa_complex Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- Base Ar'-B(OH)3-->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homo_Coupling cluster_main Desired Suzuki Coupling Pathway cluster_homo Undesired Homo-Coupling Pathway pd0_main Pd(0)L2 oa_main Ar-Pd(II)L2-X pd0_main->oa_main + Ar-X trans_main Ar-Pd(II)L2-Ar' oa_main->trans_main + Ar'-B(OH)3- trans_main->pd0_main product_main Ar-Ar' (Desired Product) trans_main->product_main Reductive Elimination pd0_homo Pd(0)L2 pdII_homo Pd(II) species pd0_homo->pdII_homo O2 trans_homo1 Ar'-Pd(II)L2-B(OH)2 pdII_homo->trans_homo1 + Ar'-B(OH)2 trans_homo2 Ar'-Pd(II)L2-Ar' trans_homo1->trans_homo2 + Ar'-B(OH)2 trans_homo2->pd0_homo product_homo Ar'-Ar' (Homo-coupled Product) trans_homo2->product_homo Reductive Elimination

Caption: Competing pathways of Suzuki coupling and oxidative homo-coupling.

References

Technical Support Center: Preventing De-bromination Side Reactions in Palladium Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of de-bromination (hydrodebromination).

Frequently Asked Questions (FAQs)

Q1: What is de-bromination in the context of palladium-catalyzed cross-coupling reactions?

A1: De-bromination, a specific type of dehalogenation, is an undesired side reaction where the bromine atom of an aryl or vinyl bromide starting material is replaced by a hydrogen atom.[1] This leads to the formation of a hydrodebrominated byproduct, which reduces the yield of the desired cross-coupling product and complicates purification.[1]

Q2: What are the primary causes of de-bromination?

A2: De-bromination is primarily caused by factors that lead to the formation of a palladium-hydride (Pd-H) species.[1] This intermediate can then undergo reductive elimination with the organic group to form the undesired byproduct. Key contributing factors include:

  • The nature of the substrate: Electron-rich aryl bromides are more susceptible to de-bromination.[1]

  • Catalyst system: Highly active palladium catalysts can sometimes preferentially promote the de-bromination pathway.[1]

  • Reaction conditions: The choice of base, solvent, and temperature significantly influences the reaction outcome.[1] Certain bases and solvents, particularly alcohols, amines, and DMF, can act as hydride sources.[1][2][3]

  • Presence of hydrogen donors: Trace amounts of water or other protic species in the reaction mixture can serve as a source for the hydride.[1]

Q3: How does the reactivity of the aryl halide affect de-bromination?

A3: The strength of the carbon-halogen bond is a critical factor. The bond strength decreases in the order C-Cl > C-Br > C-I.[1] Consequently, aryl iodides are the most reactive and generally the most susceptible to hydrodehalogenation, followed by aryl bromides and then chlorides.[1][4] If your synthetic route allows, switching from a more reactive aryl halide to a less reactive one (e.g., from an iodide to a bromide) can sometimes reduce the extent of dehalogenation.[1]

Q4: How can I detect and quantify de-bromination in my reaction?

A4: The de-brominated byproduct can be identified and quantified by analyzing the crude reaction mixture using techniques such as:

  • Thin-Layer Chromatography (TLC): The byproduct will have a different Rf value than the starting material and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to identify the byproduct by its mass and quantify it, often with the use of an internal standard.[1]

Troubleshooting Guides

Issue 1: Significant De-bromination Observed in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but de-bromination can be a persistent side reaction.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired reductive elimination over de-bromination.[1]

  • Base Optimization: Strong bases can sometimes promote the formation of Pd-H species. Switching to a weaker inorganic base can be beneficial.

  • Solvent Choice: Avoid solvents that can act as hydride donors.

  • Temperature Control: Lowering the reaction temperature can often disfavor the de-bromination pathway.[5]

Data Presentation: Ligand and Base Effects in Suzuki-Miyaura Coupling

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%) of Coupled ProductReference
P(t-Bu)₃Pd(OAc)₂K₃PO₄Dioxane802495[6]
SPhosNa₂PdCl₄K₂CO₃H₂O:ACN372894[7]
XPhosPd₂(dba)₃K₃PO₄Toluene/H₂O10012High (unspecified)[1]
RuPhosPd-G3K₃PO₄2-MeTHF801892[8]

Note: This table represents typical trends. Actual results will depend on the specific substrates and reaction conditions.

Issue 2: De-bromination as a Side Reaction in Sonogashira Coupling

De-bromination in Sonogashira coupling can be problematic, especially with electron-rich aryl bromides.

Troubleshooting Steps:

  • Optimize the Base: Amine bases like triethylamine (TEA) are common but can be a source of hydrides. Consider using an inorganic base.

  • Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the extent of de-bromination.

  • Copper Co-catalyst: In some cases, using a copper-free Sonogashira protocol can reduce side reactions.[9]

Data Presentation: Solvent and Temperature Effects in Sonogashira Coupling

BaseSolventTemperature (°C)Yield (%) of Coupled ProductReference
DABCODMF130Moderate (unspecified)[10]
K₃PO₄Dioxane150High (unspecified)[10]
Et₃NTHFRT to 5085-94[11]
Et₃NH₂O (with PTS)RTup to 96[9]

Note: This table is a representation of typical trends. Actual results will depend on the specific substrates and reaction conditions.

Issue 3: De-bromination Plaguing Heck Coupling Reactions

The Heck reaction, often run at higher temperatures, can be susceptible to de-bromination.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is often the most effective first step. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times.

  • Choice of Base and Solvent: An incompatible combination can hinder the catalytic cycle.

  • Ligand Selection: The ligand influences both reactivity and the stability of the catalytic species.

Data Presentation: Ligand Performance in Heck Coupling

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%) of Coupled ProductReference
P(t-Bu)₃Pd₂(dba)₃Cs₂CO₃Dioxane100398[8]
PPh₃Pd(OAc)₂Et₃NDMF10012High (unspecified)[12]
None (ligandless)Pd(OAc)₂K₂CO₃DMF1202492[8]
UiO66-PPh₂-PdHeterogeneousK₃PO₄Toluene1002492[13][14]

Note: This table represents typical trends. Actual results will depend on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Minimizing De-bromination in a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction designed to minimize de-bromination by using a bulky, electron-rich ligand and an inorganic base.

Materials:

  • Aryl bromide (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.2 M)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or reaction vial

Procedure:

  • In an inert atmosphere glovebox, add the aryl bromide, boronic acid, palladium precatalyst, and base to a dry Schlenk flask or reaction vial.

  • Add the phosphine ligand to the flask.

  • Add the degassed solvent to the flask.

  • Seal the flask and place it in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or GC-MS) at regular intervals.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Visualizations

Catalytic_Cycle_Debromination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)(L)₂-Br OxAdd->ArPdBr Transmetalation Transmetalation (Desired Pathway) ArPdBr->Transmetalation PdH_Formation Pd-H Formation (Side Reaction) ArPdBr->PdH_Formation ArPdR Ar-Pd(II)(L)₂-R Transmetalation->ArPdR R-B(OR)₂ ReductiveElimination Reductive Elimination ArPdR->ReductiveElimination ReductiveElimination->Pd0 Regenerates Catalyst Product Ar-R (Product) ReductiveElimination->Product ArPdH Ar-Pd(II)(L)₂-H PdH_Formation->ArPdH Debromination Reductive Elimination ArPdH->Debromination Debromination->Pd0 Regenerates Catalyst Byproduct Ar-H (Byproduct) Debromination->Byproduct HydrideSource Hydride Source (e.g., Solvent, Base, H₂O) HydrideSource->PdH_Formation

Caption: Palladium catalytic cycle showing the desired cross-coupling pathway (green) and the competing de-bromination side reaction (red).

Caption: A systematic workflow for troubleshooting de-bromination side reactions in palladium cross-coupling.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this critical C-N bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no conversion in the Buchwald-Hartwig amination of pyridines?

Low or no conversion in the amination of pyridines can stem from several factors. The most common issues include:

  • Inappropriate choice of ligand and base: The combination of ligand and base is crucial and highly substrate-dependent. Pyridine substrates can be particularly challenging due to the coordinating nature of the pyridine nitrogen, which can poison the palladium catalyst.

  • Catalyst deactivation: The Pd(0) catalyst can be deactivated by oxygen, so maintaining a strictly inert atmosphere is essential.[1] Additionally, impurities in reagents or solvents can poison the catalyst.

  • Poor solubility of the base: Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) have limited solubility in common organic solvents, which can impede the reaction.

  • Low reactivity of the pyridine halide: Chloropyridines are significantly less reactive than bromopyridines and iodopyridines, often requiring more specialized and bulky, electron-rich ligands to facilitate the rate-limiting oxidative addition step.[1]

Q2: How do I choose the right base for my pyridine amination?

The choice of base is critical and depends on the functional group tolerance of your substrates.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are often the most effective for achieving high reaction rates, especially with less reactive aryl chlorides.[2] However, they are not compatible with base-sensitive functional groups like esters and nitro groups.[3]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are a better choice when dealing with substrates bearing base-sensitive functionalities.[2] While generally leading to slower reaction rates, their use can be optimized with the right ligand and reaction temperature.

Q3: Which ligand should I select for the amination of a pyridine substrate?

Ligand selection is paramount for a successful reaction. For pyridine substrates, bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

  • For Bromopyridines: A range of ligands can be effective. Screening studies have shown that ligands like RuPhos, SPhos, and BINAP can give high yields.[4]

  • For Chloropyridines: More sterically hindered and electron-rich ligands are typically required to promote the challenging oxidative addition of the C-Cl bond. Ligands such as XPhos, RuPhos, and BrettPhos are often good starting points.[1][5]

Q4: Can I use palladium acetate (Pd(OAc)₂) as the palladium source?

While Pd(OAc)₂ is a common palladium precursor, it can be unreliable for forming the active Pd(0) species, which can lead to inconsistent results.[6] The use of pre-formed palladium catalysts (precatalysts), such as G3 or G4 palladacycles, is often preferred as they generate the active catalyst more cleanly and efficiently.[1]

Troubleshooting Guide

Issue 1: Low to No Product Yield

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Catalyst Poisoning The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. Ensure you are using a sufficiently bulky ligand to prevent this. Also, ensure all reagents and solvents are pure and degassed.
Incorrect Ligand/Base Combination Screen a panel of ligands and bases. For chloropyridines, start with a strong base like NaOtBu and a bulky biarylphosphine ligand (e.g., XPhos, RuPhos). For substrates with sensitive functional groups, switch to a weaker base like Cs₂CO₃ or K₃PO₄ and re-screen ligands.
Low Reaction Temperature For less reactive halides like chloropyridines, higher temperatures (80-110 °C) are often necessary to drive the reaction to completion.[1]
Insufficiently Inert Atmosphere Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[1]
Issue 2: Significant Formation of Side Products

Possible Side Reactions & Solutions:

Side Product Mitigation Strategies
Hydrodehalogenation (-X replaced by -H) This is a common side reaction, particularly with primary amines.[7] It can be minimized by screening different ligands. Ensure that all reagents and solvents are scrupulously dry, as water can be a proton source.
Diarylation (double amination of a dihalopyridine) For dihalopyridines, achieving mono-amination can be challenging. Regioselectivity is often influenced by the electronic and steric environment of the halogen atoms. The C2 position in pyridines is generally more reactive than the C4 position.[8] Careful control of stoichiometry and reaction time can help favor mono-substitution.

Data Presentation: Ligand and Base Performance

The following tables summarize quantitative data from ligand and base screening studies for the Buchwald-Hartwig amination of pyridine substrates.

Table 1: Ligand Screening for the Amination of 3-Bromo-2-aminopyridine with Morpholine [4]

LigandPre-catalystYield (%)
XPhosNo48
SPhosNo76
RuPhosNo71
BrettPhosNo66
DavePhosNo48
cataCXium ANo39
XantPhosNo12
BINAPNo71
RuPhosYes83
BrettPhosYes66

Reaction Conditions: 3-bromo-2-aminopyridine (1 equiv.), morpholine (1.2 equiv.), LiHMDS (2.5 equiv.), Pd₂(dba)₃ (2 mol%), Ligand (8 mol%), in toluene at 100 °C for 16 h.

Table 2: Base Screening for the Amination of Chlorobenzene with Aniline (representative example) [9]

BaseYield (%)
t-BuONa98
t-BuOK95
Cs₂CO₃78
K₃PO₄85
K₂CO₃65
No Base54

Reaction Conditions: Chlorobenzene (1 mmol), aniline (1.2 mmol), Pd-Co catalyst (0.07 mol%), Base (2 mmol), water (1 mL) at 80 °C for 24 h.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of Bromopyridines

This protocol is a general starting point and may require optimization for specific substrates.

  • Preparation: In a glovebox or under a flow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the bromopyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.) to the reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

General Experimental Workflow

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd Precatalyst/Ligand B Add Base A->B C Add Pyridyl Halide B->C D Add Amine C->D E Add Anhydrous, Degassed Solvent D->E F Heat and Stir E->F G Monitor Progress (TLC, LC-MS) F->G H Cool and Quench G->H I Extraction H->I J Purification (Chromatography) I->J K K J->K Isolated Product

Caption: General experimental workflow for Buchwald-Hartwig amination of pyridines.

Troubleshooting Logic Diagram

troubleshooting_logic Start Low/No Conversion CheckCatalyst Check Catalyst System: - Precatalyst vs. Pd(OAc)2 - Ligand Choice (Bulky/Electron-Rich) - Catalyst Loading Start->CheckCatalyst CheckConditions Check Reaction Conditions: - Temperature (Increase if needed) - Inert Atmosphere (Strictly) - Solvent Purity (Dry/Degassed) Start->CheckConditions CheckBase Check Base: - Strength (NaOtBu vs. K3PO4) - Purity and Anhydrous Start->CheckBase SideReaction Side Reaction Observed? CheckCatalyst->SideReaction CheckConditions->SideReaction CheckBase->SideReaction Hydrodehalogenation Hydrodehalogenation: - Screen Ligands - Ensure Anhydrous Conditions SideReaction->Hydrodehalogenation Yes Diarylation Diarylation: - Control Stoichiometry - Monitor Reaction Time SideReaction->Diarylation Yes Optimize Re-optimize Conditions SideReaction->Optimize No Hydrodehalogenation->Optimize Diarylation->Optimize

Caption: Troubleshooting logic for common issues in pyridine amination.

References

Technical Support Center: Purification of Crude 3-Bromo-1,6-naphthyridine Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Bromo-1,6-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: Common impurities can include unreacted starting materials, regioisomers (e.g., other bromo-1,6-naphthyridine isomers), and poly-brominated byproducts. Depending on the synthetic route, residual catalysts and reagents may also be present.

Q2: What are the recommended purification techniques for crude this compound?

A2: The most common and effective purification methods are column chromatography and recrystallization. Often, a combination of both techniques is employed to achieve high purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of this compound from its impurities during column chromatography and for assessing the purity of recrystallized fractions.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of this compound from an impurity.

  • Possible Cause: The solvent system (eluent) may not have the optimal polarity.

  • Solution:

    • Systematically vary the polarity of the eluent. A common starting point for nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.

    • Gradually increase the proportion of the more polar solvent to enhance the elution of more polar compounds.

    • If compounds are very polar, a solvent system like methanol in dichloromethane may be necessary. For basic compounds like naphthyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.[1]

Issue 2: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough, or the compound is strongly adsorbed to the stationary phase.

  • Solution:

    • Gradually increase the polarity of the eluent system. For instance, if you are using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • If a significant increase in ethyl acetate is ineffective, consider switching to a more polar solvent system, such as methanol/dichloromethane.

Issue 3: The compound streaks on the TLC plate and column.

  • Possible Cause: The compound may be acidic or basic, leading to strong interactions with the silica gel. The sample may also be overloaded.

  • Solution:

    • For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can prevent streaking.

    • Ensure that the sample is not too concentrated when loaded onto the column. "Dry loading," where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can improve resolution.[1]

Recrystallization

Issue 1: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, which could be due to using too much solvent.

  • Solution:

    • Induce crystallization by scratching the inside of the flask at the solvent-air interface with a glass rod.

    • Add a seed crystal of pure this compound, if available.

    • Carefully evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.

Issue 2: The product "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated, leading to rapid precipitation.

  • Solution:

    • Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly to encourage the formation of a crystalline lattice.

    • Consider using a different solvent or a mixed-solvent system.

Issue 3: The purified crystals are colored.

  • Possible Cause: Presence of colored impurities that co-crystallize with the product.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is a general procedure that can be adapted for the purification of this compound.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column, allowing the silica gel to settle into a uniform bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel bed. Alternatively, use the dry loading method.[1]

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 or 50:50 hexanes:ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of a bromo-naphthyridine derivative.

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents to find one in which the compound is soluble when hot but sparingly soluble when cold. Ethanol has been used for the recrystallization of some 1,6-naphthyridine derivatives.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Quantitative Data

Purification StepStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC or NMR)
Column Chromatography
Recrystallization

Visualizations

Purification_Workflow crude Crude this compound Reaction Mixture assess Assess Purity (TLC, NMR) crude->assess choice Choose Purification Method assess->choice column Column Chromatography choice->column Complex Mixture / Similar Polarity Impurities recrystallize Recrystallization choice->recrystallize High Purity Crude / Good Crystal Formation pure Pure this compound column->pure recrystallize->pure analyze Confirm Purity and Identity (mp, NMR, etc.) pure->analyze

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_column Column Chromatography Troubleshooting cluster_recrystallize Recrystallization Troubleshooting start Purification Issue Encountered is_column Column Chromatography Issue? start->is_column is_recrystallize Recrystallization Issue? start->is_recrystallize poor_sep Poor Separation is_column->poor_sep Yes no_elution No Elution is_column->no_elution Yes streaking Streaking is_column->streaking Yes no_crystals No Crystals is_recrystallize->no_crystals Yes oiling_out Oiling Out is_recrystallize->oiling_out Yes colored_crystals Colored Crystals is_recrystallize->colored_crystals Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: 3-Bromo-1,6-naphthyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving 3-Bromo-1,6-naphthyridine. The following guides and FAQs address common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions, providing actionable solutions to improve reaction yields and outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my cross-coupling reaction with this compound?

A1: Low yields in cross-coupling reactions with this compound are common and can be attributed to several factors. The nitrogen atoms in the naphthyridine ring can coordinate to the palladium catalyst, leading to deactivation. This "catalyst poisoning" is a frequent issue with nitrogen-containing heterocycles. Other potential causes include suboptimal reaction conditions such as an inappropriate choice of catalyst, ligand, base, or solvent, as well as the presence of oxygen or moisture in the reaction mixture.

Q2: I am seeing a significant amount of debrominated starting material (1,6-naphthyridine) in my reaction mixture. What is the cause and how can I minimize it?

A2: The formation of the debrominated product is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the desired coupling partner. Potential sources of hydrides include solvents (like THF), water, or even the boronic acid reagent itself. To minimize this, ensure you are using anhydrous and thoroughly degassed solvents. Screening different bases can also be beneficial, as some bases are more prone to promoting this side reaction.

Q3: My Buchwald-Hartwig amination is sluggish, and the starting material is consumed very slowly. What are the likely reasons?

A3: A sluggish Buchwald-Hartwig amination is often due to catalyst inhibition by the naphthyridine substrate. The lone pairs on the nitrogen atoms can bind to the palladium center, hindering its catalytic activity. To overcome this, using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) is highly recommended. These ligands can promote the desired catalytic cycle and prevent catalyst poisoning. Increasing the reaction temperature or switching to a more active pre-catalyst may also improve the reaction rate.

Q4: I am observing the formation of homocoupled products from my boronic acid or amine. How can I prevent this?

A4: Homocoupling is often promoted by the presence of oxygen. Therefore, it is crucial to ensure that your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. In Suzuki reactions, using a slight excess of the this compound relative to the boronic acid can also help minimize boronic acid homocoupling. For Buchwald-Hartwig reactions, ensuring the purity of the amine and the absence of air can reduce the formation of undesired side products.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki start Low Yield catalyst Catalyst/Ligand Issues? start->catalyst base_solvent Base/Solvent Incompatibility? catalyst->base_solvent No solve_catalyst Screen Bulky Ligands (e.g., SPhos, XPhos) Use Pre-catalyst Increase Catalyst Loading catalyst->solve_catalyst Yes side_reactions Side Reactions Observed? base_solvent->side_reactions No solve_base_solvent Screen Bases (K2CO3, K3PO4, Cs2CO3) Use Anhydrous/Degassed Solvents (e.g., Dioxane, Toluene) base_solvent->solve_base_solvent Yes conditions Suboptimal Conditions? side_reactions->conditions No solve_side_reactions Address Debromination/ Homocoupling (See FAQ Q2 & Q4) side_reactions->solve_side_reactions Yes solve_conditions Optimize Temperature (e.g., 80-110 °C) Increase Reaction Time conditions->solve_conditions Yes

A logical workflow for troubleshooting low yields in Suzuki coupling.

Quantitative Data for Suzuki Coupling of Analogous Bromopyridines

Disclaimer: The following data is for the Suzuki coupling of bromopyridines, which are structurally related to this compound. These conditions should be considered a starting point for optimization.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O801285Fictionalized Data for Comparison
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100495Fictionalized Data for Comparison
PEPPSI-IPrCs₂CO₃t-AmylOH100298Fictionalized Data for Comparison
Issue 2: Low Yield in Buchwald-Hartwig Amination

For low yields in the Buchwald-Hartwig amination of this compound, the following troubleshooting guide can be helpful.

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

Troubleshooting_BH start_bh Low Yield catalyst_bh Catalyst Inhibition? start_bh->catalyst_bh base_bh Incorrect Base? catalyst_bh->base_bh No solve_catalyst_bh Use Bulky Ligands (e.g., Xantphos, BINAP) Use Pre-catalyst catalyst_bh->solve_catalyst_bh Yes amine_bh Amine Reactivity? base_bh->amine_bh No solve_base_bh Screen Strong, Non-nucleophilic Bases (NaOtBu, LHMDS) Consider Weaker Bases for Sensitive Substrates (Cs2CO3) base_bh->solve_base_bh Yes conditions_bh Suboptimal Conditions? amine_bh->conditions_bh No solve_amine_bh Check Amine Purity Increase Amine Equivalents (1.2-1.5 equiv) amine_bh->solve_amine_bh Yes solve_conditions_bh Increase Temperature (e.g., 90-120 °C) Ensure Anhydrous/Inert Conditions conditions_bh->solve_conditions_bh Yes

A logical workflow for troubleshooting low yields in Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination of Analogous Bromoquinolines

Disclaimer: The following data is for the Buchwald-Hartwig amination of bromoquinolines, which are structurally related to this compound. These conditions should be considered a starting point for optimization.

SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Methyl 6-bromoquinoline-3-carboxylateVarious primary/secondary aminesPd₂(dba)₃ / XantphosNaOtBuToluene90-11065-85[1]
6-Bromo-2-chloroquinolineLHMDS (ammonia equivalent)Pd₂(dba)₃ / XPhosLHMDSDioxane100-[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Disclaimer: This is a general protocol based on procedures for analogous bromopyridines and should be optimized for this compound and the specific boronic acid used.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Combine this compound, Boronic Acid, and Base in a Schlenk Flask inert Evacuate and Backfill with Inert Gas (3x) reagents->inert catalyst_add Add Palladium Catalyst and Ligand inert->catalyst_add solvent_add Add Degassed Solvent catalyst_add->solvent_add reaction Heat and Stir at Specified Temperature solvent_add->reaction monitoring Monitor Progress by TLC/LC-MS reaction->monitoring workup Cool, Dilute with Organic Solvent, Wash with Water and Brine monitoring->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification

A typical experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

Disclaimer: This is a general protocol based on procedures for analogous bromoquinolines and should be optimized for this compound and the specific amine used.

Experimental Workflow for Buchwald-Hartwig Amination

BH_Workflow reagents_bh Combine Palladium Pre-catalyst, Ligand, and Base in a Schlenk Tube inert_bh Evacuate and Backfill with Inert Gas (3x) reagents_bh->inert_bh reactants_add Add this compound, Amine, and Anhydrous Solvent inert_bh->reactants_add reaction_bh Heat and Stir at Specified Temperature reactants_add->reaction_bh monitoring_bh Monitor Progress by TLC/LC-MS reaction_bh->monitoring_bh workup_bh Cool, Dilute with Organic Solvent, Filter through Celite monitoring_bh->workup_bh purification_bh Concentrate and Purify by Column Chromatography workup_bh->purification_bh

A typical experimental workflow for Buchwald-Hartwig amination.

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) to the reaction mixture.

  • Heat the reaction mixture with vigorous stirring at 90-110 °C for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Enhancing the Solubility of 1,6-Naphthyridine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility challenges encountered with 1,6-naphthyridine derivatives during biological assays. The information is presented in a user-friendly question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why do many 1,6-naphthyridine derivatives exhibit poor aqueous solubility?

A1: 1,6-Naphthyridine derivatives, like many heterocyclic compounds, often possess a planar and rigid ring structure. This can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. Additionally, the presence of lipophilic substituents can further decrease their affinity for aqueous media, a common characteristic of "grease-ball" type molecules. Poor aqueous solubility is a significant challenge for many new chemical entities, with some estimates suggesting over 70% of compounds in development pipelines are poorly water-soluble.

Q2: What are the immediate consequences of poor solubility in my biological assays?

A2: Poor solubility can introduce significant variability and unreliability into your experimental results. Common issues include:

  • Compound Precipitation: The derivative may precipitate out of the aqueous assay buffer, leading to an inaccurate and lower-than-intended concentration of the compound in solution.[1]

  • Inaccurate Potency Measurement: Undissolved particles are not available to interact with the biological target, which can lead to an underestimation of the compound's true potency (e.g., artificially high IC50 values or false negatives).[1]

  • Reduced Hit Rates in High-Throughput Screening (HTS): Low solubility is a common reason for low hit rates in HTS campaigns.[1]

  • Erratic and Irreproducible Data: Precipitation can be inconsistent across different wells or experiments, leading to poor reproducibility of your results.

Q3: What are the primary strategies to improve the solubility of my 1,6-naphthyridine derivative?

A3: Strategies for enhancing solubility can be broadly categorized into physical and chemical modifications.

  • Physical Modifications: These approaches alter the physical state of the compound to improve its dissolution rate and solubility. Common techniques include:

    • Particle Size Reduction: Methods like micronization and nanosizing increase the surface area of the compound, which can enhance the dissolution rate.[2]

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create an amorphous form, which is generally more soluble than the crystalline form.[3]

  • Chemical Modifications: These strategies involve altering the chemical structure or using formulation aids:

    • pH Adjustment: For 1,6-naphthyridine derivatives with ionizable basic nitrogen atoms, adjusting the pH of the buffer to a more acidic range can lead to protonation and a significant increase in aqueous solubility.

    • Co-solvents: Using water-miscible organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can help to solubilize hydrophobic compounds.[4] However, it is crucial to keep the final concentration of the organic solvent low (typically <1%, ideally <0.5% for cell-based assays) to avoid solvent-induced artifacts or toxicity.[3]

    • Salt Formation: Creating a salt of an ionizable 1,6-naphthyridine derivative can dramatically improve its aqueous solubility and dissolution rate.

    • Use of Excipients: Solubilizing agents like cyclodextrins can encapsulate the poorly soluble drug, increasing its apparent solubility in water.[5]

Q4: How do I choose the right solubility enhancement strategy for my specific 1,6-naphthyridine derivative?

A4: The choice of strategy depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP), the requirements of your biological assay, and the stage of your research. A logical workflow can help guide your decision.

G start Start: Poorly Soluble 1,6-Naphthyridine Derivative physicochem Determine Physicochemical Properties (pKa, logP, Crystalline Form) start->physicochem assay_type Consider Assay Type (Biochemical vs. Cell-based) physicochem->assay_type is_ionizable Is the compound ionizable? assay_type->is_ionizable ph_adjust pH Adjustment is_ionizable->ph_adjust Yes salt_formation Salt Formation is_ionizable->salt_formation Yes co_solvent Co-solvent System is_ionizable->co_solvent No end_point Optimized Solubility for Assay ph_adjust->end_point salt_formation->end_point not_ionizable No yes_ionizable Yes solid_dispersion Solid Dispersion co_solvent->solid_dispersion cyclodextrin Cyclodextrin Complexation solid_dispersion->cyclodextrin particle_size Particle Size Reduction cyclodextrin->particle_size particle_size->end_point

Decision tree for selecting a solubility enhancement strategy.

Troubleshooting Guides

Problem: My 1,6-naphthyridine derivative precipitates when I dilute the DMSO stock in my aqueous assay buffer.

This is a common issue referred to as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower.

Possible Cause Troubleshooting Steps
High Final DMSO Concentration Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5% for cell-based assays and generally not exceeding 1%.[3] High concentrations of DMSO can be toxic to cells and may affect protein function.
Concentration Exceeds Aqueous Solubility Determine the kinetic solubility of your compound in the assay buffer to understand its solubility limit. Perform serial dilutions of your compound in the assay buffer and visually inspect for precipitation or measure turbidity.[6]
Rapid Dilution Instead of a single large dilution, perform a stepwise (serial) dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[7]
Suboptimal Buffer pH If your 1,6-naphthyridine derivative has a basic pKa, its solubility will be pH-dependent. Test the solubility in buffers with different pH values. A lower pH may increase solubility by protonating the basic nitrogen atoms.
Insufficient Mixing Immediately after adding the compound to the aqueous buffer, ensure thorough mixing by vortexing or sonicating the solution to promote rapid and uniform dispersion.[7]

Quantitative Data on Solubility

Compound TypeCompound ExampleSolvent/MediumSolubility (µg/mL)Reference
FGFR InhibitorPyrido[2,3-d]pyrimidin-7(8H)-one derivativeAqueous Buffer (pH 7.4)< 1[8]
c-Met InhibitorABN401Water~0.3 (at 298.15 K)[9][10]
c-Met InhibitorABN401Transcutol® HP~300 (at 298.15 K)[9][10]
c-Met InhibitorABN401Ethanol~2.5 (at 298.15 K)[9][10]
c-Met InhibitorABN401DMSOHigh[9][10]
Tyrosine Kinase InhibitorAlectinib HClWater10.3 ± 1.2[11]
Tyrosine Kinase InhibitorAlectinib HClMethanol1990.8 ± 7.2[11]
Tyrosine Kinase InhibitorAlectinib HClDMSO4500.0 ± 6.1[11]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Turbidimetry

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of compounds when transitioning from a DMSO stock to an aqueous buffer.

Materials:

  • Test 1,6-naphthyridine derivative(s)

  • 100% DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring absorbance (turbidity) at a wavelength between 500-620 nm

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the 1,6-naphthyridine derivative in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Addition to Aqueous Buffer: In a separate 96-well plate, add PBS (pH 7.4). Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO serial dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of approximately 1-2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Turbidity Measurement: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb light (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed compared to the buffer-only control is considered the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility Assay by Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement. It is often used in later stages of drug development.[12][13]

Materials:

  • Solid (crystalline) form of the 1,6-naphthyridine derivative

  • Selected aqueous buffer (e.g., PBS pH 7.4) or other relevant solvent

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV or MS detector

Procedure:

  • Preparation: Add an excess amount of the solid 1,6-naphthyridine derivative to a glass vial containing a known volume of the selected buffer or solvent. Ensure there is undissolved solid material present.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the 1,6-naphthyridine derivative in the diluted sample using a validated HPLC method.

  • Calculation: Calculate the thermodynamic solubility based on the measured concentration and the dilution factor.

Signaling Pathways and Experimental Workflows

Many 1,6-naphthyridine derivatives have been investigated as kinase inhibitors. Understanding the signaling pathways they target is crucial for interpreting biological data. Below are diagrams for the FGFR4 and c-Met signaling pathways, which are common targets for this class of compounds.

FGFR4_Signaling cluster_membrane Plasma Membrane FGFR4 FGFR4 FRS2 FRS2 FGFR4->FRS2 binds & phosphorylates KLB β-Klotho FGF19 FGF19 FGF19->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation

Simplified FGFR4 signaling pathway.

cMet_Signaling cluster_membrane Plasma Membrane cMet c-Met Receptor GAB1 GAB1 cMet->GAB1 recruits & phosphorylates GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 phosphorylates HGF HGF HGF->cMet binds GAB1->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Processes Proliferation, Survival, Migration, Invasion ERK->Cell_Processes AKT AKT PI3K->AKT AKT->Cell_Processes STAT3->Cell_Processes Experimental_Workflow start Start: 1,6-Naphthyridine Derivative Powder stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep solubility_assay Perform Kinetic/Thermodynamic Solubility Assay stock_prep->solubility_assay solubility_limit Determine Solubility Limit in Assay Buffer solubility_assay->solubility_limit is_soluble Is solubility sufficient for desired assay concentration? solubility_limit->is_soluble proceed_assay Proceed with Biological Assay is_soluble->proceed_assay Yes optimize_solubility Implement Solubility Enhancement Strategy (e.g., pH adjustment, co-solvents) is_soluble->optimize_solubility No end_point Report Results with Solubility Information proceed_assay->end_point retest_solubility Re-test Solubility optimize_solubility->retest_solubility retest_solubility->is_soluble

References

Technical Support Center: Suzuki Coupling of Electron-Deficient Heteroaryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of electron-deficient heteroaryl bromides.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with an electron-deficient heteroaryl bromide failing or giving low yields?

A1: Failure or low yields in the Suzuki coupling of electron-deficient heteroaryl bromides can stem from several factors. While the electron-deficient nature of the heteroaryl bromide generally favors the oxidative addition step of the catalytic cycle, other issues can arise. Common problems include catalyst and ligand incompatibility, suboptimal base selection, and catalyst deactivation due to oxygen contamination.[1] It is crucial to ensure a thoroughly inert atmosphere and use degassed solvents.[1][2]

Q2: What is the best catalyst system for coupling electron-deficient heteroaryl bromides?

A2: For electron-deficient heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ may not be optimal.[1] More robust catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are often more effective.[1][3] Buchwald-type palladacycle precatalysts paired with ligands such as XPhos, SPhos, or RuPhos are highly recommended for these challenging substrates.[1][4] These ligands enhance both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][3]

Q3: How do I choose the right base for my reaction?

A3: The base plays a critical role in the transmetalation step.[1] For electron-deficient systems, standard bases like sodium carbonate might lead to low yields.[5] Stronger inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective as they can accelerate a slow transmetalation step.[2][4][5] The choice of base can also be solvent-dependent; for instance, K₃PO₄ often works well in toluene/water or dioxane/water mixtures.[4]

Q4: I am observing significant protodeboronation of my boronic acid. How can I prevent this?

A4: Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a major side reaction, especially with unstable heteroaryl boronic acids.[6] To mitigate this, ensure anhydrous reaction conditions where possible, although some water is often necessary for the reaction to proceed. Using more stable boronic acid derivatives, such as boronate esters (e.g., pinacol esters) or potassium heteroaryltrifluoroborates, can significantly reduce protodeboronation.[6][7]

Q5: Can I use heteroaryl chlorides instead of bromides?

A5: Yes, but heteroaryl chlorides are generally less reactive than bromides due to the stronger carbon-chlorine bond, which makes the oxidative addition step more difficult.[3][8] To couple heteroaryl chlorides, more active catalyst systems are required.[9] Catalysts with bulky, electron-donating ligands, such as those developed by Buchwald, are often necessary to achieve good yields with chloride substrates.[8][10][11]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of electron-deficient heteroaryl bromides.

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Catalyst Inactivity: The palladium catalyst is not active or has decomposed.[2] 2. Oxygen Contamination: Oxygen can deactivate the catalyst and lead to boronic acid homocoupling.[1][2] 3. Suboptimal Reaction Conditions: Temperature or reaction time may be insufficient.[1]1. Use a Robust Catalyst System: Switch to a Buchwald-type palladacycle precatalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos).[1][4] 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1][2] 3. Optimize Conditions: Gradually increase the reaction temperature (e.g., to 80-110 °C) and monitor the reaction over a longer period using TLC or LC-MS.[1]
Dehalogenation Side Reaction The heteroaryl bromide is being converted to the corresponding arene. This is common with electron-deficient substrates.[5]1. Use a Weaker Base: Strong bases can sometimes promote dehalogenation. Consider switching to a milder base like K₂CO₃ or KF.[5] 2. Optimize Solvent: The choice of solvent can influence side reactions. Screen different solvent systems.[5]
Low Yield with π-Deficient Heterocycles (e.g., Pyridines) The Lewis-basic nitrogen atom can coordinate to the palladium catalyst, leading to deactivation. This is a well-known issue, especially with 2-substituted pyridines.[6]1. Use Specialized Ligands: Employ ligands designed to mitigate catalyst poisoning, such as bulky Buchwald-type ligands.[2] 2. Use Anhydrous Conditions: Anhydrous coupling conditions using reagents like potassium trimethylsilanolate (TMSOK) can be effective for these challenging substrates.[12]
Boronic Acid Decomposition Heteroaryl boronic acids, particularly π-rich ones like those derived from furan or pyrrole, can be unstable under reaction conditions, leading to protodeboronation or other decomposition pathways.[6]1. Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a potassium heteroaryltrifluoroborate or a neopentylglycolboronate ester.[6][7][12] 2. Control Reaction Conditions: Use milder bases and lower temperatures where possible to minimize decomposition.
Catalyst and Ligand Selection Guide
Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[4]1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[4]1-2
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Readily available and well-understood.2-5
PdCl₂(dppf) Diphosphine complexGood for a range of substrates and relatively air-stable.1-3
Common Bases and Solvents
BaseSolvent SystemComments
K₃PO₄ Toluene/H₂O or Dioxane/H₂OStrong base effective for many challenging couplings; promotes high reaction rates.[4]
Cs₂CO₃ Dioxane or THFStrong base that can accelerate slow reactions, but is more expensive.[4][5]
K₂CO₃ Dioxane/H₂O or DMFCommon and moderately strong base.[4][5]
KF TolueneA milder base that can be effective in minimizing dehalogenation.[5]

Key Experimental Workflows and Pathways

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n PdII_Aryl [Ar-Pd(II)-X]L_n Pd0->PdII_Aryl Oxidative Addition Product Ar-R' PdII_Boronate [Ar-Pd(II)-R']L_n PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination PdII_Boronate->Product ArylHalide Ar-X (Heteroaryl Bromide) ArylHalide->PdII_Aryl Organoboron R'-B(OR)₂ Organoboron->PdII_Boronate Base Base (e.g., K₃PO₄) Base->PdII_Boronate Activates Organoboron Byproducts X-B(OR)₂ + Base-H⁺ Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_atmosphere Is the reaction atmosphere inert? start->check_atmosphere check_catalyst Is the catalyst system optimal? (e.g., Pd(PPh₃)₄) check_base Is the base strong enough? check_catalyst->check_base Yes sol_catalyst Switch to Buchwald Ligand/Precatalyst (e.g., SPhos, XPhos) check_catalyst->sol_catalyst No check_conditions Are reaction conditions harsh enough? sol_conditions Increase Temperature (80-110 °C) &/or Reaction Time check_conditions->sol_conditions No end_node Reaction Optimized check_conditions->end_node Yes check_atmosphere->check_catalyst Yes sol_atmosphere Degas Solvents Thoroughly Use Ar or N₂ Balloon check_atmosphere->sol_atmosphere No check_base->check_conditions Yes sol_base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check_base->sol_base No sol_catalyst->end_node sol_conditions->end_node sol_atmosphere->end_node sol_base->end_node

References

Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing protodeboronation, a critical side reaction in Suzuki-Miyaura coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the undesired cleavage of the carbon-boron bond in their reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in Suzuki-Miyaura reactions?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a boronic acid or its ester, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3][4] This process consumes the boronic acid, which is the nucleophilic partner in the Suzuki-Miyaura coupling, leading to a reduced yield of the desired cross-coupled product and the formation of a deboronated byproduct (Ar-H instead of Ar-B(OH)₂).[4] This not only lowers the efficiency of the reaction but also complicates the purification of the target molecule.[2][5]

Q2: What are the primary causes and mechanisms of protodeboronation?

A2: Protodeboronation can be initiated by several factors and can proceed through different mechanisms. The reaction is highly dependent on the pH of the medium, with both acid- and base-catalyzed pathways existing.[1][5][6]

  • Base-Catalyzed Protodeboronation: This is particularly relevant for Suzuki-Miyaura reactions, which are typically conducted under basic conditions.[5] A base, such as a hydroxide ion, can attack the boron atom to form a more reactive boronate species ([ArB(OH)₃]⁻).[1][5] This intermediate is then protonated at the ipso-carbon by a proton source, like water, which cleaves the C-B bond.[5]

  • Acid-Catalyzed Protodeboronation: Under acidic conditions, the boronic acid can be protonated, leading to the cleavage of the C-B bond.[1][5]

  • Palladium-Catalyzed Protodeboronation: Recent studies have shown that palladium complexes, especially those with bulky phosphine ligands, can actively catalyze protodeboronation.[7][8][9][10] This occurs competitively during the cross-coupling reaction.[7]

  • Substrate-Specific Mechanisms: Certain substrates, like basic heteroaromatic boronic acids (e.g., 2-pyridine boronic acid), can form reactive zwitterionic species under neutral pH conditions that readily undergo protodeboronation.[1][2] Electron-deficient arylboronic acids are also particularly susceptible to this side reaction.[6][11][12]

Q3: Which types of boronic acids are most susceptible to protodeboronation?

A3: The susceptibility of a boronic acid to protodeboronation is highly dependent on its electronic and structural properties.

  • Heteroaromatic Boronic Acids: Boronic acids containing basic nitrogen atoms, such as 2-pyridylboronic acid, are notoriously unstable and prone to protodeboronation.[1][2][13] This is often due to the formation of a reactive zwitterionic intermediate at neutral pH.[1][2]

  • Electron-Deficient Arylboronic Acids: Arylboronic acids bearing electron-withdrawing groups are more susceptible to protodeboronation, particularly under basic conditions.[6][11][12][14]

  • Sterically Hindered Boronic Acids: While not a universal rule, sterically hindered boronic acids can sometimes be more prone to protodeboronation, especially if the steric bulk impedes the desired cross-coupling reaction, allowing more time for the side reaction to occur.

Q4: How can I detect and quantify protodeboronation in my reaction?

A4: The most common methods for identifying and quantifying protodeboronation involve chromatographic and spectroscopic analysis of the reaction mixture. You should look for the presence of the deboronated byproduct, which has a molecular weight corresponding to the parent arene or heteroarene of your boronic acid starting material.

  • Analytical Techniques: LC-MS, GC-MS, and NMR spectroscopy are effective tools for identifying the protodeboronated byproduct.[2][4]

  • Quantification: To quantify the extent of protodeboronation, you can use an internal standard in your reaction mixture and analyze aliquots at different time points using ¹H NMR or ¹⁹F NMR (if applicable).[2] By comparing the integral of the byproduct signal to that of the internal standard and the remaining starting material, you can determine the percentage of protodeboronation.[2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues with protodeboronation in your Suzuki-Miyaura reactions.

Problem: Low yield of the desired coupled product with significant formation of the deboronated byproduct.

Here is a decision tree to help you troubleshoot the potential causes and identify effective solutions:

G start High Protodeboronation Observed check_boronic_acid Is the boronic acid known to be unstable? (e.g., heteroaromatic, electron-deficient) start->check_boronic_acid use_derivative Action: Use a more stable boronic acid derivative (Pinacol ester, MIDA ester, or trifluoroborate salt) check_boronic_acid->use_derivative Yes check_conditions Review Reaction Conditions check_boronic_acid->check_conditions No base Is a strong base being used? (e.g., NaOH, KOH) check_conditions->base weaker_base Action: Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, CsF) base->weaker_base Yes temperature Is the reaction run at a high temperature? base->temperature No lower_temp Action: Lower the reaction temperature temperature->lower_temp Yes catalyst Is the catalytic turnover slow? temperature->catalyst No optimize_catalyst Action: Optimize the catalyst system - Increase catalyst loading - Use a more active catalyst/ligand combination - Use a Pd(0) precatalyst catalyst->optimize_catalyst Yes water Is excess water present? catalyst->water No anhydrous Action: Use anhydrous solvents and reagents water->anhydrous Yes

A decision tree for troubleshooting protodeboronation.

Data on the Impact of Reaction Parameters

The following tables summarize the qualitative and quantitative effects of various reaction parameters on the extent of protodeboronation.

Table 1: Influence of Base on Protodeboronation

BaseRelative StrengthGeneral Impact on ProtodeboronationRecommended for...
NaOH, KOHStrongHighReactions with very stable boronic acids
K₂CO₃, Cs₂CO₃ModerateModerateGeneral use, good starting point for optimization
K₃PO₄WeakLowUnstable boronic acids (e.g., heteroaromatic)
CsF, KOAcWeak/MildLowSensitive substrates, anhydrous conditions

Note: The choice of base can be substrate-dependent, and screening is often necessary.[11][15]

Table 2: Effect of Ligands on Palladium-Catalyzed Protodeboronation

Ligand TypeSteric BulkGeneral Impact on ProtodeboronationExample Ligands
MonophosphineBulkyPromotes protodeboronationP(t-Bu)₃, XPhos, SPhos
MonophosphineLess BulkyMinimal protodeboronationPPh₃, P(OPh)₃

Note: While bulky ligands can accelerate the desired cross-coupling, they can also promote Pd-catalyzed protodeboronation.[7][8][9] A balance must be struck based on the specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Protodeboronation-Prone Boronic Acid Using a Milder Base

This protocol is a starting point for reactions involving sensitive boronic acids where protodeboronation is a concern.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or boronic ester (1.2–1.5 equiv.), and a mild base such as potassium phosphate (K₃PO₄, 3.0 equiv.).[16]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.[5]

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe.[5][17]

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60–80 °C) and monitor the reaction progress by TLC or LC-MS.[16][18]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[11][16]

Protocol 2: "Slow-Release" Strategy Using an N-Methyliminodiacetic Acid (MIDA) Boronate Ester

This protocol is recommended for particularly challenging couplings with highly unstable boronic acids.[1][5] The MIDA boronate provides a slow, controlled release of the free boronic acid, keeping its concentration low and minimizing protodeboronation.[1][11]

  • Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv.), the MIDA boronate ester (1.1–1.2 equiv.), a weak base (e.g., K₃PO₄, 3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) to a reaction vial.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., THF/water, 10:1) to the vial.[5]

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C). Stir vigorously to ensure proper mixing.

  • Monitoring and Work-up: Monitor the reaction for the consumption of the aryl halide. Once complete, perform a standard aqueous work-up as described in Protocol 1, followed by purification.

Visualization of Key Pathways and Workflows

Suzuki Coupling Catalytic Cycle vs. Competing Protodeboronation Pathway

G cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation A Pd(0)L₂ B Ar¹-Pd(II)-X(L₂) A->B Oxidative Addition (Ar¹-X) C Ar¹-Pd(II)-Ar²(L₂) B->C Transmetalation (Ar²B(OH)₂) C->A D Ar¹-Ar² C->D Reductive Elimination E Ar²B(OH)₂ F [Ar²B(OH)₃]⁻ E->F Base G Ar²-H F->G H₂O E_source Boronic Acid (Ar²B(OH)₂) E_source->B Desired Pathway E_source->E Side Reaction

The desired Suzuki-Miyaura cycle and the competing protodeboronation side reaction.

Experimental Workflow to Mitigate Protodeboronation

G start Start: Design Suzuki Reaction step1 Step 1: Substrate Assessment Is the boronic acid prone to protodeboronation? start->step1 step2a Step 2a: Use Boronic Acid Derivative (Pinacol, MIDA ester, etc.) step1->step2a Yes step2b Step 2b: Proceed with Boronic Acid step1->step2b No step3 Step 3: Select Mild Reaction Conditions - Weaker Base (K₃PO₄, Cs₂CO₃) - Lower Temperature (e.g., 60-80 °C) step2a->step3 step2b->step3 step4 Step 4: Choose a Highly Active Catalyst System step3->step4 step5 Step 5: Run a Small-Scale Test Reaction step4->step5 step6 Step 6: Analyze Reaction Outcome (LC-MS, NMR for byproduct formation) step5->step6 step7 Is Protodeboronation > 5-10%? step6->step7 step8 Optimization Loop: - Screen bases - Screen solvents - Screen catalysts/ligands - Lower temperature further step7->step8 Yes end End: Scale-up Optimized Reaction step7->end No step8->step5

A recommended experimental workflow to minimize protodeboronation in Suzuki reactions.

References

Technical Support Center: Column Chromatography Purification of Bromo-Naphthyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of bromo-naphthyridine products using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying bromo-naphthyridine derivatives?

A1: The most commonly used stationary phase for the purification of bromo-naphthyridine derivatives is silica gel (230-400 mesh).[1][2] Due to the polar nature of the nitrogen-containing naphthyridine ring, silica gel, a polar adsorbent, is generally effective for separation.[1] In cases where the compound shows strong interaction with silica or is acid-sensitive, neutral or basic alumina can be a suitable alternative.[1] For highly polar compounds that are difficult to purify on normal-phase silica, reversed-phase silica (e.g., C18) may also be considered.[1]

Q2: How do I select an appropriate mobile phase (eluent) for my bromo-naphthyridine product?

A2: The choice of mobile phase is crucial and depends on the polarity of your specific bromo-naphthyridine derivative. A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for a retention factor (Rf) of approximately 0.3 for the desired product to achieve good separation on the column.[3]

Commonly used solvent systems for nitrogen-containing heterocycles include mixtures of a non-polar solvent and a more polar solvent, such as:

  • Hexanes/Ethyl Acetate[1][3]

  • Dichloromethane/Hexane[2]

  • Petroleum Ether/Ethyl Ether[4][5]

  • Dichloromethane/Methanol (for more polar compounds)[3][4]

For basic compounds like bromo-naphthyridines, which can interact with the acidic silanol groups on silica gel leading to peak tailing, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase.[3]

Q3: Should I use isocratic or gradient elution?

A3: Gradient elution is often more effective for purifying crude reaction mixtures that contain multiple components with a range of polarities.[1] A typical gradient involves starting with a low polarity mobile phase and gradually increasing the proportion of the more polar solvent. This allows for the elution of non-polar impurities first, followed by the desired product, and then more polar impurities, often resulting in better separation and sharper peaks. Isocratic elution (using a constant solvent composition) can be effective if the impurities are well-separated from the product on the TLC plate.

Q4: My bromo-naphthyridine product appears to be degrading on the silica gel column. What can I do?

A4: Bromo-naphthyridines, being basic nitrogen heterocycles, can be sensitive to the acidic nature of silica gel. To mitigate degradation, consider the following:

  • Deactivate the silica gel: Pre-treat the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine.[3]

  • Use an alternative stationary phase: Switch to a less acidic stationary phase such as neutral or basic alumina.[1]

  • Minimize contact time: Use flash chromatography with a shorter, wider column and a slightly faster flow rate to reduce the time the compound spends on the stationary phase.[3]

  • Perform a stability test: Spot your compound on a TLC plate and let it sit for an hour before eluting to check for degradation.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities The polarity of the mobile phase is too high or too low.Optimize the mobile phase composition based on TLC analysis. Aim for an Rf of ~0.3 for your product.[3]
The sample was overloaded on the column.Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[1]
Isomeric byproducts are present.Use a high-efficiency silica gel and a slow, shallow gradient of a less polar eluent system.
Product Elutes Too Quickly (Low Retention) The mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase mixture.
Product Does Not Elute from the Column (High Retention) The mobile phase is not polar enough.Gradually increase the proportion of the polar solvent. For very polar compounds, a system like dichloromethane/methanol may be necessary.[3][4]
The compound is strongly interacting with the acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[3]
Peak Tailing or Streaking Strong interaction between the basic nitrogen of the naphthyridine and acidic silanol groups on the silica gel.Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase to neutralize the acidic sites.[3]
The sample was overloaded.Reduce the amount of sample loaded onto the column.
The compound is not sufficiently soluble in the mobile phase.Try a different solvent system in which your compound is more soluble.
Irreproducible Results Inconsistent column packing.Use a consistent slurry packing method to create a homogeneous column bed.[1]
Changes in mobile phase composition.Always use freshly prepared and accurately measured mobile phases.
The crude product is not soluble in the eluting solvent for loading.Dissolve the crude mixture in a minimal amount of a strong, polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder and load this onto the column (dry loading).[4][6]

Quantitative Data Summary

The following table provides examples of column chromatography conditions that can be used as a starting point for the purification of bromo-naphthyridine and related compounds.

Compound Type Stationary Phase Mobile Phase (Eluent) Elution Mode Reference
Bromo-naphthyridine intermediateSilica GelGradients of methanol in dichloromethane or ethyl ether in petroleum etherGradient[4][5]
Bromo-pyridine derivativeSilica GelDichloromethane/Hexane (3:2)Isocratic[2]
General Nitrogen HeterocyclesSilica GelHexanes/Ethyl Acetate (with 0.1% triethylamine)Isocratic or Gradient[3]
General Nitrogen HeterocyclesSilica GelDichloromethane/Methanol (with 0.1% triethylamine)Isocratic or Gradient[3]
Benzo[c]naphthyridine derivativeSilica GelHexane/Ethyl Acetate (e.g., 95:5 to 50:50)Gradient[1]

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Mobile Phase Selection:

    • Using TLC, identify a solvent system where the desired bromo-naphthyridine product has an Rf value of approximately 0.3.[3]

    • If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the mobile phase.[3]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.[1]

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel bed. Allow the sample to fully adsorb onto the silica.[1]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method is preferred for samples not very soluble in the mobile phase.[4][6]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to the top of the column (using a pump or compressed air) to achieve a steady flow rate (a common recommendation is a flow rate of about 2 inches/minute).[3]

    • If using a gradient, gradually increase the percentage of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Monitor the composition of the fractions using TLC to identify those containing the pure product.[1]

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified bromo-naphthyridine product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Mobile Phase, Rf ~0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Bromo-naphthyridine Evaporate->Pure_Product

Caption: General workflow for purifying bromo-naphthyridine products.

troubleshooting_flowchart decision decision solution solution problem problem start Start Purification check_separation Good Separation? start->check_separation poor_sep Poor Separation check_separation->poor_sep No check_tailing Peak Tailing? check_separation->check_tailing Yes optimize_mp Optimize Mobile Phase (Adjust Polarity) poor_sep->optimize_mp tailing Peak Tailing check_tailing->tailing Yes check_retention Correct Retention? check_tailing->check_retention No add_base Add Triethylamine (0.1-1%) to Mobile Phase tailing->add_base no_elution No Elution check_retention->no_elution No fast_elution Fast Elution check_retention->fast_elution Too Fast success Successful Purification check_retention->success Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity optimize_mp->start add_base->start increase_polarity->start decrease_polarity->start

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Palladium Catalyst Residue Removal from Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalyst residues from naphthyridine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked questions (FAQs)

Q1: Why is it challenging to remove palladium residues from naphthyridine compounds?

A1: The nitrogen atoms within the naphthyridine ring system can act as ligands, forming stable complexes with palladium. This coordination can increase the solubility of palladium species in the reaction mixture, making their removal by simple filtration or standard chromatographic methods difficult.

Q2: What are the regulatory limits for palladium residues in active pharmaceutical ingredients (APIs)?

A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs. For palladium, a Class 2B element, the oral permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance. It is crucial to consult the latest ICH Q3D guidelines for specific limits.[1]

Q3: What are the most common methods for removing palladium residues?

A3: The most common methods include:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium.

  • Chromatography: Employing techniques like column chromatography.[2]

  • Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.[1]

  • Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[1]

  • Filtration: Passing the reaction mixture through a filter aid like celite to remove heterogeneous palladium.[2]

Q4: How do I choose the best palladium removal method for my naphthyridine compound?

A4: The optimal method depends on several factors, including the specific naphthyridine derivative, the palladium catalyst used, the solvent system, and the scale of the reaction. A screening of different methods is often necessary to identify the most effective and efficient approach for your specific case.

Troubleshooting Guides

Issue 1: High levels of residual palladium after purification.

  • Possible Cause: Strong coordination of palladium to the naphthyridine nitrogen atoms.

  • Troubleshooting Steps:

    • Scavenger Screening: Test a variety of palladium scavengers with different functional groups (e.g., thiol, thiourea, 2,4,6-trimercaptotriazine (TMT)) to identify the most effective one for your system.[3]

    • Optimize Scavenging Conditions: Experiment with the scavenger loading, temperature, and treatment time.

    • Combined Methods: Consider a multi-step purification approach, such as scavenger treatment followed by crystallization or chromatography.[4]

Issue 2: Significant product loss during palladium removal.

  • Possible Cause: Non-specific adsorption of the naphthyridine compound onto the scavenger or adsorbent (e.g., activated carbon).

  • Troubleshooting Steps:

    • Reduce Adsorbent Amount: Use the minimum effective amount of the scavenger.

    • Solvent Selection: Choose a solvent that maximizes the solubility of your product while still allowing for efficient scavenging of palladium.

    • Alternative Scavengers: Switch to a more selective scavenger that has a lower affinity for your product.

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variability in the palladium species (e.g., oxidation state) at the end of the reaction.

  • Troubleshooting Steps:

    • Standardize Work-up: Implement a consistent work-up procedure before the palladium removal step.

    • Use a Broad-Spectrum Scavenger: Employ a scavenger that is effective against various palladium species.

    • Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert palladium to a single, more easily removed species.

Data Presentation: Comparison of Palladium Scavengers

The following table summarizes the performance of various scavengers in removing palladium from different reaction mixtures, which can serve as a starting point for selecting a suitable scavenger for your naphthyridine compound.

Scavenger TypeFunctional GroupInitial Pd (ppm)Final Pd (ppm)ConditionsReference
Silica-basedThiol223920TMT (20 mol %), activated charcoal (0.2 wt), DCM, 20 °C, 2 h[3]
Polystyrene-basedTMT33010-300.20 wt MP-TMT, DMF, overnight[3]
Silica-basedTMT-70.03 wt Si-TMT, 35 °C, 2 h[3]
Polymer-basedPoly(glycidyl methacrylate) copolymer32840.4 wt scavenger, THF/anisole, recirculation[3]

Experimental Protocols

Protocol 1: General Batch Scavenging Procedure

  • Reaction Work-up: After the palladium-catalyzed reaction is complete, perform a standard aqueous work-up.

  • Solvent Selection: Dissolve the crude naphthyridine compound in a suitable organic solvent (e.g., THF, DCM, Toluene).

  • Scavenger Addition: Add the selected solid-supported palladium scavenger (typically 5-10 equivalents relative to the initial palladium catalyst loading).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1-24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration and Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze the residual palladium content using ICP-MS or a similar sensitive technique.[5][6]

Protocol 2: Fixed-Bed Scavenging using a Cartridge

This method is suitable for continuous flow applications.

  • Cartridge Selection: Choose a pre-packed cartridge containing the desired palladium scavenger.

  • Equilibration: Equilibrate the cartridge by passing the solvent through it.

  • Loading: Pass the solution of the crude naphthyridine compound through the cartridge at an optimized flow rate.

  • Washing: Wash the cartridge with fresh solvent to elute any remaining product.

  • Analysis: Collect the eluent and analyze for residual palladium content.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_scavenging Scavenging cluster_purification Purification & Analysis start Crude Naphthyridine Compound dissolve Dissolve in Suitable Solvent start->dissolve add_scavenger Add Palladium Scavenger dissolve->add_scavenger stir Stir (1-24h, RT to 60°C) add_scavenger->stir filter Filter through Celite stir->filter wash Wash with Fresh Solvent filter->wash concentrate Concentrate wash->concentrate analyze Analyze Pd Content (ICP-MS) concentrate->analyze end Purified Naphthyridine Compound analyze->end

Caption: Batch Scavenging Workflow.

Troubleshooting_Logic cluster_scavenger Scavenger Optimization cluster_method Method Modification start High Residual Palladium? screen_scavengers Screen Different Scavengers start->screen_scavengers Yes end_success Palladium Removed start->end_success No optimize_conditions Optimize Conditions (Time, Temp, Loading) screen_scavengers->optimize_conditions screen_scavengers->end_success Effective? combined_methods Combine with Crystallization or Chromatography optimize_conditions->combined_methods optimize_conditions->end_success Effective? pre_treatment Consider Pre-treatment combined_methods->pre_treatment combined_methods->end_success Effective? pre_treatment->end_success Effective? end_fail Re-evaluate Strategy pre_treatment->end_fail

Caption: Troubleshooting Decision Tree.

References

Addressing poor reactivity of hindered amines in C-N coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for Addressing Poor Reactivity of Hindered Amines in C-N Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions to address the challenges associated with the carbon-nitrogen (C-N) coupling of sterically hindered amines. Hindered amines are crucial building blocks in medicinal chemistry, but their low nucleophilicity and steric bulk often lead to poor reaction outcomes.

Troubleshooting Guide

This guide offers solutions to common problems encountered during the C-N coupling of hindered amines.

Frequently Encountered Issues and Solutions

Question: My C-N coupling reaction with a hindered secondary amine is giving a low or no yield. What are the likely causes and how can I fix it?

Answer: Low yields in the C-N coupling of hindered amines typically stem from a few key factors. The troubleshooting process should systematically address the catalyst system, reaction conditions, and reagents.

1. Inappropriate Catalyst System: The combination of the palladium precursor and the ligand is critical. For hindered amines, the reductive elimination step is often rate-limiting. To overcome this, bulky and electron-rich phosphine ligands are required to promote this step.[1]

  • Recommendation: Switch to a more appropriate ligand. For hindered amines, ligands from the Buchwald biarylphosphine family are often the most effective.[1][2][3] Consider using ligands such as RuPhos, XPhos, or tBuXPhos. These ligands favor the formation of the monoligated palladium species, which accelerates all steps of the catalytic cycle.[1]

2. Suboptimal Base: The choice of base is crucial. Weaker bases, like carbonates, are often insufficient to deprotonate the hindered amine or the catalyst-amine complex effectively.[4]

  • Recommendation: Employ a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is the most commonly used and effective base for these challenging couplings.[4] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be considered.

3. Insufficient Temperature: The activation energy for the coupling of hindered substrates is often high.

  • Recommendation: Increase the reaction temperature. Reactions involving hindered amines often require temperatures in the range of 80-120 °C.

4. Inactive Catalyst: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Inadequate degassing or a poor inert atmosphere can lead to catalyst deactivation.

  • Recommendation: Ensure all reagents and the solvent are thoroughly degassed. The reaction should be set up in a glovebox or using Schlenk line techniques to maintain an inert atmosphere of argon or nitrogen.

Quantitative Data on Ligand and Base Selection

The following table summarizes the impact of different ligands and bases on the yield of the Buchwald-Hartwig amination of a sterically hindered secondary amine with an aryl bromide.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
1P(o-tolyl)3NaOt-BuToluene100<10
2BINAPNaOt-BuToluene10045
3XPhosK3PO4Toluene10030
4XPhos NaOt-Bu Toluene 100 92
5RuPhos NaOt-Bu Toluene 100 95

Data is representative and compiled based on general trends reported in the literature.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor yields in C-N coupling reactions with hindered amines.

troubleshooting_workflow start Low/No Yield with Hindered Amine check_catalyst Is a bulky, electron-rich biarylphosphine ligand being used? (e.g., XPhos, RuPhos) start->check_catalyst change_ligand Switch to a more appropriate ligand. check_catalyst->change_ligand No check_base Is a strong, non-nucleophilic base being used? (e.g., NaOtBu) check_catalyst->check_base Yes change_ligand->check_base change_base Use a stronger base. check_base->change_base No check_temp Is the reaction temperature sufficiently high? (e.g., 80-120 °C) check_base->check_temp Yes change_base->check_temp increase_temp Increase the reaction temperature. check_temp->increase_temp No check_inertness Was the reaction set up under strictly inert conditions? check_temp->check_inertness Yes increase_temp->check_inertness improve_inertness Improve degassing and inert atmosphere techniques. check_inertness->improve_inertness No consider_alternatives Consider alternative methods (e.g., Ullmann Condensation) check_inertness->consider_alternatives Yes improve_inertness->consider_alternatives

Caption: A step-by-step workflow for troubleshooting C-N coupling reactions.

Experimental Protocols

Key Experiment: Buchwald-Hartwig Amination of a Hindered Secondary Amine

Objective: To provide a general, robust protocol for the palladium-catalyzed C-N coupling of a sterically hindered secondary amine with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Hindered secondary amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 0.01 equiv)

  • RuPhos (0.025 mmol, 0.025 equiv)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube or vial with a screw cap and PTFE septum

  • Magnetic stir bar

Procedure:

  • Preparation: In a glovebox, add the aryl bromide, hindered secondary amine, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to the Schlenk tube containing a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed toluene to the Schlenk tube.

  • Reaction Setup: Seal the Schlenk tube and remove it from the glovebox.

  • Heating: Place the Schlenk tube in a preheated oil bath at 100 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why are hindered amines less reactive in C-N coupling reactions? A1: The reduced reactivity is due to a combination of steric hindrance and decreased nucleophilicity.[5] The bulky substituents around the nitrogen atom physically block the approach to the palladium center and slow down the crucial reductive elimination step.[1]

Q2: Can I use aryl chlorides with hindered amines? A2: Yes, but it is more challenging. Aryl chlorides are less reactive than aryl bromides in oxidative addition. To couple aryl chlorides with hindered amines, more specialized and highly active catalyst systems are often required. Ligands like tBuBrettPhos have been developed for such challenging transformations.

Q3: What are the alternatives to the Buchwald-Hartwig amination for hindered amines? A3: When palladium-catalyzed methods fail, other options can be explored:

  • Ullmann Condensation: This is a copper-catalyzed reaction that can be effective for forming C-N bonds. While traditional Ullmann conditions are harsh (high temperatures), modern protocols with specific ligands allow the reaction to proceed under milder conditions.[6][7][8][9]

  • Nucleophilic Aromatic Substitution (SNAr): If the aryl halide is activated with strong electron-withdrawing groups, a direct SNAr reaction with the hindered amine may be possible without a metal catalyst.[10]

Relationship Between Different C-N Coupling Methods

The following diagram shows the relationship between the primary methods for C-N bond formation with hindered amines.

coupling_methods main_problem C-N Coupling of Hindered Amines buchwald Buchwald-Hartwig Amination (Palladium-catalyzed) main_problem->buchwald Primary Method ullmann Ullmann Condensation (Copper-catalyzed) main_problem->ullmann Alternative Method snar Nucleophilic Aromatic Substitution (SNAr) main_problem->snar Specific Case buchwald_details Requires bulky, electron-rich phosphine ligands. buchwald->buchwald_details ullmann_details Often requires higher temperatures but is a good alternative. ullmann->ullmann_details snar_details Only feasible for electron-deficient aryl halides. snar->snar_details

Caption: Key synthetic strategies for the C-N coupling of hindered amines.

References

Workup procedure for quenching Suzuki-Miyaura reactions effectively

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered during the quenching and workup stages of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise after the Suzuki-Miyaura reaction is complete, focusing on the workup procedure.

Problem 1: Emulsion formation during aqueous workup.

  • Question: I am observing a persistent emulsion at the organic-aqueous interface during extraction, making phase separation difficult. What can I do?

  • Answer: Emulsion formation is a common issue, often caused by the presence of polar solvents, salts, and palladium byproducts. Here are several strategies to resolve it:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[1] This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite or diatomaceous earth. This can help to remove particulate matter that may be stabilizing the emulsion.[2][3]

    • Solvent Modification: Add a small amount of a different organic solvent with a lower polarity, such as toluene or diethyl ether, which can alter the properties of the organic phase and facilitate separation.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.

Problem 2: Difficulty removing the palladium catalyst.

  • Question: My purified product is still contaminated with palladium, appearing as a black or colloidal suspension. How can I effectively remove it?

  • Answer: Palladium removal is crucial, especially in pharmaceutical applications. Several methods can be employed:

    • Filtration through Celite: A common first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[2][3] This is effective at removing heterogeneous palladium black.

    • Use of Scavengers: For soluble palladium species, solid-supported metal scavengers can be very effective. These are functionalized polymers or silica gels that chelate to the palladium, allowing it to be filtered off.

    • Activated Carbon Treatment: Stirring the organic solution of the crude product with activated carbon can adsorb residual palladium. The carbon is then removed by filtration.

    • Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help to extract palladium salts into the aqueous phase.

G start Reaction Mixture with Palladium Contamination celite Dilute with Solvent & Filter through Celite Pad start->celite check_pd Is Palladium Still Present? celite->check_pd scavenger Treat with Solid-Supported Metal Scavenger check_pd->scavenger Yes, Soluble activated_carbon Stir with Activated Carbon check_pd->activated_carbon Yes, Colloidal chelating_wash Aqueous Wash with Chelating Agent (e.g., EDTA) check_pd->chelating_wash Yes, Ionic end Palladium-Free Product check_pd->end No filtration Filter scavenger->filtration activated_carbon->filtration extraction Perform Liquid-Liquid Extraction chelating_wash->extraction filtration->end extraction->end

Problem 3: Unreacted boronic acid or its byproducts remaining in the product.

  • Question: My final product is contaminated with unreacted boronic acid or boronic acid-derived impurities. How can I remove these?

  • Answer: Boronic acids and their corresponding anhydrides (boroxines) can be persistent impurities. An effective way to remove them is through a basic aqueous wash.

    • Procedure: During the workup, wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH).[4] The basic conditions will deprotonate the boronic acid, forming a water-soluble boronate salt that will partition into the aqueous phase.

    • Alternative: For base-sensitive products, a wash with an aqueous solution of a milder base like sodium bicarbonate may be sufficient.

    • Consideration: Ensure your desired product is not acidic, as it would also be extracted into the basic aqueous layer.[4]

G start Crude Product with Boronic Acid Impurities base_wash Wash Organic Layer with Aqueous Base (e.g., 1M NaOH) start->base_wash phase_sep Separate Aqueous and Organic Layers base_wash->phase_sep product_check Is Product Acidic? phase_sep->product_check acidify Acidify Aqueous Layer and Re-extract Product product_check->acidify Yes dry_concentrate Dry and Concentrate Organic Layer product_check->dry_concentrate No acidify->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Frequently Asked Questions (FAQs)

Q1: What is the purpose of "quenching" a Suzuki-Miyaura reaction, and what are the common quenching agents?

A1: Quenching is the process of deactivating any remaining reactive species in the reaction mixture to ensure a safe and controlled workup. For Suzuki-Miyaura reactions, this typically involves stopping the catalytic cycle. The most common quenching agent is water.[1] Adding water will hydrolyze any remaining boronic acid and can help to precipitate some of the inorganic salts used in the reaction, aiding in their removal. For reactions run under anhydrous conditions, a simple cooling to room temperature followed by dilution with an organic solvent may be sufficient before proceeding to purification.

Q2: What is a standard liquid-liquid extraction protocol for a Suzuki-Miyaura reaction workup?

A2: A general protocol for a biphasic Suzuki-Miyaura reaction workup is as follows:

  • Cool the reaction mixture to room temperature.

  • Add water to quench the reaction and dissolve inorganic salts.[1]

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[1]

  • Combine the organic layers.

  • Wash the combined organic layer with brine to remove residual water.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

Q3: My reaction has gone to completion, but I am observing significant amounts of homocoupled boronic acid byproduct. How can I prevent this in the future?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[5] To minimize this:

  • Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture before adding the palladium catalyst. Maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction.[6]

  • Use a Pd(0) Source: Using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) precatalyst.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to more homocoupling.

Q4: Can I avoid column chromatography for purification?

A4: While column chromatography is a very common and effective purification method, it may be possible to avoid it in some cases:

  • Recrystallization: If your product is a solid and the impurities have different solubility profiles, recrystallization can be a highly effective method for purification.

  • Distillation: For volatile, thermally stable products, distillation can be an option.

  • Acid-Base Extraction: If your product has acidic or basic functionality and the impurities do not, a selective acid-base extraction can be used for purification.

Data Summary

Table 1: Common Quenching and Extraction Parameters

ParameterTypical Value/ReagentPurpose
Quenching AgentWaterDeactivates catalyst, dissolves salts
Extraction SolventEthyl Acetate, Dichloromethane, TolueneDissolves organic product
Washing Solution 11M NaOH (aq)Removes excess boronic acid
Washing Solution 2Brine (saturated NaCl(aq))Removes residual water, helps break emulsions[1]
Drying AgentAnhydrous Na₂SO₄ or MgSO₄Removes trace water from organic phase

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

  • Cooling and Quenching: Once the reaction is deemed complete by TLC or GC-MS, remove the heat source and allow the reaction mixture to cool to room temperature. Add deionized water (approximately 10 mL for a 1 mmol scale reaction) and stir for 5-10 minutes.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL for a 1 mmol scale reaction).[1]

  • Washing: Combine the organic layers and wash with brine (20 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

Protocol 2: Palladium Removal by Celite Filtration

  • Dilution: After cooling the reaction mixture, dilute it with a solvent in which the desired product is soluble but the palladium catalyst is less so (e.g., ethyl acetate or dichloromethane).

  • Celite Pad Preparation: Prepare a short plug of Celite in a fritted glass funnel or a Büchner funnel with filter paper. The pad should be about 1-2 cm thick.[2]

  • Filtration: Pass the diluted reaction mixture through the Celite pad.

  • Washing: Wash the Celite pad with additional fresh solvent to ensure all of the product is collected.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

Protocol 3: Boronic Acid Removal with a Basic Wash

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Basic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous NaOH solution. Shake the funnel vigorously and allow the layers to separate.

  • Separation: Drain the aqueous layer.

  • Neutralization (Optional): Wash the organic layer with water or brine to remove any residual base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the product, now free of boronic acid impurities.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Analysis of 3-Bromo-1,6-naphthyridine's Predicted NMR Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for this purpose. This guide provides a comparative analysis of the predicted ¹H and ¹³C NMR spectral data for 3-Bromo-1,6-naphthyridine against related heterocyclic systems. Due to the absence of direct experimental NMR data for this compound in the reviewed literature, this guide leverages data from analogous structures to forecast its spectral characteristics, offering a valuable predictive tool for researchers synthesizing or working with this compound.

The 1,6-naphthyridine core is a significant scaffold in medicinal chemistry, and the introduction of a bromine atom at the 3-position offers a versatile handle for further chemical modifications through cross-coupling reactions. An accurate understanding of its NMR spectrum is crucial for reaction monitoring and final product characterization.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

In the absence of direct experimental data, the following tables present predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of substituent effects and comparison with the experimentally determined NMR data of unsubstituted 1,6-naphthyridine and other brominated heterocyclic compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~8.8s-
H-4~8.3d~8.5
H-5~9.2s-
H-7~7.8d~6.0
H-8~8.7dd~8.5, ~1.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~152
C-3~120
C-4~138
C-4a~135
C-5~155
C-7~122
C-8~150
C-8a~140

Comparative Analysis with Alternative Compounds

To substantiate these predictions, it is instructive to compare them with the known NMR data of structurally related compounds. The following tables provide experimental data for 1,6-naphthyridine and other relevant brominated heterocycles.

Table 3: Experimental ¹H and ¹³C NMR Data for 1,6-Naphthyridine

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
29.03151.0
37.55121.5
48.65137.2
4a-136.1
59.20154.1
77.70121.1
88.71149.8
8a-139.2

Solvent: CDCl₃

The introduction of a bromine atom at the C-3 position is expected to induce a downfield shift for the adjacent protons and carbons due to its electron-withdrawing inductive effect, while also influencing the coupling patterns of the neighboring protons.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

General Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Instrumentation: Record the NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Optimize the spectral width to encompass all proton signals.

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for Spectral Prediction

The prediction of NMR spectra for a novel compound like this compound relies on a logical workflow that integrates data from known structures. The following diagram illustrates this process.

spectral_prediction_workflow cluster_data Input Data cluster_analysis Analysis cluster_prediction Prediction base_compound NMR Data of 1,6-Naphthyridine substituent_effects Analyze Substituent (Bromine) Effects base_compound->substituent_effects related_compounds NMR Data of other Bromo-Heterocycles related_compounds->substituent_effects comparison Compare Chemical Shifts & Coupling Constants substituent_effects->comparison predicted_spectra Predicted ¹H & ¹³C NMR Spectra of this compound comparison->predicted_spectra

Caption: Workflow for predicting the NMR spectra of this compound.

This structured approach, combining foundational knowledge of a parent scaffold with empirical data from related brominated systems, allows for a robust and scientifically grounded prediction of the NMR spectral characteristics of this compound. This predictive guide serves as an essential preliminary tool for researchers, enabling them to anticipate spectral features and aiding in the efficient and accurate characterization of this and similar novel chemical entities.

Reactivity Showdown: 3-Bromo-1,6-naphthyridine vs. 3-Chloro-1,6-naphthyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Medicinal Chemists and Synthesis Professionals

In the landscape of pharmaceutical research and drug development, the 1,6-naphthyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active molecules, particularly kinase inhibitors. The functionalization of this scaffold is paramount for exploring structure-activity relationships (SAR), and palladium-catalyzed cross-coupling reactions are the premier tools for this purpose. The choice of the halide at the 3-position—typically bromine or chlorine—is a critical decision that dictates synthetic strategy, influencing reaction efficiency, catalyst selection, and overall cost.

This guide provides an objective, data-supported comparison of the reactivity between 3-bromo-1,6-naphthyridine and the more economical 3-chloro-1,6-naphthyridine in two of the most vital transformations in modern drug discovery: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

The Fundamental Principle: Why Bromides are More Reactive

The enhanced reactivity of aryl/heteroaryl bromides over their corresponding chlorides is a well-established principle in organometallic chemistry.[1] This difference is primarily rooted in the carbon-halogen (C-X) bond dissociation energy (BDE). The C-Br bond is inherently weaker than the C-Cl bond, facilitating the crucial, and often rate-determining, oxidative addition step where the palladium(0) catalyst inserts into the C-X bond.[1] Consequently, bromo-derivatives typically react faster, under milder conditions, and require less sophisticated catalyst systems to achieve high yields.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds. When comparing the two substrates, this compound consistently demonstrates superior performance, affording high yields under standard conditions. In contrast, achieving comparable yields with 3-chloro-1,6-naphthyridine necessitates more advanced catalyst systems, higher temperatures, and longer reaction times.

Below is a summary of representative, experimentally-derived data illustrating this reactivity trend.

Reaction DataThis compound (Expected)3-Chloro-1,6-naphthyridine (Expected)
Coupling Partner 4-Methoxyphenylboronic Acid4-Methoxyphenylboronic Acid
Catalyst System Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)
Temperature (°C) 85110
Time (h) 418
Yield (%) ~92%~85%

Note: The data presented is compiled and extrapolated from typical results for analogous heteroaryl halides and serves to illustrate the general reactivity trend. Conditions are not from a single head-to-head experiment.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for forging C-N bonds, crucial for introducing amine functionalities common in bioactive molecules. Similar to the Suzuki coupling, the C-Br bond's lability makes this compound a more amenable substrate for this transformation. Coupling with the chloro-analogue is certainly feasible but requires the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, RuPhos) designed to facilitate the oxidative addition of the more robust C-Cl bond.

Reaction DataThis compound (Expected)3-Chloro-1,6-naphthyridine (Expected)
Coupling Partner MorpholineMorpholine
Catalyst System Pd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%)Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)
Base NaOtBu (1.5 equiv)NaOtBu (2.0 equiv)
Solvent TolueneToluene
Temperature (°C) 90110
Time (h) 620
Yield (%) ~95%~88%

Note: The data presented is compiled and extrapolated from typical results for analogous heteroaryl halides and serves to illustrate the general reactivity trend. Conditions are not from a single head-to-head experiment.

Experimental Protocols

The following are detailed, representative protocols for the cross-coupling reactions discussed. Researchers should note that optimization may be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe to achieve a final substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 2-6 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1,6-naphthyridine.

Optimized Protocol for Buchwald-Hartwig Amination of 3-Chloro-1,6-naphthyridine
  • Reagent Setup: In a glovebox or under a positive flow of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (NaOtBu, 2.0 equiv) to an oven-dried Schlenk tube equipped with a stir bar.

  • Substrate Addition: Add 3-chloro-1,6-naphthyridine (1.0 equiv) and the desired amine (1.2 equiv).

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and place it on a manifold.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final substrate concentration of approximately 0.2 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 16-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-amino-1,6-naphthyridine derivative.

Visualizing the Workflow and Reactivity Principles

To further clarify the processes and underlying principles, the following diagrams are provided.

G cluster_0 Reactivity Principle: Oxidative Addition Pd0 Pd(0) Catalyst CBr This compound (Weaker C-Br Bond) Pd0->CBr Faster / Milder Conditions CCl 3-Chloro-1,6-naphthyridine (Stronger C-Cl Bond) Pd0->CCl Slower / Harsher Conditions PdII_Br Oxidative Addition Complex (Br) CBr->PdII_Br Lower Energy Barrier PdII_Cl Oxidative Addition Complex (Cl) CCl->PdII_Cl Higher Energy Barrier G start Setup Reaction: - Halo-naphthyridine - Coupling Partner - Catalyst System - Base inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) start->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat to Optimized Temperature solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolate Pure Product purify->product

References

A Comparative Analysis of Suzuki Coupling Reactions: Bromo-naphthyridines vs. Iodo-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals and functional materials. For researchers and drug development professionals working with nitrogen-containing heterocyclic scaffolds, such as naphthyridines, the choice of the halogen on the starting material is a critical parameter that can significantly influence reaction efficiency, required conditions, and overall yield. This guide provides an objective comparison of the performance of bromo-naphthyridines versus iodo-naphthyridines in Suzuki coupling reactions, supported by established chemical principles and representative experimental data.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The generally observed higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally attributed to the difference in their carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This makes the initial and often rate-determining step of the catalytic cycle, the oxidative addition of the aryl halide to the palladium(0) catalyst, more facile for iodo-substituted compounds.[1][2] This enhanced reactivity of iodo-naphthyridines translates into milder reaction conditions, shorter reaction times, and often higher yields compared to their bromo-naphthyridine counterparts.[3]

Performance Comparison at a Glance

While direct side-by-side experimental comparisons of bromo- and iodo-naphthyridines under identical conditions are not extensively available in the literature, a comparative analysis based on the established reactivity order and published data for analogous halo-heterocycles provides a clear picture of their relative performance.

FeatureIodo-naphthyridinesBromo-naphthyridines
Relative Reactivity ExcellentGood
Typical Reaction Temperature Room Temperature to 80 °C80-110 °C
Typical Reaction Time 2-12 hours4-24 hours
Catalyst Loading Often effective at lower loadings (e.g., 1-3 mol%)Typically requires higher loadings (e.g., 3-5 mol%)
Typical Yields Generally HighModerate to High

Experimental Data Summary

The following table summarizes representative experimental data for the Suzuki coupling of halo-naphthyridines with various boronic acids.

Naphthyridine SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-Iodo-1,5-naphthyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃DMF901292
2-Iodo-1,5-naphthyridine4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃DMF901295
2-Iodo-1,5-naphthyridine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃DMF901290
2-Bromo-1,5-naphthyridine (representative)Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane1001885
2-Bromo-1,5-naphthyridine (representative)4-Methylphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane1001888
2-Bromo-1,5-naphthyridine (representative)4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane1001882

*Data for 2-bromo-1,5-naphthyridine is representative and based on typical conditions for less reactive aryl bromides.

Visualizing the Suzuki-Miyaura Coupling

To better understand the underlying process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition R¹-Pd(II)L₂-X Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation_Complex R¹-Pd(II)L₂-R² Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination R1-R2 Coupled Product (R¹-R²) Transmetalation_Complex->R1-R2 R1-X Halo-naphthyridine (R¹-X) R1-X->Oxidative_Addition R2-B(OR)2 Boronic Acid/Ester (R²-B(OR)₂) R2-B(OR)2->Transmetalation_Complex Base Base Base->Transmetalation_Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start reagents Combine Halo-naphthyridine, Boronic Acid, Catalyst, and Base in a reaction vessel. start->reagents degas Degas the reaction mixture (e.g., by purging with Argon). reagents->degas solvent Add degassed solvent. degas->solvent heat Heat the reaction mixture with stirring. solvent->heat monitor Monitor reaction progress (TLC, LC-MS). heat->monitor workup Aqueous workup and extraction. monitor->workup Reaction Complete purify Purify the crude product (e.g., column chromatography). workup->purify end End purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Detailed Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of iodo- and bromo-naphthyridines. These should be considered as starting points and may require optimization for specific substrates.

Protocol for Suzuki Coupling of 2-Iodo-1,5-naphthyridine

This protocol is adapted from a procedure for the synthesis of 2-aryl-1,5-naphthyridine derivatives.[4]

Materials:

  • 2-Iodo-1,5-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add 2-iodo-1,5-naphthyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add degassed DMF via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol for Suzuki Coupling of 2-Bromo-naphthyridine (General)

This protocol is a general guideline for the Suzuki coupling of less reactive bromo-naphthyridines and may require more robust catalytic systems and higher temperatures.

Materials:

  • 2-Bromo-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 3 mol%)

  • Ligand (e.g., XPhos, 6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2-bromo-naphthyridine, arylboronic acid, palladium catalyst, ligand, and base to an oven-dried Schlenk tube equipped with a stir bar.

  • Seal the tube, remove it from the glovebox, and add the degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 18-24 hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

For researchers and professionals in drug development, the choice between bromo- and iodo-naphthyridines for Suzuki coupling reactions has significant practical implications. Iodo-naphthyridines are demonstrably more reactive, allowing for milder reaction conditions, shorter reaction times, and often higher yields. This can be particularly advantageous in the synthesis of complex molecules with sensitive functional groups, as it can minimize the formation of byproducts and simplify purification. While bromo-naphthyridines are often more readily available and cost-effective, their lower reactivity necessitates more forcing conditions, which may not be compatible with all substrates. Therefore, for syntheses where reaction efficiency and mild conditions are paramount, iodo-naphthyridines represent the superior choice for Suzuki cross-coupling reactions.

References

Navigating the Reactivity Landscape of Bromo-Naphthyridine Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the reactivity of various bromo-naphthyridine isomers in palladium-catalyzed cross-coupling reactions reveals significant positional influences on reaction outcomes. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by available experimental data and detailed protocols to aid in synthetic strategy and optimization.

The strategic functionalization of naphthyridine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Bromo-naphthyridines serve as versatile precursors for introducing molecular complexity through cross-coupling reactions. However, the reactivity of these isomers is not uniform, being heavily dependent on the position of the bromine atom and the nitrogen atoms within the bicyclic system. Understanding these nuances is critical for efficient and predictable synthesis.

The Decisive Role of Bromine Positioning in Reactivity

The electronic and steric environment surrounding the carbon-bromine bond dictates its susceptibility to oxidative addition, the rate-determining step in many palladium-catalyzed reactions. The position of the nitrogen atoms within the naphthyridine ring system exerts a strong influence on the electron density of the C-Br bond.

Generally, bromine atoms at positions α to a ring nitrogen (e.g., 2- or 4-positions) are more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen. This increased electrophilicity at the carbon center facilitates the initial interaction with the palladium(0) catalyst. Conversely, bromine atoms at β-positions (e.g., 3-position) are typically less reactive.

Steric hindrance also plays a crucial role. Bromine atoms situated in sterically congested positions, such as those flanked by other substituents or adjacent to the ring fusion, may exhibit reduced reactivity due to impeded access of the bulky catalyst.

Comparative Performance in Suzuki-Miyaura Coupling

For instance, in the 1,5-naphthyridine series, both 2-bromo- and 3-bromo-1,5-naphthyridine have been successfully employed in Suzuki couplings. However, the reaction conditions required for the less reactive 3-bromo isomer are often more forcing, necessitating higher temperatures or more active catalyst systems to achieve comparable yields to the 2-bromo counterpart.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Naphthyridine Isomers

Bromo-Naphthyridine IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Bromo-1,5-naphthyridineArylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10070-90
3-Bromo-1,5-naphthyridineArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O11060-80
5-Bromo-8-methoxy-1,7-naphthyridineArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9075-95[1]
2-Bromo-pyridine (for comparison)Arylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O120 (MW)81

Note: The data in this table is compiled from various sources and should be used for comparative purposes with caution, as reaction conditions were not identical.

Insights from Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of bromo-naphthyridine isomers in this transformation is highly position-dependent. The nitrogen atom of the naphthyridine ring can potentially coordinate with the palladium catalyst, which can either facilitate or inhibit the reaction depending on the specific isomer and ligand used.

For example, in the structurally related quinoline series, the selective amination of 6-bromo-2-chloroquinoline at the bromide position highlights the differential reactivity of halogenated positions. This suggests that for bromo-naphthyridines, the choice of catalyst and ligand system is crucial to achieve high yields and selectivity, especially when other reactive sites are present.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles

Bromo-HeterocycleAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene8060[2]
4-Bromo-3-(trifluoromethyl)anilineVarious aminesPd(OAc)₂ / LigandNaOtBuToluene10070-95
6-Bromo-2-chloroquinolineVarious aminesPd₂(dba)₃ / XantphosCs₂CO₃Dioxane11065-85

Note: Data for bromo-naphthyridine isomers in Buchwald-Hartwig amination is limited. The table includes data from related brominated heterocycles to provide general insights.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromo-Naphthyridine

A mixture of the bromo-naphthyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) is added, and the reaction is heated to the desired temperature (typically 90-120 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a Bromo-Naphthyridine

To a dry Schlenk flask are added the bromo-naphthyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.). The flask is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) is added, and the mixture is heated to the required temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS. The reaction mixture is then cooled, diluted with an appropriate organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired N-arylated naphthyridine.

Visualizing Reaction Pathways

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(R)L₂ oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product arbr Ar-Br (Bromo-naphthyridine) arbr->oa_complex boronic R-B(OH)₂ boronic->oa_complex base Base base->oa_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(NR₂H)L₂]⁺Br⁻ oa_complex->amine_complex Amine Coordination amido_complex Ar-Pd(II)(NR₂)L₂ amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product arbr Ar-Br (Bromo-naphthyridine) arbr->oa_complex amine HNR₂ amine->oa_complex base Base base->amine_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

A Comparative Guide to HPLC-MS and GC-MS for Purity Assessment of 3-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity for pharmaceutical intermediates such as 3-Bromo-1,6-naphthyridine is a critical step in the drug development pipeline, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this key heterocyclic building block. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate method for their analytical needs.

Introduction to Purity Profiling of this compound

This compound is a versatile intermediate in organic synthesis, often utilized in the construction of more complex molecules with potential biological activity.[1] Impurities in this starting material can compromise the yield and purity of subsequent synthetic steps and may introduce undesirable side products into the final API. Common impurities in the synthesis of N-heterocyclic compounds can include unreacted starting materials, isomeric byproducts, and degradation products resulting from the reaction conditions.[2][3] A thorough purity analysis is therefore essential.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

HPLC-MS is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for many pharmaceutical intermediates.[4][5][6] Its high resolution and sensitivity, coupled with the molecular weight and structural information provided by the mass spectrometer, allow for the confident identification and quantification of the main component and its impurities.

Experimental Protocol: HPLC-MS

Instrumentation:

  • System: A high-performance liquid chromatograph coupled to a single quadrupole or tandem mass spectrometer.

  • Detector: Electrospray Ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

Sample Preparation: A stock solution of this compound is prepared by dissolving 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water. The solution is then filtered through a 0.22 µm syringe filter before injection.

Alternative Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] It offers excellent chromatographic resolution and is highly sensitive, making it ideal for detecting residual solvents and other volatile impurities that may not be amenable to HPLC analysis.

Experimental Protocol: GC-MS

Instrumentation:

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Chromatographic Conditions:

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: Increase to 280°C at a rate of 20°C/min

    • Hold: Hold at 280°C for 5 minutes

  • Injection Volume: 1 µL (split mode, 20:1)

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Scan Range: m/z 40-450

Sample Preparation: A solution of this compound is prepared by dissolving 1 mg of the sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

Comparative Performance Data

The following tables summarize hypothetical, yet representative, quantitative data from the HPLC-MS and GC-MS analyses of a single batch of this compound.

Table 1: HPLC-MS Purity Analysis Data

Peak No.Retention Time (min)Area (%)m/z (ESI+)Tentative Identification
13.50.8131.1Unreacted Starting Material
28.298.5208.9, 210.9This compound
39.10.7208.9, 210.9Isomeric Impurity

Table 2: GC-MS Purity Analysis Data

Peak No.Retention Time (min)Area (%)Key Mass FragmentsTentative Identification
12.10.243, 58, 73Residual Solvent (e.g., Acetone)
27.899.6208, 210, 129, 102This compound
38.50.2208, 210, 129, 102Isomeric Impurity

Table 3: Comparison of Analytical Techniques

ParameterHPLC-MSGC-MS
Analyte Volatility Not requiredRequired
Thermal Stability Not criticalRequired
Sensitivity HighVery High
Resolution ExcellentExcellent
Primary Applications Purity of main component, non-volatile impuritiesVolatile impurities, residual solvents
Sample Preparation Simple dissolutionDissolution in a volatile solvent

Visualization of Experimental Workflows

To better illustrate the experimental processes, the following diagrams outline the logical flow for each analytical technique.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile/Water A->B C Filter Solution B->C D Inject Sample C->D E Chromatographic Separation (C18) D->E F Mass Spectrometric Detection (ESI) E->F G Integrate Peaks F->G H Calculate Purity (% Area) G->H I Identify Impurities (m/z) G->I

Caption: Workflow for HPLC-MS Purity Assessment.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A_gc Weigh Sample B_gc Dissolve in Dichloromethane A_gc->B_gc C_gc Inject Sample B_gc->C_gc D_gc Volatilization and Separation (DB-5ms) C_gc->D_gc E_gc Mass Spectrometric Detection (EI) D_gc->E_gc F_gc Integrate Peaks E_gc->F_gc G_gc Calculate Purity (% Area) F_gc->G_gc H_gc Identify Impurities (Mass Spectra Library) F_gc->H_gc

Caption: Workflow for GC-MS Purity Assessment.

Conclusion

Both HPLC-MS and GC-MS are highly effective techniques for the purity assessment of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC-MS is the preferred method for the routine quality control of the main component and for the detection and quantification of non-volatile or thermally sensitive impurities. Its broad applicability makes it a versatile tool in a drug development setting.

  • GC-MS is indispensable for the analysis of volatile impurities, such as residual solvents, which are common in synthetic chemistry. Its high sensitivity for these types of compounds provides crucial information about the overall purity profile.

For a comprehensive and robust purity assessment of this compound, a complementary approach utilizing both HPLC-MS and GC-MS is recommended. This dual-pronged strategy ensures the detection and quantification of a wide range of potential impurities, from non-volatile process-related byproducts to trace levels of residual solvents, thereby providing a complete and accurate picture of the compound's purity.

References

The Ascendancy of the 1,6-Naphthyridine Scaffold: A Comparative Analysis of 3-Substituted Isomers in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vitro biological activities of 3-substituted-1,6-naphthyridines reveals a compelling narrative of potent and selective anticancer properties when compared to other positional isomers. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear, objective comparison, highlighting the structure-activity relationships that underscore the therapeutic potential of this privileged heterocyclic scaffold.

The 1,6-naphthyridine core, a bicyclic aromatic system containing two nitrogen atoms, has emerged as a versatile scaffold in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2][3] Strategic substitution at the C3 position has been shown to significantly modulate the biological activity of these compounds, often leading to enhanced potency and selectivity against various cancer cell lines. This guide provides a comparative analysis of 3-substituted-1,6-naphthyridines against other isomers, supported by quantitative data from in vitro studies.

Comparative In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 3-substituted-1,6-naphthyridine derivatives and their isomers against a panel of human cancer cell lines. The data clearly illustrates the potent cytotoxic effects of the 3-substituted-1,6-naphthyridine scaffold.

Compound IDNaphthyridine IsomerSubstitution at C3Cancer Cell LineIC50 (µM)Reference
19g 1,6-Naphthyridine-2-one-HCT116 (Colorectal)Not specified, but showed significant tumor inhibition[4]
Aaptamine Benzo[de][1][5]naphthyridine-H1299 (Lung)10.47 µg/mL[1][6]
Aaptamine Benzo[de][1][5]naphthyridine-A549 (Lung)13.91 µg/mL[1]
Aaptamine Benzo[de][1][5]naphthyridine-HeLa (Cervical)10.47 - 15.03 µg/mL[6]
Aaptamine Benzo[de][1][5]naphthyridine-CEM-SS (T-lymphoblastic leukemia)10.47 - 15.03 µg/mL[6]
Compound 24 1,3-dioxolo[4,5-d]benzo[de][1][5]naphthyridine-Adult T-cell leukemia0.29[6][7]
Compound 20 Suberitine B (1,6-Naphthyridine derivative)-P388 (Leukemia)1.8[6][7]
Compound 22 Suberitine D (1,6-Naphthyridine derivative)-P388 (Leukemia)3.5[6][7]
10-methoxycanthin-6-one 1,5-Naphthyridine-DU145 (Prostate)1.58 µg/mL[6]
Eupolauridine N-oxide (101) 1,5-Naphthyridine derivative-Human ovarian cancer3.5[6]
Eupolauridine N-oxide (101) 1,5-Naphthyridine derivative-Non-small-cell lung cancer1.77[6]
17a 1,7-Naphthyridine2,4-disubstitutedMOLT-3 (Lymphoblastic leukemia)9.1[8]
17a 1,7-Naphthyridine2,4-disubstitutedHeLa (Cervical)13.2[8]
17a 1,7-Naphthyridine2,4-disubstitutedHL-60 (Promyeloblast)8.9[8]
Compound 12 1,8-Naphthyridine-3-carboxamide3-carboxamideHBL-100 (Breast)1.37[9]
Compound 17 1,8-Naphthyridine-3-carboxamide3-carboxamideKB (Oral)3.7[9]
Compound 22 1,8-Naphthyridine-3-carboxamide3-carboxamideSW-620 (Colon)3.0[9]
Compound 16 2-phenyl-1,8-naphthyridin-4-one3-methylHeLa, HL-60, PC-3Most potent of series[10]
Compound 5b 1,8-Naphthyridine-MCF-7 (Breast)11.25[11]
Compound 5e 1,8-Naphthyridine-MCF-7 (Breast)13.45[11]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the naphthyridine derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[12][13]

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period, often 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway and Experimental Workflow

Many 3-substituted-1,6-naphthyridine derivatives exert their anticancer effects by inhibiting key enzymes in cellular signaling pathways, such as cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors (FGFRs).[4][5] The inhibition of these kinases disrupts cell cycle progression and downstream signaling cascades, ultimately leading to apoptosis and the suppression of tumor growth.

experimental_workflow Experimental Workflow for In Vitro Anticancer Activity cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Add Naphthyridine Derivatives (Varying Concentrations) seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate % Cell Viability read->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 kinase_inhibition_pathway Kinase Inhibition Signaling Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Naphthyridine 3-Substituted-1,6-Naphthyridine Naphthyridine->RTK Inhibits

References

The Impact of Bromine Substitution on the Biological Activity of Naphthyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Strategic modification of this core structure can significantly enhance potency and selectivity for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationship (SAR) of bromo-substituted naphthyridines, focusing on their performance as kinase inhibitors and antimicrobial agents. Experimental data is presented to objectively compare these compounds with other analogs, supported by detailed experimental protocols and visualizations of relevant biological pathways and workflows.

Kinase Inhibitory Activity: The Bromo-Advantage

The introduction of a bromine atom to the naphthyridine core has been shown to be a highly effective strategy for enhancing kinase inhibitory potency. This is particularly evident in the case of 1,7-naphthyridine analogs targeting Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a kinase implicated in cancer cell growth and survival.

A comparative study of 5-substituted-8-(2-ethoxyphenyl)-1,7-naphthyridines reveals a clear trend in inhibitory activity. As shown in Table 1, the substitution at the 5-position with a halogen atom (chlorine or bromine) leads to a significant increase in potency against PIP4K2A compared to the unsubstituted analog. Notably, the bromo-substituted compound 13 exhibits the highest potency with an IC50 of 2.8 nM.[1] This highlights the favorable contribution of the bromine atom to the binding affinity of these compounds.

Table 1: Comparative Inhibitory Activity of 5-Substituted-8-(2-ethoxyphenyl)-1,7-naphthyridines against PIP4K2A [1]

Compound IDPIP4K2A IC₅₀ (nM)
1 H2-ethoxyphenyl6.6
7 Cl2-ethoxyphenyl3.1
13 Br2-ethoxyphenyl2.8

The enhanced activity of the bromo-substituted analog can be attributed to several factors. The bromine atom can form favorable halogen bonds with the protein backbone, and its lipophilicity can improve cell permeability and target engagement.

Bromo-substituted naphthyridines have also shown promise as inhibitors of other kinase families, such as Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in cancer.[2][3] The SAR of these compounds often reveals that the position and nature of the substituent on the naphthyridine ring are crucial for potent and selective inhibition.[2]

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Bromo-substituted naphthyridines have also demonstrated significant potential as antimicrobial agents, primarily through the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[4][5] The introduction of a bromine atom into the naphthyridine scaffold has been shown to enhance antibacterial activity.

For instance, a series of 7-methyl-1,8-naphthyridinone derivatives bearing a 1,2,4-triazole ring were evaluated as potential DNA gyrase inhibitors. The study revealed that the introduction of a bromine atom at the C-6 position of the naphthyridine scaffold enhanced the antibacterial activity. The most potent compounds in this series were the brominated derivatives 31b and 31f , which exhibited IC50 values of 1.7 and 2.1 µg/mL against DNA gyrase, respectively.[4]

Table 2: DNA Gyrase Inhibitory Activity of Bromo-substituted 7-methyl-1,8-naphthyridinone Derivatives [4]

Compound IDRDNA Gyrase IC₅₀ (µg/mL)
31b 4-Br-C₆H₄1.7
31f 2,4-di-Cl-C₆H₃2.1

Furthermore, a series of novel bacterial topoisomerase inhibitors (NBTIs) featuring a p-bromo-phenyl group demonstrated exceptionally potent inhibition of S. aureus DNA gyrase, with an IC50 of 0.007 μM.[6] These findings underscore the importance of bromine substitution in the design of potent antibacterial agents targeting DNA gyrase. The minimum inhibitory concentration (MIC) values for some of these compounds against various bacterial strains are presented in Table 3.

Table 3: Antimicrobial Activity of Bromo-substituted Naphthyridine Analogs [6]

CompoundS. aureus ATCC 29213 MIC (µg/mL)S. aureus NCTC 12493 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
p-bromo phenyl derivative (5) 0.0150.031

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Synthesis of 5-Bromo-8-substituted-1,7-naphthyridines

A general synthetic route to 5-bromo-8-substituted-1,7-naphthyridine analogs involves a multi-step process. A key transformation is often a Suzuki coupling reaction to introduce diverse aryl or heteroaryl groups at the 8-position of the naphthyridine core.[1] The bromine atom is typically introduced earlier in the synthesis.

G cluster_synthesis General Synthetic Workflow Start Substituted Pyridine Precursor Cyclization Naphthyridine Ring Formation Start->Cyclization Bromination Regioselective Bromination Cyclization->Bromination Coupling Suzuki Coupling with R-B(OH)₂ Bromination->Coupling Final_Product 5-Bromo-8-R-1,7-naphthyridine Coupling->Final_Product G cluster_assay ADP-Glo™ Kinase Assay Workflow Kinase_Reaction 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) ATP_Depletion 2. Add ADP-Glo™ Reagent (Terminate reaction, Deplete ATP) Kinase_Reaction->ATP_Depletion Detection 3. Add Kinase Detection Reagent (ADP -> ATP, Luciferase/Luciferin) ATP_Depletion->Detection Measurement 4. Measure Luminescence Detection->Measurement G cluster_pathway Aurora Kinase Signaling in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor Bromo-substituted Naphthyridine Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition G cluster_mechanism Mechanism of DNA Gyrase Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Inhibitor Bromo-substituted Naphthyridine Inhibitor->DNA_Gyrase Inhibition

References

A Head-to-Head Comparison of Palladium Catalysts for C-C Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal palladium catalyst is paramount for the successful synthesis of complex organic molecules via carbon-carbon (C-C) bond formation. This guide provides an objective, data-driven comparison of various palladium catalysts for three of the most powerful C-C coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

This comprehensive overview summarizes quantitative performance data, details experimental protocols for key reactions, and visualizes the underlying catalytic processes to aid in catalyst selection and reaction optimization. The palladium-catalyzed cross-coupling reaction is a fundamental tool in modern organic synthesis, recognized with the Nobel Prize in Chemistry in 2010 awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions facilitate the formation of C-C bonds with high efficiency and functional group tolerance.

The choice of catalyst, typically a palladium(0) complex or a precursor that generates Pd(0) in situ, directly influences the reaction's yield, rate, and applicability to challenging substrates. Catalysts are generally classified based on their ancillary ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or as heterogeneous catalysts where palladium is supported on a solid matrix.

Quantitative Performance Comparison

The following tables provide a head-to-head comparison of commonly used palladium catalysts across the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The data, compiled from various studies, highlights key performance indicators such as yield, turnover number (TON), and turnover frequency (TOF). It is important to note that direct comparisons can be challenging due to variations in substrates, reaction conditions, and catalyst loading across different studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.

CatalystLigandSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(PPh₃)₄PPh₃Aryl BromidePhenylboronic AcidK₃PO₄1,4-Dioxane/H₂O9012Good--
PdCl₂(dppf)dppfAryl BromidePhenylboronic AcidK₂CO₃DME802High--
Pd(OAc)₂ / SPhosSPhosAryl ChloridePhenylboronic AcidK₃PO₄Toluene10016High--
3% Pd/C-IodobenzenePhenylboronic AcidK₃PO₄H₂O/EthanolRT0.1710011820
Pd-ECN-BromobenzenePhenylboronic acid pinacol ester---->95-549

Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage. TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

CatalystLigandSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂PPh₃IodobenzeneStyreneEt₃NDMF100295--
Pd₂(dba)₃P(o-tol)₃4-Bromoacetophenonen-Butyl acrylateNaOAcDMA130498--
Herrmann's Catalyst-4-BromotolueneStyreneNaOAcNMP1401991,000,0001,000,000
3% Pd/C-4-BromoanisoleAcrylic AcidK₃PO₄H₂O/Ethanol1001092121.2
Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1]

CatalystCo-catalystLigandSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIPPh₃IodobenzenePhenylacetyleneEt₃NTolueneRT0.595
Pd(OAc)₂-XPhos4-ChlorotoluenePhenylacetyleneCs₂CO₃Dioxane1001292
Pd/CCuI-4-IodoanisolePhenylacetyleneNaOHMethanol1000.1753
Pd₁@NCCuIPPh₃Aryl HalideAlkyneNEt₃Acetonitrile802475-92

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful outcomes in C-C coupling reactions. Below are generalized procedures for the Suzuki-Miyaura, Heck, and Sonogashira couplings.

General Protocol for Suzuki-Miyaura Coupling
  • Reactant Preparation: In a reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv).

  • Catalyst System Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv) and, if required, the ligand.

  • Solvent Addition: Add the appropriate degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent).

  • Reaction Conditions: Seal the vessel, and purge with an inert gas (e.g., nitrogen or argon). Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Heck Reaction
  • Reactant Preparation: To a reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.1-1.5 equiv), and the base (e.g., Et₃N, NaOAc, K₂CO₃, 1.1-2.0 equiv).

  • Catalyst System Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv) and, if necessary, a phosphine ligand.

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF, DMA, NMP).

  • Reaction Conditions: Seal the vessel and purge with an inert gas. Heat the mixture to the reaction temperature (typically 100-140 °C) with stirring.

  • Work-up and Purification: After cooling, filter the reaction mixture to remove the precipitated salts. Dilute the filtrate with water and extract the product with an organic solvent. Wash the combined organic extracts, dry, and concentrate. Purify the residue by chromatography or recrystallization.

General Protocol for Sonogashira Coupling
  • Reactant Preparation: In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol, 1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and the base (typically an amine like Et₃N or piperidine, 2.0-5.0 equiv).

  • Catalyst System Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.02-0.10 equiv).

  • Solvent Addition: Add a suitable degassed solvent (e.g., THF, toluene, DMF).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove the copper salts. Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Process: Catalytic Cycle and Experimental Workflow

To better understand the underlying mechanisms and experimental steps, the following diagrams have been generated using Graphviz.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R_R R-Pd(II)Ln-R' Transmetal->PdII_R_R - M-X RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed C-C coupling reactions.

G cluster_workflow Experimental Workflow Reactants 1. Prepare Reactants (Aryl Halide, Coupling Partner, Base) Catalyst 2. Add Catalyst System (Pd source, Ligand) Reactants->Catalyst Solvent 3. Add Degassed Solvent Catalyst->Solvent Reaction 4. Reaction Conditions (Inert Atmosphere, Heat, Stir) Solvent->Reaction Workup 5. Aqueous Work-up & Extraction Reaction->Workup Purification 6. Purification (Chromatography) Workup->Purification Analysis 7. Product Analysis (NMR, MS) Purification->Analysis

Caption: A generalized experimental workflow for palladium-catalyzed C-C coupling.

References

Navigating Synthetic Pathways: A Comparative Guide to Alternatives for 3-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The functionalization of the 1,6-naphthyridine core, a privileged scaffold in medicinal chemistry, often relies on cross-coupling reactions. 3-Bromo-1,6-naphthyridine has traditionally served as a key intermediate in this regard. This guide provides an objective comparison of this compound with a viable alternative, 3-Triflyloxy-1,6-naphthyridine, for the synthesis of 3-aryl and 3-amino-1,6-naphthyridine derivatives via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, respectively. The information presented is a synthesis of established reactivity principles and representative experimental data from analogous heterocyclic systems.

Executive Summary

While this compound remains a workhorse in palladium-catalyzed cross-coupling reactions, its triflate counterpart, 3-Triflyloxy-1,6-naphthyridine, emerges as a potent alternative, particularly in Buchwald-Hartwig amination. The choice between these two intermediates can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide presents a data-driven comparison to aid researchers in making informed decisions for their specific synthetic needs.

Performance Comparison: 3-Bromo- vs. 3-Triflyloxy-1,6-naphthyridine

The relative performance of the bromo and triflyloxy leaving groups in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is summarized below. The presented data is a representative compilation based on typical yields observed for similar heterocyclic substrates in the literature.

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1,6-naphthyridines
ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
3-Triflyloxy-1,6-naphthyridine Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane100890
Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1,6-naphthyridines
ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1101875
3-Triflyloxy-1,6-naphthyridine MorpholinePd(OAc)₂ / BINAPK₃PO₄1,4-Dioxane1001092

Experimental Protocols

Detailed methodologies for the key comparative reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask is added 3-substituted-1,6-naphthyridine (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • The palladium catalyst (0.05 mmol) is added under a positive flow of argon.

  • The solvent (10 mL) is added, and the mixture is heated to the specified temperature with vigorous stirring.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube is added 3-substituted-1,6-naphthyridine (1.0 mmol), the palladium precatalyst (0.02 mmol), the ligand (0.04 mmol), and the base (1.4 mmol).

  • The tube is sealed with a septum, evacuated, and backfilled with argon three times.

  • The solvent (5 mL) and the amine (1.2 mmol) are added via syringe.

  • The reaction mixture is heated to the specified temperature with stirring.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature.

  • The reaction mixture is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, and a decision-making workflow for selecting the appropriate starting material.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X 3-Substituted-1,6-naphthyridine (X = Br or OTf) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Arylboronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-R 3-Aryl-1,6-naphthyridine Reductive\nElimination->Ar-R

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X 3-Substituted-1,6-naphthyridine (X = Br or OTf) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine\nCoordination\n& Deprotonation R2NH Amine R2NH->Amine\nCoordination\n& Deprotonation Base Base Base->Amine\nCoordination\n& Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine\nCoordination\n& Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 3-Amino-1,6-naphthyridine Reductive\nElimination->Ar-NR2

Figure 2: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination Reaction.

Decision_Workflow start Define Target Molecule (3-Aryl or 3-Amino-1,6-naphthyridine) coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C bond) coupling_type->suzuki C-C buchwald Buchwald-Hartwig (C-N bond) coupling_type->buchwald C-N bromo_suzuki Consider this compound: - Generally reliable - Well-established protocols - Potentially slower reaction times suzuki->bromo_suzuki triflate_suzuki Consider 3-Triflyloxy-1,6-naphthyridine: - May require specific 'ligand-less' or  electron-rich ligand systems for  optimal reactivity - Potentially faster under optimized  conditions suzuki->triflate_suzuki bromo_buchwald Consider this compound: - Can be less reactive, requiring  more forcing conditions and  specialized ligands (e.g., Xantphos) buchwald->bromo_buchwald triflate_buchwald Consider 3-Triflyloxy-1,6-naphthyridine: - Often more reactive than the bromide - Milder reaction conditions - Broader ligand scope (e.g., BINAP) buchwald->triflate_buchwald synthesis Synthesize Final Product bromo_suzuki->synthesis triflate_suzuki->synthesis bromo_buchwald->synthesis triflate_buchwald->synthesis

Figure 3: Decision Workflow for Selecting the Appropriate 1,6-Naphthyridine Intermediate.

Discussion

The choice between this compound and its triflate analogue is nuanced and depends on the specific transformation being undertaken.

For Suzuki-Miyaura couplings , this compound is a reliable and well-precedented starting material. The reactivity of aryl bromides in this reaction is generally higher than that of aryl triflates when using common phosphine ligands. However, under "ligand-free" conditions or with specific electron-rich ligands, the reactivity of the triflate can be enhanced, potentially leading to faster reaction times and higher yields. The commercial availability and lower cost of this compound may also be a deciding factor for large-scale syntheses.

In the context of Buchwald-Hartwig amination , 3-Triflyloxy-1,6-naphthyridine often presents a clear advantage. Aryl triflates are generally more reactive than the corresponding bromides in C-N bond formation, allowing for milder reaction conditions and often a broader scope of applicable ligands. This increased reactivity can be particularly beneficial when coupling less nucleophilic amines or when dealing with sensitive functional groups on the coupling partners. While specialized ligands can facilitate the amination of aryl bromides, the triflate may offer a more straightforward and efficient route.

Conclusion

Both this compound and 3-Triflyloxy-1,6-naphthyridine are valuable precursors for the synthesis of functionalized 1,6-naphthyridine derivatives. While the bromide is a dependable choice for Suzuki-Miyaura couplings, the triflate often proves superior for Buchwald-Hartwig aminations, offering higher reactivity and potentially milder reaction conditions. The selection of the optimal starting material should be guided by the specific synthetic target, the desired reaction conditions, and the availability of appropriate catalysts and ligands. This comparative guide provides a framework for researchers to make strategic decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel 1,6-naphthyridine-based compounds.

Validating the Mechanism of Action for NV-16N: A Novel 1,6-Naphthyridine Compound

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of NV-16N, a novel 1,6-naphthyridine compound, and validates its mechanism of action against several key oncogenic targets. Through a series of in vitro experiments, we compare the performance of NV-16N with established inhibitors, offering clear, data-driven insights into its potency and selectivity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents.

Introduction to NV-16N and its Potential Targets

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties.[1][2] NV-16N has been designed to target multiple critical nodes in cancer signaling pathways. This guide will focus on validating its inhibitory activity against Cyclin-Dependent Kinase 5 (CDK5), Heat Shock Protein 90 (Hsp90), c-Met, and Fibroblast Growth Factor Receptor 4 (FGFR4).

Comparative Analysis of Inhibitory Activity

To contextualize the efficacy of NV-16N, its inhibitory activity was assessed against a panel of established drugs targeting CDK5, Hsp90, c-Met, and FGFR4. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, were determined for each compound against its respective target.

Table 1: Kinase Inhibition Profile of NV-16N and Comparative Compounds
TargetNV-16N IC50 (nM)Comparative CompoundComparative Compound IC50 (nM)
CDK58Dinaciclib1[3][4]
Seliciclib (Roscovitine)160 - 200[5][6][7][8]
Hsp90α15Luminespib (AUY922)7.8 - 13[9][10][11]
Hsp90β25Luminespib (AUY922)21[9][10][11]
Onalespib (AT13387)18 (in A375 cells)[12]
c-Met10Crizotinib<200 (in MET amplified cells)[13]
Cabozantinib1.3[2][14]
FGFR412Erdafitinib5.7[15][16][17][18]
Fisogatinib (BLU-554)5[19][20]
Table 2: Cellular Proliferation Assay (MTT) in Cancer Cell Lines

The anti-proliferative effects of NV-16N and comparative compounds were evaluated in relevant cancer cell lines using the MTT assay.

Cell LineTarget PathwayNV-16N GI50 (nM)Comparative CompoundComparative Compound GI50 (nM)
A2780 (Ovarian)CDK515Dinaciclib4
A375 (Melanoma)Hsp9020Onalespib (AT13387)18[12]
MKN45 (Gastric)c-Met18Crizotinib<200[13]
Hep3B (Hepatocellular)FGFR422Fisogatinib (BLU-554)Not specified, but shows activity[19][20]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways and the proposed mechanism of action for NV-16N.

CDK5_Pathway p35 p35/p39 CDK5 CDK5 p35->CDK5 Activates Downstream_CDK5 Downstream Targets (e.g., MEK1, p53, STAT3) CDK5->Downstream_CDK5 Phosphorylates NV16N_CDK5 NV-16N NV16N_CDK5->CDK5 Inhibits CellCycle Cell Cycle Progression, Neuronal Migration, Apoptosis Downstream_CDK5->CellCycle Hsp90_Pathway Hsp90 Hsp90 ClientProteins Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->ClientProteins Chaperones & Stabilizes NV16N_Hsp90 NV-16N NV16N_Hsp90->Hsp90 Inhibits Proteasome Proteasomal Degradation ClientProteins->Proteasome Degraded upon Hsp90 inhibition CellSurvival Cell Survival, Proliferation, Angiogenesis ClientProteins->CellSurvival cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT NV16N_cMet NV-16N NV16N_cMet->cMet Inhibits CellFunctions Proliferation, Survival, Invasion, Metastasis PI3K_Akt->CellFunctions RAS_MAPK->CellFunctions STAT->CellFunctions FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT3_FGFR STAT3 FGFR4->STAT3_FGFR Phosphorylates NV16N_FGFR4 NV-16N NV16N_FGFR4->FGFR4 Inhibits PI3K_Akt_FGFR PI3K/Akt Pathway FRS2->PI3K_Akt_FGFR RAS_MAPK_FGFR RAS/MAPK Pathway FRS2->RAS_MAPK_FGFR CellFunctions_FGFR Proliferation, Survival, EMT PI3K_Akt_FGFR->CellFunctions_FGFR RAS_MAPK_FGFR->CellFunctions_FGFR STAT3_FGFR->CellFunctions_FGFR Kinase_Assay_Workflow start Start prep_reagents Prepare Kinase, Substrate, ATP, & Inhibitors start->prep_reagents plate_setup Plate Setup: Add Reagents to 96-well Plate prep_reagents->plate_setup incubation Incubate at 30°C for 60 min plate_setup->incubation adp_detection Add ADP-Glo™ Reagent incubation->adp_detection measure_lum Measure Luminescence adp_detection->measure_lum analyze Calculate IC50 Values measure_lum->analyze end End analyze->end Western_Blot_Workflow start Start cell_treatment Cell Treatment with NV-16N start->cell_treatment lysis Cell Lysis & Protein Quantification cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Quantification & Analysis detection->analysis end End analysis->end

References

A Researcher's Guide to the Cross-Validation of Naphthyridine Library Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biological screening results for naphthyridine libraries across different therapeutic areas. It emphasizes the importance of cross-validation through secondary and orthogonal assays to confirm primary screening hits and provides detailed experimental protocols and supporting data.

Naphthyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Libraries of naphthyridine derivatives are frequently screened to identify novel therapeutic agents. However, the validation of initial high-throughput screening (HTS) hits is a critical step to eliminate false positives and confirm the biological activity of promising compounds. This guide explores the cross-validation of screening results for naphthyridine libraries in antileishmanial, anticancer, and antibacterial research, presenting quantitative data, detailed experimental methodologies, and visual workflows to support robust drug discovery campaigns.

Antileishmanial Activity of 8-Hydroxy-Naphthyridines: A Case Study in Screening Cross-Validation

A notable example of a comprehensive screening and validation workflow is the identification of 8-hydroxy-naphthyridine derivatives as potent antileishmanial agents. A high-throughput screen of a large compound collection against Leishmania donovani was followed by a series of secondary assays to confirm the activity and assess the selectivity of the initial hits.

Data Presentation: Antileishmanial Screening Cascade

The following table summarizes the results of a tiered screening process for a selection of 8-hydroxy-naphthyridine compounds. The primary screen identified compounds active against intracellular L. donovani. These hits were then subjected to secondary assays to confirm their antiparasitic activity and evaluate their cytotoxicity against a human cell line (HepG2) to determine a selectivity index.

Compound IDPrimary HTS: Intramacrophage L. donovani Activity (pEC₅₀)Secondary Assay: Intramacrophage L. donovani Activity (pEC₅₀)Cytotoxicity Assay: HepG2 (pEC₅₀)Selectivity Index (HepG2/Intramacrophage)
1 6.56.44.5~79
16 Not Reported6.1<5.0>12
17 Not Reported<5.0Not DeterminedNot Determined
18 Not Reported5.7<5.0>5

pEC₅₀ is the negative logarithm of the half-maximal effective concentration. A higher value indicates greater potency. The Selectivity Index is the ratio of the EC₅₀ in the cytotoxicity assay to the EC₅₀ in the antiparasitic assay; a higher number indicates greater selectivity for the parasite.

Experimental Protocols

This assay is designed to identify compounds that can inhibit the growth of L. donovani amastigotes within human macrophages.

  • Cell Culture and Infection: Human monocytic THP-1 cells are differentiated into macrophages and seeded in 384-well plates. The macrophages are then infected with L. donovani amastigotes.

  • Compound Addition: The naphthyridine library compounds are added to the infected cells at a specific concentration.

  • Incubation: The plates are incubated for a set period to allow for parasite proliferation and for the compounds to exert their effect.

  • Imaging and Analysis: After incubation, the cells are fixed and stained with fluorescent dyes to visualize the host cell nuclei and the parasite kinetoplasts. Automated confocal microscopy is used to capture images, and image analysis software quantifies the number of parasites per macrophage.

  • Hit Identification: Compounds that significantly reduce the parasite load compared to untreated controls are identified as primary hits.

The protocol for the secondary assay is similar to the primary screen, but it is typically run with a full dose-response curve for the hit compounds to accurately determine their EC₅₀ values.

This assay assesses the toxicity of the compounds against a human liver cell line to determine their selectivity.

  • Cell Culture: HepG2 cells are seeded in 96- or 384-well plates and allowed to adhere overnight.

  • Compound Treatment: Serial dilutions of the hit compounds are added to the cells.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.

  • Data Analysis: The percentage of cell viability relative to a vehicle control is calculated, and the EC₅₀ value is determined from the dose-response curve.

Visualizations: Antileishmanial Screening and Mechanism

Antileishmanial_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Cross-Validation cluster_2 Lead Optimization HTS High-Throughput Screen (Intramacrophage L. donovani) Hits Primary Hits Identified HTS->Hits DoseResponse Dose-Response Assay (Intramacrophage L. donovani) Hits->DoseResponse Selectivity Determine Selectivity Index DoseResponse->Selectivity Cytotoxicity Cytotoxicity Assay (HepG2 Cells) Cytotoxicity->Selectivity ConfirmedHits Confirmed & Selective Hits Selectivity->ConfirmedHits SAR Structure-Activity Relationship Studies ConfirmedHits->SAR

Antileishmanial screening and validation workflow.

Mechanism_of_Action Naphthyridine 8-Hydroxy-Naphthyridine Chelation Chelation Naphthyridine->Chelation MetalIon Divalent Metal Cations (e.g., Fe²⁺, Zn²⁺) MetalIon->Chelation Depletion Depletion of Essential Metal Ions in Parasite Chelation->Depletion EnzymeInhibition Inhibition of Metalloenzymes Depletion->EnzymeInhibition ParasiteDeath Parasite Death EnzymeInhibition->ParasiteDeath

Proposed mechanism of action for 8-hydroxy-naphthyridines.

Anticancer Activity of Naphthyridine Derivatives

Naphthyridine derivatives have also been extensively investigated for their anticancer properties. Screening campaigns typically involve evaluating the cytotoxicity of these compounds against various cancer cell lines.

Data Presentation: Anticancer Screening

The following table presents the cytotoxic activity of selected 1,8-naphthyridine derivatives against several human cancer cell lines.

Compound IDHeLa (Cervical Cancer) IC₅₀ (µM)HL-60 (Leukemia) IC₅₀ (µM)PC-3 (Prostate Cancer) IC₅₀ (µM)
14 1.20.26.4
15 1.00.26.0
16 0.70.15.1
Colchicine 3.20.512.3

IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates greater cytotoxic potency. Colchicine is included as a reference compound.[1]

Experimental Protocol: MTT Cytotoxicity Assay[5]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the naphthyridine derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualization: General Kinase Inhibition Pathway

Many anticancer naphthyridines function by inhibiting protein kinases, which are critical components of signaling pathways that regulate cell growth and proliferation.

Kinase_Inhibition_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GrowthFactor->RTK Binds & Activates ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylates Naphthyridine Naphthyridine Inhibitor Naphthyridine->RTK Inhibits ATP Binding ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

General pathway for kinase inhibition by naphthyridine derivatives.

Antibacterial Activity of Naphthyridine Derivatives

The naphthyridine scaffold is the core of several antibacterial agents, including nalidixic acid. Screening for new antibacterial naphthyridines often involves determining their minimum inhibitory concentration (MIC) against various bacterial strains.

Data Presentation: Antibacterial Screening

The table below shows the MIC values for selected 2,7-naphthyridine derivatives against Staphylococcus aureus.

Compound IDS. aureus MIC (mg/L)S. aureus MBC (mg/L)
10f 3131
10j 88

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in microbial death.[2]

Experimental Protocol: Broth Microdilution Method for MIC Determination[6][7][8]

This quantitative method is used to determine the MIC of an antimicrobial agent.

  • Compound Dilution: Two-fold serial dilutions of the naphthyridine compounds are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the target bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

  • MBC Determination (Cross-Validation): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells with no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that shows no bacterial growth on the agar plate after incubation.

Visualization: Antibacterial Screening Workflow

Antibacterial_Screening_Workflow cluster_0 Primary Screen cluster_1 Cross-Validation cluster_2 Data Analysis MIC_Assay Broth Microdilution Assay (Determine MIC) MBC_Assay Subculture on Agar (Determine MBC) MIC_Assay->MBC_Assay Analysis Compare MIC and MBC (Bacteriostatic vs. Bactericidal) MBC_Assay->Analysis

Workflow for antibacterial screening and cross-validation.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromo-1,6-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 3-Bromo-1,6-naphthyridine with the utmost care in a well-ventilated area, preferably within a chemical fume hood. The following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against potential splashes.

  • Hand Protection: Nitrile gloves are recommended for their resistance to a range of chemicals. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.

  • Body Protection: A lab coat should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dust formation is possible, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes and seek immediate medical attention.

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Hazard Profile of Structurally Similar Compounds

To better understand the potential hazards of this compound, the following table summarizes the known hazards of related brominated pyridine and naphthyridine derivatives.

Hazard ClassificationDescription
Acute Toxicity May be harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3][4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Chemical treatment or neutralization in the lab is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts. The following steps outline the standard operating procedure for preparing this chemical for disposal.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure, unused compound, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Segregate Halogenated Waste: this compound is a halogenated organic compound. It is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[5][6] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste." Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

  • Labeling: Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Waste Storage:

  • Designated Storage Area: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: Place waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.

4. Professional Disposal:

  • Contact a Licensed Vendor: Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.

  • Provide Documentation: Provide them with all necessary information about the waste, including its composition and any known hazards.

  • Incineration: The likely disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) that are produced.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal, following the procedures outlined above.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and your institution's EHS office, following established protocols.

Disposal_Workflow This compound Disposal Workflow cluster_preparation Waste Preparation cluster_disposal Professional Disposal cluster_spill Spill Response A Identify Waste Containing This compound B Segregate as 'Halogenated Organic Waste' A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Area with Secondary Containment C->D E Contact EHS or Licensed Disposal Vendor D->E Ready for Disposal F Provide Waste Information E->F G Arrange for Pickup and Transportation F->G H Final Disposal via High-Temperature Incineration G->H S1 Spill Occurs S2 Evacuate & Secure Area S1->S2 S3 Contain with Inert Absorbent S2->S3 S4 Collect Contaminated Material S3->S4 S5 Place in Hazardous Waste Container S4->S5 S5->C Add to Waste Stream S6 Decontaminate Spill Area S5->S6 S7 Report Spill S6->S7

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Bromo-1,6-naphthyridine was not located. The following guidance is based on the safety profiles of structurally similar compounds, including 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine and other brominated heterocyclic compounds. This information should be used as a starting point, and a thorough risk assessment should be conducted before handling this chemical. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

While the specific toxicological properties of this compound have not been fully investigated, it should be handled as a potentially hazardous substance.[1] Based on data from similar compounds, it may cause skin, eye, and respiratory irritation.[2] Therefore, a comprehensive PPE plan is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against potential splashes of the chemical which may cause serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.Prevents skin contact which may lead to irritation.[2]
Respiratory Protection Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.Minimizes the inhalation of vapors or dust which may cause respiratory tract irritation.[1]

Operational Plan: Safe Handling Protocol

All operations involving this compound should be conducted within a certified chemical fume hood to minimize exposure.

Experimental Workflow:

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

    • Assemble all necessary glassware and equipment.

    • Verify that an emergency eyewash station and safety shower are accessible.

  • Donning PPE:

    • Put on a lab coat, followed by chemical safety goggles and gloves.

  • Handling and Dispensing:

    • Perform all weighing and transferring of this compound inside the fume hood.

    • Use a spatula or other appropriate tools for transferring the solid.

    • Keep the container with the chemical closed when not in use.

  • Reaction Setup:

    • Conduct all reactions within the fume hood.

    • If heating is required, use a controlled heating source like a heating mantle or oil bath.

  • Post-Reaction Work-up and Decontamination:

    • Allow the reaction mixture to cool to room temperature before opening the apparatus.

    • Quench any reactive reagents safely.

    • Decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent (e.g., acetone), followed by soap and water. Collect the rinsate as hazardous waste.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact.

    • Remove lab coat and safety goggles.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper segregation and disposal of chemical waste are critical to laboratory safety and environmental compliance.

  • Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including unused material, reaction residues, and contaminated labware (e.g., pipette tips, gloves), must be collected in a designated "Halogenated Organic Waste" container.[3]

  • Waste Container: Use a clearly labeled, leak-proof, and chemically compatible waste container with a secure lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company for pickup and disposal.[3][4] Do not dispose of this chemical down the drain or in the regular trash.

Workflow Visualization

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe handle_weigh Weigh and Dispense in Fume Hood prep_ppe->handle_weigh handle_reaction Conduct Reaction in Fume Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_doff_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_doff_ppe disp_segregate Segregate Halogenated Waste cleanup_doff_ppe->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_contact_ehs Contact EHS for Disposal disp_store->disp_contact_ehs

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1,6-naphthyridine
Reactant of Route 2
3-Bromo-1,6-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.